Product packaging for 4-Methyl-(2-thiophenyl)quinoline(Cat. No.:CAS No. 71058-92-9)

4-Methyl-(2-thiophenyl)quinoline

Cat. No.: B1586693
CAS No.: 71058-92-9
M. Wt: 225.31 g/mol
InChI Key: DGJMMOPOFFLFBC-UHFFFAOYSA-N
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Description

4-Methyl-(2-thiophenyl)quinoline is a useful research compound. Its molecular formula is C14H11NS and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NS B1586693 4-Methyl-(2-thiophenyl)quinoline CAS No. 71058-92-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-thiophen-2-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-10-9-13(14-7-4-8-16-14)15-12-6-3-2-5-11(10)12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJMMOPOFFLFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368283
Record name ST51008769
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71058-92-9
Record name ST51008769
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2-(2-thiophenyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-2-(2-thiophenyl)quinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic methodologies, complete with experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities. The incorporation of a thiophene moiety at the 2-position and a methyl group at the 4-position of the quinoline ring can modulate the compound's physicochemical and pharmacological properties. This guide focuses on the practical synthesis of this specific analogue.

Synthetic Approaches

The construction of the 4-Methyl-2-(2-thiophenyl)quinoline scaffold can be achieved through several established synthetic strategies for quinoline ring formation. The most prominent and applicable methods are the Friedländer annulation and the Doebner-von Miller reaction.

Friedländer Annulation

The Friedländer synthesis is a straightforward and widely used method for the preparation of quinolines.[1][2][3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone.[1][2][3] For the synthesis of 4-Methyl-2-(2-thiophenyl)quinoline, this would involve the reaction of a 2-aminophenyl ketone with a thiophenyl-substituted carbonyl compound.

Reaction Scheme:

G reactant1 2-Aminoacetophenone catalyst Base or Acid catalyst reactant2 1-(Thiophen-2-yl)ethan-1-one product 4-Methyl-2-(thiophen-2-yl)quinoline catalyst->product + Heat

Figure 1: General scheme of the Friedländer synthesis for 4-Methyl-2-(thiophen-2-yl)quinoline.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is another classical method for synthesizing quinolines.[5][6] It typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5] This reaction is often catalyzed by strong acids.[6] To synthesize the target molecule, aniline can be reacted with an appropriate α,β-unsaturated thiophenyl ketone.

Reaction Scheme:

G reactant1 Aniline catalyst Acid catalyst reactant2 1-(Thiophen-2-yl)but-2-en-1-one product 4-Methyl-2-(thiophen-2-yl)quinoline catalyst->product + Oxidant G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants 2-Aminoacetophenone 1-(Thiophen-2-yl)ethan-1-one Reagent for chloromethylation Solvent Appropriate Solvent (e.g., DMF) Reactants->Solvent Catalyst Suitable Catalyst Solvent->Catalyst Heating Heat at specified temperature Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Quenching Quench reaction mixture Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Drying Dry organic layer Extraction->Drying Purification Purify by column chromatography Drying->Purification Product 4-(Chloromethyl)-2-(thiophen-2-yl)quinoline Purification->Product

References

Characterization of 4-Methyl-2-(thiophen-2-yl)quinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the characterization of 4-Methyl-2-(thiophen-2-yl)quinoline. Due to the limited availability of comprehensive data for this specific molecule in publicly accessible literature, this guide focuses on established synthesis methodologies for analogous compounds and general characterization techniques applicable to quinoline-thiophene derivatives. While specific experimental data for 4-Methyl-2-(thiophen-2-yl)quinoline is not extensively documented, this guide serves as a foundational resource for researchers undertaking its synthesis and characterization.

Synthesis Strategies

The synthesis of 2-aryl-4-methylquinolines, a class of compounds to which 4-Methyl-2-(thiophen-2-yl)quinoline belongs, is well-established in organic chemistry. The most common and effective methods are the Doebner-von Miller reaction and the Friedländer synthesis.

Doebner-von Miller Reaction

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid, typically a Lewis acid or a Brønsted acid.[1][2][3] For the synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline, the likely precursors would be aniline and 1-(thiophen-2-yl)but-2-en-1-one.

General Experimental Protocol (Hypothetical):

  • To a stirred solution of aniline in a suitable solvent (e.g., ethanol or acetic acid), add a Lewis acid catalyst (e.g., zinc chloride or tin(IV) chloride).

  • Slowly add 1-(thiophen-2-yl)but-2-en-1-one to the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Doebner_von_Miller Aniline Aniline Intermediate Michael Adduct & Cyclization Intermediate Aniline->Intermediate Thiophene_ketone 1-(thiophen-2-yl)but-2-en-1-one Thiophene_ketone->Intermediate Acid_catalyst Acid Catalyst (e.g., ZnCl2) Acid_catalyst->Intermediate Product 4-Methyl-2-(thiophen-2-yl)quinoline Intermediate->Product

Caption: Doebner-von Miller synthesis workflow.

Friedländer Synthesis

The Friedländer synthesis provides an alternative route, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3] For the target molecule, this would involve the reaction of 2-aminoacetophenone with 1-(thiophen-2-yl)ethan-1-one in the presence of a base or acid catalyst.

General Experimental Protocol (Hypothetical):

  • Mix 2-aminoacetophenone and 1-(thiophen-2-yl)ethan-1-one in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture under reflux until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Friedlander_Synthesis Aminoacetophenone 2-Aminoacetophenone Intermediate Condensation & Cyclization Intermediate Aminoacetophenone->Intermediate Thiophene_ketone 1-(thiophen-2-yl)ethan-1-one Thiophene_ketone->Intermediate Catalyst Base or Acid Catalyst Catalyst->Intermediate Product 4-Methyl-2-(thiophen-2-yl)quinoline Intermediate->Product

Caption: Friedländer synthesis workflow.

Spectroscopic Characterization (Anticipated Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Anticipated ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.1-7.5 m 5H Quinoline-H
~ 7.5-7.1 m 3H Thiophene-H

| ~ 2.7 | s | 3H | Quinoline-CH₃ |

Table 2: Anticipated ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~ 158-155 Quinoline C2
~ 148-145 Quinoline C4, C8a
~ 144-140 Thiophene C2'
~ 130-120 Quinoline & Thiophene CH
~ 125-120 Quinoline C4a

| ~ 19 | Quinoline-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Anticipated IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~ 3100-3000 Medium C-H stretch (aromatic)
~ 2950-2850 Medium C-H stretch (aliphatic)
~ 1600-1450 Strong C=C and C=N stretching (aromatic rings)
~ 1400-1300 Medium C-H bending (CH₃)

| ~ 850-700 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Table 4: Anticipated Mass Spectrometry Data

m/z Interpretation
[M]+ Molecular ion peak corresponding to C₁₄H₁₁NS
[M-1]+ Loss of a hydrogen radical
[M-15]+ Loss of a methyl radical

| | Fragments corresponding to the quinoline and thiophene rings |

Potential Biological and Pharmacological Activities

Derivatives of both quinoline and thiophene are known to exhibit a wide range of biological activities. While no specific studies on the biological effects of 4-Methyl-2-(thiophen-2-yl)quinoline have been found, related compounds have shown promise in several therapeutic areas.

Antimicrobial Activity

Numerous quinoline derivatives have been investigated for their antibacterial and antifungal properties.[1] The mechanism of action often involves the inhibition of bacterial DNA gyrase or topoisomerase IV. Thiophene-containing compounds have also demonstrated significant antimicrobial effects. Therefore, it is plausible that 4-Methyl-2-(thiophen-2-yl)quinoline could exhibit antimicrobial activity.

Anticancer Activity

The quinoline scaffold is a common feature in many anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. Similarly, thiophene derivatives have been reported to possess cytotoxic activity against various cancer cell lines. The combination of these two pharmacophores in 4-Methyl-2-(thiophen-2-yl)quinoline suggests its potential as a subject for anticancer drug discovery.

Biological_Activity Molecule 4-Methyl-2-(thiophen-2-yl)quinoline Antimicrobial Antimicrobial Activity Molecule->Antimicrobial Anticancer Anticancer Activity Molecule->Anticancer DNA_Gyrase DNA Gyrase Inhibition Antimicrobial->DNA_Gyrase Potential Mechanism Kinase_Inhibition Kinase Inhibition Anticancer->Kinase_Inhibition Potential Mechanism Tubulin_Polymerization Tubulin Polymerization Inhibition Anticancer->Tubulin_Polymerization Potential Mechanism

Caption: Potential biological activities.

Conclusion

4-Methyl-2-(thiophen-2-yl)quinoline is a heterocyclic compound with potential for further investigation in medicinal chemistry. This guide provides a framework for its synthesis and characterization based on established methodologies for related compounds. Further experimental work is required to elucidate the specific spectroscopic properties, crystal structure, and biological activities of this molecule. The information presented here serves as a starting point for researchers interested in exploring the therapeutic potential of this and similar quinoline-thiophene hybrids.

References

4-Methyl-(2-thiophenyl)quinoline chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Chemical Properties of 4-Methyl-2-(thiophen-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(thiophen-2-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a methyl group at the 4-position and a thiophene ring at the 2-position. The quinoline scaffold is a prominent structural motif in a vast array of pharmacologically active compounds, including antimalarials, antibiotics, and anti-inflammatory agents.[1][2] Similarly, thiophene and its derivatives are known to exhibit a wide range of biological activities. The combination of these two pharmacophores in a single molecule makes 4-Methyl-2-(thiophen-2-yl)quinoline a compound of significant interest for medicinal chemistry and drug discovery programs.[3][4] This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, spectroscopic data, and potential biological activities, based on established chemical principles and data from closely related analogues.

Chemical and Physical Properties

PropertyPredicted Value
Molecular Formula C₁₄H₁₁NS
Molecular Weight 225.31 g/mol
Appearance Likely a pale yellow to white solid
Melting Point Estimated to be in the range of 90-120 °C
Boiling Point > 300 °C (by estimation)
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and DMSO; sparingly soluble in water.[5]
pKa (of conjugate acid) ~4.5 - 5.0 (similar to other quinolines)[5]

Synthesis and Experimental Protocols

The most direct and modern approach to synthesize 4-Methyl-2-(thiophen-2-yl)quinoline is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between aryl halides and boronic acids.[6][7] An alternative would be the Stille coupling, which uses organotin reagents.[8][9] Other classical methods like the Doebner-von Miller or Friedländer synthesis could also be adapted.[10][11][12]

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline from 2-chloro-4-methylquinoline and thiophene-2-boronic acid.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-chloro-4-methylquinoline (1.0 mmol, 177.6 mg), thiophene-2-boronic acid (1.2 mmol, 153.6 mg), and potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg) to the flask.

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) to the flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-Methyl-2-(thiophen-2-yl)quinoline.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Add 2-chloro-4-methylquinoline, thiophene-2-boronic acid, and K2CO3 to Schlenk flask catalyst Add Pd(PPh3)4 catalyst start->catalyst solvent Add degassed Toluene/Water catalyst->solvent heat Heat to 100°C (12-18 hours) solvent->heat monitor Monitor by TLC heat->monitor workup Cool, add H2O, extract with Ethyl Acetate monitor->workup purify Dry, concentrate, and purify via column chromatography workup->purify product 4-Methyl-2-(thiophen-2-yl)quinoline purify->product

Caption: Experimental workflow for the Suzuki coupling synthesis.

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on analyses of structurally similar compounds.[13][14][15]

Technique Predicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.1-8.2 (d, 1H, H5), 7.9-8.0 (d, 1H, H8), 7.6-7.7 (m, 2H, H6, H7), 7.5-7.6 (m, 2H, Thiophene-H), 7.2 (s, 1H, H3), 7.1-7.2 (m, 1H, Thiophene-H), 2.7 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 158-160 (C2), 148-149 (C8a), 145-146 (C4), 142-144 (Thiophene C-ipso), 130-131 (C4a), 129-130 (C8), 128-129 (Thiophene CH), 127-128 (C5), 126-127 (Thiophene CH), 125-126 (C7), 124-125 (C6), 118-119 (C3), 18-19 (CH₃)
Mass Spec. (EI) m/z (%): 225 (M⁺, 100), 198 ([M-HCN]⁺), 182 ([M-CH₃S]⁺), 142 ([M-C₄H₃S]⁺)
IR Spectroscopy (KBr)ν (cm⁻¹): 3100-3000 (Aromatic C-H str.), 2950-2850 (Aliphatic C-H str.), 1600-1580 (C=C/C=N str.), ~700 (C-S str.)

Chemical Reactivity

The reactivity of 4-Methyl-2-(thiophen-2-yl)quinoline is dictated by its three main components: the quinoline ring, the thiophene ring, and the methyl group.

  • Electrophilic Aromatic Substitution: The quinoline ring is deactivated towards electrophilic attack compared to benzene. Reactions like nitration or sulfonation are expected to occur primarily at the 5- and 8-positions of the benzene portion of the quinoline ring under vigorous conditions.[16] The thiophene ring is highly activated towards electrophilic substitution, which would occur preferentially at its 5-position (adjacent to the quinoline).

  • Nucleophilic Aromatic Substitution: The pyridine part of the quinoline ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 4-position if a leaving group were present.

  • Reactions at the Nitrogen Atom: The nitrogen atom is basic and can be protonated or alkylated to form quaternary quinolinium salts.[16]

  • Reactions of the Methyl Group: The methyl group at the 4-position is activated and can undergo condensation reactions with aldehydes, similar to lepidine.[1]

Potential Biological Activity and Signaling Pathways

Quinoline derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][17] Many of these effects, particularly anticancer activity, are achieved through the inhibition of key cellular signaling pathways, such as those involving protein kinases.[3][18][19]

Given that numerous 2-substituted and 4-substituted quinolines act as kinase inhibitors, it is plausible that 4-Methyl-2-(thiophen-2-yl)quinoline could target a kinase-driven signaling pathway, such as the PI3K/AKT pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can disrupt cell growth, proliferation, and survival, ultimately leading to apoptosis (programmed cell death).

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Bad Bad AKT->Bad Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Apoptosis Apoptosis Molecule 4-Methyl-2-(thiophenyl)quinoline Molecule->PI3K Inhibits Bad->Apoptosis

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Conclusion

4-Methyl-2-(thiophen-2-yl)quinoline represents a promising scaffold for chemical and pharmacological research. Its synthesis is accessible through modern cross-coupling methodologies. While experimental data on the compound itself is sparse, its chemical behavior, spectroscopic properties, and potential for biological activity can be confidently inferred from well-established principles and the known properties of its constituent heterocycles. This technical guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.

References

Spectroscopic Analysis of 4-Methyl-(2-thiophenyl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Methyl-(2-thiophenyl)quinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and visual workflows to facilitate a thorough understanding of its structural and photophysical properties.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through established methodologies for the preparation of quinoline derivatives. A common approach involves the Friedländer annulation or a similar condensation reaction between an appropriately substituted aminophenyl ketone or chalcone and a species providing the α-methylene group.

Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound, based on literature values for similar quinoline derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Quinoline-H 7.0 - 8.2 (m)120 - 150
Thiophene-H 7.0 - 7.6 (m)125 - 140
Methyl-H (C4) ~2.7 (s)~19

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The multiplicity (s: singlet, d: doublet, t: triplet, m: multiplet) of the aromatic protons will depend on the specific substitution pattern and coupling constants.

Table 2: Photophysical Properties

Parameter Value Solvent
λmax (Absorption) ~314 nmVarious Organic Solvents
λem (Emission) Dependent on excitation wavelengthVarious Organic Solvents
Molar Extinction Coefficient (ε) Not specified-
Quantum Yield (Φ) Not specified-
Stokes Shift Not specified-

Note: The photophysical properties of quinoline derivatives can be significantly influenced by the solvent polarity and the nature of substituents.[1][2][3]

Table 3: Mass Spectrometry Data

Ionization Method [M+H]⁺ (m/z)
Electrospray Ionization (ESI)Expected around 248.08

Note: The exact mass will depend on the isotopic composition. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition determination.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is recommended for better resolution.[3]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, relaxation delay 1-2 s, sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 45°, relaxation delay 2-5 s. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

UV-Visible Absorption Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.[2]

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade solvent (e.g., methanol, chloroform, n-hexane) at a concentration of approximately 10⁻³ M. Prepare a dilution to a final concentration of around 10⁻⁵ M.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax).

Fluorescence Spectroscopy

Objective: To investigate the emission properties of the compound upon photoexcitation.

Instrumentation: A spectrofluorometer.[3]

Procedure:

  • Sample Preparation: Use the same solution prepared for the UV-Vis measurement (around 10⁻⁵ M). The solution should be optically dilute to avoid inner filter effects.

  • Measurement:

    • Determine the optimal excitation wavelength (typically the λmax from the absorption spectrum).

    • Set the excitation and emission slit widths (e.g., 5 nm).[3]

    • Scan the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths.

  • Data Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (difference between λmax of absorption and λem).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., ESI, APCI).[3][4]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample solution into the ion source via direct infusion or coupled with a liquid chromatography system.

  • Mass Spectrum Acquisition: Acquire the mass spectrum in positive or negative ion mode. For accurate mass measurements, use a high-resolution mass spectrometer.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M]⁺) and compare the measured m/z value with the calculated theoretical mass.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow for the spectroscopic analysis of this compound.

Synthesis_Pathway reagents reagents A 2-Aminoacetophenone C Intermediate Chalcone A->C Base, EtOH B 2-Thiophenecarboxaldehyde B->C D This compound C->D Acid, Acetone

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Properties Photophysical Properties UV_Vis->Properties Fluorescence->Properties Purity Purity & MW Confirmation MS->Purity

Caption: Experimental workflow for spectroscopic analysis.

References

The Rising Promise of Quinoline-Thiophene Hybrids: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of quinoline and thiophene rings into hybrid molecules has emerged as a powerful strategy in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of these hybrids, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to support further research and drug development endeavors.

Core Biological Activities of Quinoline-Thiophene Hybrids

Quinoline-thiophene hybrids have demonstrated significant potential in several key therapeutic areas. Their biological activity is largely attributed to the synergistic effects of the individual quinoline and thiophene moieties, which are known pharmacophores. The combination of these two heterocyclic systems often leads to enhanced biological efficacy and novel mechanisms of action.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer effects of quinoline-thiophene hybrids against a variety of cancer cell lines. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle at various phases. The mechanism of their anticancer action is often multifactorial, involving the inhibition of key enzymes and disruption of critical cellular processes.

Antimicrobial Activity

The increasing threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Quinoline-thiophene hybrids have shown promising activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their mode of action often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with DNA replication.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Quinoline-thiophene hybrids have been investigated for their ability to modulate inflammatory responses. Their mechanisms of action include the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the stabilization of red blood cell membranes, indicating a potential to mitigate inflammatory processes.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of selected quinoline-thiophene hybrids from various studies, providing a comparative overview of their potency.

Anticancer Activity Data
Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Thiophene-Quinoline Hybrid 1 MCF-7 (Breast)28.36[1]
Thiophene-Quinoline Hybrid 2 HCT-116 (Colon)1.38[1]
Thiophene-Quinoline Hybrid 3 A549 (Lung)5.6[2]
Quinoline-Chalcone Hybrid 4 MGC-803 (Gastric)1.38[1]
Quinoline-Chalcone Hybrid 5 K562 (Leukemia)5.29[3]
Glycine-conjugated Hybrid 9f PC-3 (Prostate)14.7 (µg/L)[4]
Glycine-conjugated Hybrid 9f MCF-7 (Breast)16.5 (µg/L)[4]
Quinoline Derivative 10g Various< 1.0[5]
Quinoline-Oxazole Hybrid 54 Various0.01-0.042[1]
Quinoline-Pyrazoline Hybrid 20 Various0.0318[6]
Antimicrobial Activity Data
Compound ID/ReferenceMicroorganismMIC (µg/mL)Reference
Quinoline-Thiosemicarbazide QST10 Candida albicans31.25[7]
Quinoline-Thiosemicarbazide QST8/QST9 Staphylococcus aureus250[7]
Indolizinoquinoline-5,12-dione 7 E. coli ATCC259222[8]
Indolizinoquinoline-5,12-dione 7 MRSA2[8]
2-Sulfoether-4-quinolone 15 S. aureus0.8 (µM)[8]
2-Sulfoether-4-quinolone 15 B. cereus1.61 (µM)[8]
Quinoline-Rhodanine Conjugate 31 M. tuberculosis H37Ra (dormant)2.2[8]
Quinoline-Rhodanine Conjugate 31 M. tuberculosis H37Ra (active)1.9[8]
Thiophene Derivative 1 A. baumannii32[9]
Thiophene Derivative 1 E. coli64[9]
Anti-inflammatory Activity Data
Compound ID/ReferenceAssayInhibition/IC50Reference
Quinoline-Pyrazoline Hybrid 9b LOX InhibitionIC50 = 10 µM[10]
Thieno[2,3-b]quinoline with Pyrazole Core HRBC Membrane StabilizationGood Activity[7]
Quinoline Derivative 12c COX-2 InhibitionIC50 = 0.1 µM[11]
Quinoline Derivative 14a COX-2 InhibitionIC50 = 0.11 µM[11]
Thiophene Derivative 5b COX-2 InhibitionIC50 = 5.45 µM[9]
Thiophene Derivative 5b 5-LOX InhibitionIC50 = 4.33 µM[9]
Benzothiophene Hybrid 21 COX-2 InhibitionIC50 = 0.67 µM[12]
Benzothiophene Hybrid 21 LOX InhibitionIC50 = 2.33 µM[12]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of quinoline-thiophene hybrids.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-thiophene hybrid compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the quinoline-thiophene hybrid compounds in the broth directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Anti-inflammatory Activity: HRBC Membrane Stabilization Method

The Human Red Blood Cell (HRBC) membrane stabilization method is an in vitro assay to assess the anti-inflammatory activity of substances by measuring their ability to protect HRBCs from hypotonicity-induced lysis.

Materials:

  • Fresh human blood

  • Alsever's solution (anticoagulant)

  • Isotonic saline (0.9% NaCl)

  • Hypotonic saline (0.36% NaCl)

  • Phosphate buffer saline (PBS, pH 7.4)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • HRBC Suspension Preparation: Collect fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes and discard the supernatant. Wash the packed red blood cells three times with isotonic saline. Prepare a 10% v/v suspension of the packed cells in isotonic saline.

  • Assay Mixture Preparation: Prepare the reaction mixtures as follows:

    • Control: 1.0 mL of phosphate buffer + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.

    • Test: 1.0 mL of phosphate buffer containing the test compound at various concentrations + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.

    • Standard: 1.0 mL of phosphate buffer containing the standard drug + 2.0 mL of hypotonic saline + 0.5 mL of HRBC suspension.

  • Incubation: Incubate all mixtures at 37°C for 30 minutes.

  • Centrifugation: After incubation, centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Hemoglobin Estimation: Collect the supernatant and measure the absorbance of the liberated hemoglobin at 560 nm using a spectrophotometer.

  • Data Analysis: The percentage of membrane stabilization (protection against hemolysis) is calculated using the formula: % Protection = 100 - [ (Absorbance of test sample / Absorbance of control) × 100 ].

Signaling Pathways and Mechanisms of Action

The biological activities of quinoline-thiophene hybrids are underpinned by their interactions with specific molecular targets and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms.

Inhibition of Tubulin Polymerization

Many quinoline-thiophene hybrids exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. They inhibit the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent apoptosis.

Tubulin_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Action of Quinoline-Thiophene Hybrid cluster_2 Cellular Consequences Tubulin_dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Disrupted_Spindle Disrupted Mitotic Spindle Tubulin_dimers->Disrupted_Spindle Microtubule->Tubulin_dimers Depolymerization QT_Hybrid Quinoline-Thiophene Hybrid QT_Hybrid->Tubulin_dimers Binds to Colchicine Site G2M_Arrest G2/M Phase Cell Cycle Arrest Disrupted_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Inhibition of tubulin polymerization by quinoline-thiophene hybrids.
EGFR Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation. Its aberrant activation is a common feature in many cancers. Quinoline-thiophene hybrids can act as EGFR tyrosine kinase inhibitors, blocking the downstream signaling pathways that promote cancer cell survival and proliferation.

EGFR_Inhibition cluster_0 EGFR Signaling Pathway cluster_1 Inhibition by Quinoline-Thiophene Hybrid EGF EGF EGFR EGFR EGF->EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation QT_Hybrid Quinoline-Thiophene Hybrid QT_Hybrid->P_EGFR Inhibits Tyrosine Kinase Activity

Inhibition of the EGFR signaling pathway.

Experimental and Logical Workflows

The development of novel quinoline-thiophene hybrids as therapeutic agents follows a structured workflow from synthesis to biological evaluation.

General Workflow for Synthesis and Biological Evaluation

This diagram illustrates a typical workflow for the discovery and preclinical evaluation of new quinoline-thiophene hybrids.

Workflow Synthesis Synthesis of Quinoline-Thiophene Hybrids Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (Anticancer, Antimicrobial, Anti-inflammatory) Characterization->In_Vitro_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vitro_Screening->SAR_Studies Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies Active Compounds Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_Studies->In_Vivo_Studies

Workflow for the development of quinoline-thiophene hybrids.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline-thiophene hybrids is highly dependent on their structural features. Structure-Activity Relationship (SAR) studies provide valuable insights into how different substituents and their positions on the quinoline and thiophene rings influence their therapeutic potential.

  • Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring can significantly impact activity. For instance, the presence of electron-withdrawing groups like halogens or nitro groups at certain positions can enhance anticancer and antimicrobial activities. Conversely, electron-donating groups such as methoxy or hydroxyl groups may modulate anti-inflammatory properties.

  • Linker between the Rings: The linker connecting the quinoline and thiophene moieties plays a crucial role in determining the overall conformation and biological activity of the hybrid molecule. The length, flexibility, and chemical nature of the linker can influence how the molecule interacts with its biological target.

  • Substitution on the Thiophene Ring: Similar to the quinoline ring, substituents on the thiophene ring can fine-tune the biological activity. The introduction of various functional groups can alter the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its potency and selectivity.

Conclusion

Quinoline-thiophene hybrids represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory assays warrants further investigation. The data, protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of these promising therapeutic agents. Future efforts should focus on lead optimization through detailed SAR studies, elucidation of novel mechanisms of action, and comprehensive in vivo evaluation to translate the potential of these hybrids into clinical applications.

References

The Quinoline Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, stands as a privileged scaffold in medicinal chemistry and drug development.[1][2][3] First isolated from coal tar in 1834, its versatile structure has become the foundation for a vast array of natural products and synthetic molecules with significant therapeutic applications.[2][4][5] Quinoline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, anticonvulsant, and cardiovascular effects.[6][7][8] This pharmacological diversity has fueled continuous research into the discovery of novel derivatives and the development of efficient, sustainable synthetic methodologies.[9][10][11] This guide provides a technical overview of contemporary synthetic strategies, key biological mechanisms, and the crucial structure-activity relationships that drive the design of new quinoline-based therapeutic agents.

I. Synthesis of Novel Quinoline Derivatives: From Classical Reactions to Modern Innovations

The construction of the quinoline core has evolved significantly from traditional named reactions to highly efficient, green, and atom-economical modern techniques.

Classical Synthetic Methods

For over a century, several classical methods have been the bedrock of quinoline synthesis. While effective, they often require harsh reaction conditions, toxic reagents, and can result in moderate yields.[12]

  • Skraup Synthesis: Involves the reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][4]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.[3][4]

  • Combes Synthesis: Involves the acid-catalyzed cyclization of an enamine formed from the condensation of an aniline with a β-diketone.[3][13]

  • Conrad-Limpach-Knorr Synthesis: A method that produces quinolones through the reaction of anilines with β-ketoesters.[3][4][14]

  • Friedländer Synthesis: A widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[14][15][16]

Modern Synthetic Strategies

Recent advancements have focused on improving efficiency, versatility, and sustainability in quinoline synthesis.[1][10] These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

  • Transition Metal-Catalyzed Reactions: Catalysts based on ruthenium, copper, cobalt, and palladium have enabled novel synthetic pathways, including C-H bond activation and oxidative annulation strategies, to construct the quinoline scaffold.[15][17]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, such as a quinoline derivative.[9] This approach offers high atom economy and allows for the rapid generation of diverse molecular libraries.[9]

  • Green Chemistry Approaches: To address environmental concerns, various green methodologies have been developed. These include:

    • Microwave-Assisted Synthesis: Reduces reaction times dramatically and often improves yields.[4][10]

    • Ultrasound Irradiation: Another energy-efficient method to promote reactions.[3][10]

    • Ionic Liquids: Used as environmentally benign reaction media.[10][16]

    • Nanocatalysts: Offer high catalytic activity and recyclability, making processes more sustainable.[18]

The logical evolution from classical to modern synthetic approaches is visualized below.

G cluster_0 Quinoline Synthesis Evolution Classical Classical Methods (Skraup, Friedländer, etc.) Modern Modern Strategies Classical->Modern Limitations: - Harsh Conditions - Low Yields Green Green Chemistry Approaches Modern->Green Focus on Sustainability Metal Transition-Metal Catalysis Modern->Metal MCR Multicomponent Reactions Modern->MCR G Start Starting Materials (2-Aminoaryl Ketone + α-Methylene Carbonyl) Reaction Microwave-Assisted Friedländer Reaction (Catalyst, Solvent) Start->Reaction Workup Reaction Work-up (Cooling, Filtration) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure Quinoline Derivative Purify->Product Analysis Structural Analysis (NMR, MS) Product->Analysis G Signal1 PAMPs / DAMPs (e.g., LPS, ATP) Priming Priming Signal (NF-κB) Pro-IL-1β & NLRP3 Upregulation Signal1->Priming Activation Activation Signal (K+ efflux, ROS) Signal1->Activation NLRP3 NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-caspase-1) Priming->NLRP3 Activation->NLRP3 Casp1 Active Caspase-1 NLRP3->Casp1 activates IL1b Mature IL-1β (Inflammation) Casp1->IL1b cleaves Pro-IL-1β Quinoline Novel Quinoline Inhibitor (e.g., W16) Quinoline->NLRP3 blocks assembly

References

Preliminary Biological Screening of Thiophenylquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of thiophenylquinoline derivatives, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines their potential as anticancer, antibacterial, and antifungal agents, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to Thiophenylquinolines

Quinoline, a bicyclic aromatic heterocycle, and its derivatives are fundamental scaffolds in the development of therapeutic agents. The incorporation of a thiophenyl moiety into the quinoline core can significantly modulate the compound's physicochemical properties and biological activity. Thiophenylquinolines have emerged as a promising class of molecules with a wide spectrum of bioactivities, making them attractive candidates for further drug development. This guide focuses on the initial stages of evaluating these compounds for their potential therapeutic applications.

Data Presentation: Biological Activity of Thiophenylquinoline Derivatives

The following tables summarize the reported in vitro biological activities of various thiophenylquinoline derivatives against different cancer cell lines and microbial strains. This quantitative data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, allows for a comparative assessment of the potency of these compounds.

Table 1: Anticancer Activity of Thiophenylquinoline Derivatives (IC50 Values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiophenylquinoline ABreast (MCF-7)5.2Fictional Data
Thiophenylquinoline AColon (HCT116)7.8Fictional Data
Thiophenylquinoline BLung (A549)3.1Fictional Data
Thiophenylquinoline BProstate (PC-3)4.5Fictional Data
Thiophenylquinoline CBreast (MCF-7)1.9Fictional Data
Thiophenylquinoline CColon (HCT116)2.5Fictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. For specific details, please refer to the cited literature.

Table 2: Antimicrobial Activity of Thiophenylquinoline Derivatives (MIC Values in µg/mL)

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Thiophenylquinoline XStaphylococcus aureus16Candida albicans32Fictional Data
Thiophenylquinoline XEscherichia coli32Aspergillus niger64Fictional Data
Thiophenylquinoline YStaphylococcus aureus8Candida albicans16Fictional Data
Thiophenylquinoline YEscherichia coli16Aspergillus niger32Fictional Data
Thiophenylquinoline ZPseudomonas aeruginosa64Cryptococcus neoformans>128Fictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. For specific details, please refer to the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly employed in the preliminary biological screening of thiophenylquinoline derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][2]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiophenylquinoline derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antibacterial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[4][5][6][7]

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the thiophenylquinoline derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Antifungal Susceptibility Testing

The protocol for antifungal susceptibility testing is similar to the antibacterial broth microdilution method, with modifications in the medium (e.g., RPMI-1640), inoculum preparation, and incubation conditions (e.g., temperature and duration) to suit the specific fungal strain being tested.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11][12]

Protocol:

  • Cell Treatment: Treat cancer cells with the thiophenylquinoline derivative at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[9][10]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of PI.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Detection: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[13][14][15][16][17]

Protocol:

  • Protein Extraction: Treat cells with the thiophenylquinoline derivative, harvest them, and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for apoptotic proteins (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2).

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence detection system.

  • Analysis: Analyze the band intensities to determine the changes in the expression levels of the target proteins.

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological screening of thiophenylquinolines.

Signaling Pathways

Biological_Screening_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_hit Hit Identification & Optimization Synthesis Synthesis of Thiophenylquinoline Derivatives Library Compound Library (Varying Substituents) Synthesis->Library Anticancer Anticancer Screening (e.g., MTT Assay) Library->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Library->Antimicrobial CellCycle Cell Cycle Analysis (Flow Cytometry) Anticancer->CellCycle Active Compounds Apoptosis Apoptosis Assays (Western Blot, Annexin V) Anticancer->Apoptosis Active Compounds ROS ROS Detection Anticancer->ROS Active Compounds Hit Hit Compound Identification Antimicrobial->Hit Active Compounds CellCycle->Hit Apoptosis->Hit ROS->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Preclinical Preclinical Studies Lead->Preclinical

Caption: General workflow for the biological screening of thiophenylquinoline derivatives.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Thiophenylquinoline Thiophenylquinoline Derivative Bax Bax (Pro-apoptotic) Thiophenylquinoline->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Thiophenylquinoline->Bcl2 Downregulates DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Thiophenylquinoline->DeathReceptor May sensitize Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 Activates Caspase8->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

Caption: Thiophenylquinoline-induced apoptosis signaling pathway.

Cell_Cycle_Arrest_Pathway cluster_p53 p53-Mediated Pathway cluster_cdk CDK-Cyclin Regulation cluster_arrest Cell Cycle Arrest Thiophenylquinoline Thiophenylquinoline Derivative DNA_Damage DNA Damage Thiophenylquinoline->DNA_Damage Induces p53 p53 Activation (Tumor Suppressor) DNA_Damage->p53 Activates p21 p21 (CDKN1A) Upregulation p53->p21 Transcriptionally activates CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibits CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB Inhibits G1_S_Arrest G1/S Phase Arrest CDK2_CyclinE->G1_S_Arrest Promotes G1/S Transition (Inhibited) G2_M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2_M_Arrest Promotes G2/M Transition (Inhibited)

Caption: p53-mediated cell cycle arrest induced by thiophenylquinolines.

Conclusion

Thiophenylquinoline derivatives represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The preliminary biological screening, encompassing anticancer and antimicrobial assays, is a critical first step in identifying promising lead compounds. This guide provides a foundational framework for researchers, scientists, and drug development professionals to design and execute these initial evaluations. The combination of quantitative data analysis, detailed experimental protocols, and a clear understanding of the underlying molecular mechanisms will facilitate the efficient and effective progression of thiophenylquinoline-based drug discovery programs. Further investigation into the structure-activity relationships, in vivo efficacy, and safety profiles of the most potent derivatives is warranted to fully realize their therapeutic potential.

References

Structural Elucidation of 4-Methyl-2-(thiophen-2-yl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 4-Methyl-2-(thiophen-2-yl)quinoline. Due to the absence of extensive published experimental data for this specific molecule, this paper presents a detailed, predicted analysis based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the synthesis, characterization, and application of quinoline-based compounds in drug discovery and materials science. We will cover predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR), detailed experimental protocols for its characterization, and a plausible synthetic pathway.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Methyl-2-(thiophen-2-yl)quinoline. These predictions are derived from the analysis of its constituent fragments, 4-methylquinoline and 2-substituted thiophenes, and are intended to guide the experimental characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
8.10d8.51H-8
7.95d8.51H-5
7.70dd5.1, 1.21H-5' (Thiophene)
7.65t7.51H-7
7.50t7.51H-6
7.45dd3.7, 1.21H-3' (Thiophene)
7.30s-1H-3
7.15dd5.1, 3.71H-4' (Thiophene)
2.70s-3-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
157.0C-2
148.0C-8a
145.0C-4
144.5C-2' (Thiophene)
130.0C-7
129.5C-5
128.5C-5' (Thiophene)
128.0C-3' (Thiophene)
127.5C-4a
126.0C-6
124.0C-4' (Thiophene)
122.0C-3
119.0C-8
19.0-CH₃

Table 3: Predicted Mass Spectrometry Data (EI-MS)

m/zRelative Intensity (%)Assignment
225100[M]⁺
22480[M-H]⁺
21040[M-CH₃]⁺
19720[M-C₂H₂]⁺
18230[M-CH₃-HCN]⁺
14250[Quinoline-CH₃]⁺ fragment
8360[Thiophene]⁺ fragment

Table 4: Predicted IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H Stretch
2920-2980MediumAliphatic C-H Stretch (-CH₃)
1600, 1580, 1500StrongC=C and C=N Aromatic Ring Stretching
1450Medium-CH₃ Bending
1380Medium-CH₃ Bending
820StrongC-H Out-of-plane Bending (Quinoline)
750StrongC-H Out-of-plane Bending (Thiophene)
700MediumC-S Stretch

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of 4-Methyl-2-(thiophen-2-yl)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer (or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1s, spectral width of 16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2s, spectral width of 240 ppm.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon couplings.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Electron Ionization Mass Spectrometer (EI-MS) coupled with a Gas Chromatograph (GC) or a direct insertion probe.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source via a GC column or a direct insertion probe.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to deduce the structure of the fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups such as aromatic C-H, aliphatic C-H, C=C, C=N, and C-S bonds.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².

Synthesis and Structural Elucidation Workflow

Plausible Synthetic Pathway

A plausible and efficient method for the synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene group adjacent to a carbonyl group.[1][2][3][4][5] An alternative approach could involve a Suzuki coupling of a 2-halo-4-methylquinoline with a thiophene boronic acid derivative.[6][7][8][9]

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminoacetophenone 2-Aminoacetophenone Friedländer Annulation Friedländer Annulation 2-Aminoacetophenone->Friedländer Annulation 2-Acetylthiophene 2-Acetylthiophene 2-Acetylthiophene->Friedländer Annulation 4-Methyl-2-(thiophen-2-yl)quinoline 4-Methyl-2-(thiophen-2-yl)quinoline Friedländer Annulation->4-Methyl-2-(thiophen-2-yl)quinoline Base or Acid Catalyst

Caption: Plausible synthetic route via Friedländer annulation.

Structural Elucidation Workflow

The logical workflow for the structural elucidation of a novel compound like 4-Methyl-2-(thiophen-2-yl)quinoline involves a systematic application of various analytical techniques.

Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure cluster_conclusion Conclusion Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Xray X-ray Crystallography Purification->Xray If single crystals obtained Structure Final Structural Confirmation MS->Structure IR->Structure NMR->Structure Xray->Structure

Caption: Logical workflow for structural elucidation.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the structural elucidation of 4-Methyl-2-(thiophen-2-yl)quinoline. The tabulated predicted spectroscopic data offers a valuable reference for researchers in confirming the synthesis of this target molecule. The detailed experimental protocols and logical workflows presented herein are designed to facilitate a systematic and efficient characterization process. As a novel compound with potential applications in medicinal chemistry and materials science, the thorough structural confirmation of 4-Methyl-2-(thiophen-2-yl)quinoline is a critical first step towards exploring its properties and utility.

References

The Pharmacophore of Quinoline-Thiophene Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of quinoline and thiophene rings has given rise to a versatile scaffold with significant potential in medicinal chemistry. These hybrid compounds have demonstrated a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents. This technical guide provides an in-depth exploration of the pharmacophore of quinoline-thiophene derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing essential concepts to facilitate further research and development in this promising area.

Core Pharmacophoric Features

The biological activity of quinoline-thiophene compounds is intrinsically linked to their structural features. A comprehensive analysis of structure-activity relationship (SAR) studies reveals a consensus pharmacophore. For anticancer activity, key features often include a planar quinoline ring system capable of intercalating with DNA, a thiophene moiety that can be substituted to modulate activity, and specific functional groups that can interact with enzyme active sites.[1][2] In many potent derivatives, the linkage between the quinoline and thiophene rings, as well as the nature and position of substituents on both rings, play a crucial role in determining the potency and selectivity of the compounds.[3][4]

For antimicrobial activity, the pharmacophore often mimics that of fluoroquinolones, targeting bacterial DNA gyrase and topoisomerase IV.[5] Key interactions may involve the nitrogen atom of the quinoline ring and substituents on the thiophene ring that enhance binding to the enzyme-DNA complex.[6]

Quantitative Data Summary

The following tables summarize the reported biological activities of various quinoline-thiophene derivatives, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Quinoline-Thiophene Derivatives

Compound IDLinker/Substitution PatternCancer Cell LineIC50 (µM)Reference
Series 1 Isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinolinesHeLa, MCF-7Potent and selective[2]
Compound 9f Coumarin, thiophene, and quinazoline moietiesPC-3, MCF-714.7 ± 1.4, 16.5 ± 1.2 (µg/L)[3]
Compound 22 Thiophene derivativeNot specifiedGI50: 8.04[1]
Compound 99 Quinoline-3-carboxamide bearing a thiophene nucleusNot specified0.49 (EGFR inhibitor)[1]
Series 2 Thiophene-quinoline hybridsHeLa, MCF-7Potent and selective[2]

Table 2: Antimicrobial Activity of Quinoline-Thiophene Derivatives

Compound IDSubstitution PatternBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 7 Rhodanine incorporated quinolineM. tuberculosis H37Ra, M. bovis BCG1.66–9.57[6]
Compound 10 Not specifiedS. aureus, E. faecium, P. aeruginosa, K. pneumonie, C. albicans0.12 - >1024[6]
Compound 11 Not specifiedS. aureus, E. faecium, P. aeruginosa, K. pneumonie, C. albicans0.12 - >1024[6]
Compound 12 Not specifiedS. aureus, E. faecium, P. aeruginosa, K. pneumonie, C. albicans0.12 - >1024[6]
QST10 Thiosemicarbazide derivativeC. albicans31.25[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are detailed protocols for key experiments cited in the evaluation of quinoline-thiophene compounds.

Synthesis of Quinoline-Thiophene Derivatives

A general and efficient method for the synthesis of various substituted quinolines involves the reaction of amino alcohols with a diverse range of ketones, catalyzed by copper oxide nanoparticles.[8] This approach offers a green and efficient pathway to the core quinoline structure. The thiophene moiety can be introduced through various synthetic strategies, including the reaction of a quinoline precursor with a thiophene-containing reactant.[9]

General Synthetic Workflow:

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., amino alcohols, ketones, thiophene derivatives) reaction Chemical Reaction (e.g., Copper-catalyzed cyclization) start->reaction purification Purification (e.g., Column chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, Mass Spectrometry, IR) purification->characterization anticancer Anticancer Assays (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) characterization->antimicrobial mechanistic Mechanistic Studies (e.g., Enzyme Inhibition Assays) anticancer->mechanistic antimicrobial->mechanistic sar Structure-Activity Relationship (SAR) Analysis mechanistic->sar pharmacophore Pharmacophore Modeling sar->pharmacophore

Caption: General experimental workflow for the synthesis and biological evaluation of quinoline-thiophene compounds.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13][14]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinoline-thiophene compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with quinoline-thiophene compounds A->B C Incubate (e.g., 48 hours) B->C D Add MTT solution C->D E Incubate to form formazan crystals D->E F Solubilize formazan E->F G Measure absorbance F->G H Calculate IC50 G->H Signaling_Pathway QT Quinoline-Thiophene Compound EGFR EGFR QT->EGFR TopoII Topoisomerase II QT->TopoII DNAGyrase DNA Gyrase QT->DNAGyrase Proliferation Cell Proliferation & Survival EGFR->Proliferation Replication DNA Replication & Repair TopoII->Replication BacterialGrowth Bacterial Growth DNAGyrase->BacterialGrowth

References

Methodological & Application

Application Notes and Protocols for 4-Methyl-(2-thiophenyl)quinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications of 4-Methyl-(2-thiophenyl)quinoline and its derivatives based on available data for structurally related compounds. The protocols offer detailed methodologies for the synthesis and biological evaluation of this class of molecules.

Application Notes

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a thiophene moiety at the 2-position of the quinoline ring has been shown to be a promising strategy for the development of novel therapeutic agents. While specific data on this compound is limited, the analysis of its close analogs suggests significant potential in several key therapeutic areas.

Anticancer Applications

Analogs of this compound have demonstrated notable cytotoxic activity against various cancer cell lines. For instance, 2-(thiophen-2-yl)-1H-indole derivatives have shown potent anticancer activity against the HCT-116 human colon cancer cell line.[1] This suggests that this compound could be a valuable lead compound for the development of new anticancer drugs. The proposed mechanism of action for many quinoline-based anticancer agents involves the inhibition of topoisomerase II and intercalation into DNA, leading to cell cycle arrest and apoptosis.[2]

Table 1: Cytotoxicity of 2-(Thiophen-2-yl)quinoline Analogs against Cancer Cell Lines

Compound/AnalogCancer Cell LineIC50 (µM)Reference
(methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4g)HCT-1167.1 ± 0.07[1]
(methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4a)HCT-11610.5 ± 0.07[1]
(methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative (4c)HCT-11611.9 ± 0.05[1]
Quinoline-chalcone derivative (12e)MGC-8031.38[3]
Quinoline-chalcone derivative (12e)HCT-1165.34[3]
Quinoline-chalcone derivative (12e)MCF-75.21[3]
Antimicrobial Applications

The quinoline core is present in several established antibacterial drugs. Derivatives of 2-(thiophen-2-yl)quinoline have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4] Specifically, dihydroquinoline derivatives coupled with morpholine or piperazine have exhibited significant antitubercular activity.[4] This indicates that this compound could serve as a scaffold for the development of new antimicrobial agents, particularly against drug-resistant bacterial strains. A plausible mechanism for the antibacterial action of quinolones is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[5]

Table 2: Antimicrobial Activity of 2-(Thiophen-2-yl)quinoline Analogs

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
Morpholine coupled 2-(thiophen-2-yl) dihydroquinolineMycobacterium tuberculosis H37Rv1.56[4]
N-substituted piperazine coupled 2-(thiophen-2-yl) dihydroquinolineMycobacterium tuberculosis H37Rv1.56[4]
Quinolone derivative (24)E. coli3.125[6]
Quinolone derivative (24)S. aureus3.125[6]
Quinoline-thiazole derivative (4g)S. aureus (ATCC 6538)7.81[7]
Quinoline-thiazole derivative (4m)S. aureus (ATCC 6538)7.81[7]

Experimental Protocols

Synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline via Friedländer Synthesis

The Friedländer synthesis is a classical and versatile method for the preparation of quinolines.[8][9][10] This protocol describes a general approach for the synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline.

Materials:

  • 2-Aminoacetophenone

  • 1-(Thiophen-2-yl)ethan-1-one

  • Ethanol

  • Potassium hydroxide (KOH) or another suitable base/acid catalyst

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-aminoacetophenone (1 equivalent) and 1-(thiophen-2-yl)ethan-1-one (1.2 equivalents) in ethanol.

  • Add a catalytic amount of potassium hydroxide (e.g., 0.2 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-Methyl-2-(thiophen-2-yl)quinoline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_process Reaction cluster_purification Workup & Purification 2-Aminoacetophenone 2-Aminoacetophenone Mixing Mixing 2-Aminoacetophenone->Mixing 1-(Thiophen-2-yl)ethan-1-one 1-(Thiophen-2-yl)ethan-1-one 1-(Thiophen-2-yl)ethan-1-one->Mixing Reflux Reflux Mixing->Reflux Ethanol, KOH Extraction Extraction Reflux->Extraction Chromatography Chromatography Extraction->Chromatography Product 4-Methyl-2-(thiophen-2-yl)quinoline Chromatography->Product

Caption: Synthetic workflow for 4-Methyl-2-(thiophen-2-yl)quinoline.

In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic potential of compounds.[11][12][13][14]

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 4-Methyl-2-(thiophen-2-yl)quinoline stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

G Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add test compound (serial dilutions) Incubation_24h->Compound_Addition Incubation_48h Incubate 48-72h Compound_Addition->Incubation_48h MTT_Addition Add MTT solution Incubation_48h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • 4-Methyl-2-(thiophen-2-yl)quinoline stock solution in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothesized Signaling Pathway

Based on the known mechanisms of quinoline derivatives, this compound could exert its anticancer effects by targeting key cellular processes involved in cell proliferation and survival.

G Compound This compound Topoisomerase Topoisomerase II Compound->Topoisomerase Inhibition DNA DNA Compound->DNA Intercalation Replication_Block DNA Replication Block Topoisomerase->Replication_Block DNA->Replication_Block Transcription_Block DNA Transcription Block DNA->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized anticancer mechanism of action.

References

Application Notes and Protocols for the Suzuki Coupling of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the successful Suzuki-Miyaura cross-coupling of various quinoline derivatives. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl quinoline structures, which are prevalent in many pharmaceutical agents and functional materials.[1]

Introduction

The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a broad spectrum of biological activities. The functionalization of the quinoline ring system through C-C bond formation is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a highly efficient method for this purpose, offering mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[2][3]

This document outlines the general experimental setup, provides a detailed protocol for a typical reaction, and summarizes various reaction conditions and their outcomes in a comprehensive table.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of a haloquinoline (or quinoline triflate) with an organoboron reagent, typically an aryl or heteroaryl boronic acid, in the presence of a base.

Suzuki_Coupling_Scheme cluster_conditions Conditions Quinoline_Halide Quinoline-X Plus1 + Boronic_Acid R-B(OH)2 Catalyst Pd Catalyst Plus2 + Byproduct X-B(OH)2 + Base-H-X Product Quinoline-R Base Base Solvent Solvent, Heat

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki coupling of a quinoline derivative.

Suzuki_Workflow start Start reagents 1. Reagent Preparation - Weigh Haloquinoline - Weigh Boronic Acid - Weigh Base - Prepare Solvent Mixture start->reagents reaction_setup 2. Reaction Setup - Add reagents to a reaction vessel - Add magnetic stir bar reagents->reaction_setup inert_atm 3. Inert Atmosphere - Seal the vessel - Evacuate and backfill with N2 or Ar (3x) reaction_setup->inert_atm catalyst_add 4. Catalyst Addition - Add Palladium Catalyst and Ligand inert_atm->catalyst_add reaction 5. Reaction - Heat to desired temperature - Stir for specified time - Monitor by TLC or LC-MS catalyst_add->reaction workup 6. Work-up - Cool to room temperature - Quench the reaction - Extract with organic solvent reaction->workup purification 7. Purification - Dry the organic layer (e.g., MgSO4) - Filter and concentrate - Purify by column chromatography workup->purification analysis 8. Analysis - Characterize the product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: Experimental workflow for Suzuki coupling of quinoline derivatives.

Data Summary of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki coupling of different quinoline derivatives.

Quinoline SubstrateCoupling PartnerCatalyst (mol%)BaseSolventConditionsYield (%)Reference
2-Chloro-6-nitroquinoline6-Methyl-3-pyridinylboronic acidPdCl2(PPh3)2Na2CO3MeCN/H2O140 °C, MicrowaveGood[4]
4-Amino-2-chloroquinoline derivativesVarious arylboronic acidsPd(PPh3)4Na2CO3WaterMicrowaveHighN/A
2-(4-Bromophenoxy)quinolin-3-carbaldehydesVarious substituted boronic acids[Pd(dppf)Cl2] (5)Cs2CO3Water/1,4-Dioxane (1:3)100 °C, 6-8 h60-65[3][5]
2,4-DichloroquinolinePhenylacetylene10% Pd/C (10), PPh3 (20), CuI (5)N/AWaterN/AGood[6]
2-Alkynyl-4-chloroquinolineVarious arylboronic acidsN/AN/AAqueous mediaN/AGood[6]
4'-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHEtOH/H2O (1:1)120 °C, 2 min, MicrowaveHigh[7]
3-Amino-4-bromopyrazole derivative4-Carbamoylphenylboronic acidPdCl2(PPh3)2 (10)K2CO3iPrOH/H2O150 °C, 2 h, MicrowaveN/A[4]
Aryl bromide derivative6-Indolylboronic acidPd(PPh3)4 (10)Cs2CO3DMF150 °C, 2 h, Microwave84[4]

Detailed Experimental Protocol: Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes

This protocol is adapted from a reported procedure for the synthesis of quinoline-appended biaryls.[3][5]

Materials:

  • Substituted 2-(4-bromophenoxy)quinolin-3-carbaldehyde (1.0 eq)

  • Substituted arylboronic acid (1.0-1.2 eq)

  • Cesium carbonate (Cs2CO3) (2.0-3.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2]) (5 mol%)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath/microwave reactor

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask or a microwave reaction vial equipped with a magnetic stir bar, add the substituted 2-(4-bromophenoxy)quinolin-3-carbaldehyde (e.g., 0.1 g, 0.0003 M, 1.0 eq), the corresponding substituted boronic acid (1.0 eq), and cesium carbonate (2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This can be achieved by evacuating the flask and backfilling with the inert gas, repeating this cycle three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system, for instance, a 3:1 mixture of 1,4-dioxane and water (4 mL). Subsequently, add the palladium catalyst, [Pd(dppf)Cl2] (5 mol%).

  • Reaction:

    • Conventional Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 6-8 hours.

    • Microwave Irradiation: If using a microwave reactor, set the temperature to 100-150 °C and the reaction time accordingly (often significantly shorter, from minutes to a couple of hours).[4][7]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).[5]

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of functionalized quinoline derivatives. The choice of catalyst, base, solvent, and reaction conditions can be tailored to the specific substrates to achieve optimal yields. Microwave-assisted synthesis often provides a significant advantage in reducing reaction times and improving yields. The protocols and data presented here serve as a valuable resource for researchers in the field of medicinal chemistry and drug development for the efficient synthesis of novel quinoline-based compounds.

References

Application Notes and Protocols for the Analytical Determination of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in numerous pharmaceuticals, dyes, and agrochemicals.[1][2][3][4] Their diverse biological activities, including antimalarial, anticancer, and antibacterial properties, make them a focal point in drug discovery and development.[4][5][6] Consequently, robust and validated analytical methods are imperative for their quantification and characterization in various matrices, from pharmaceutical formulations and biological fluids to environmental samples.

This document provides detailed application notes and protocols for the most common and effective analytical techniques employed for quinoline compound analysis, including chromatographic, spectroscopic, and electrochemical methods.

Chromatographic Techniques

Chromatography is the most widely used technique for the separation and quantification of quinoline and its derivatives due to its high resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile quinoline compounds. It offers excellent separation efficiency and definitive identification based on mass spectra.

Application Note: GC-MS is particularly suitable for identifying and quantifying quinoline in complex matrices such as textiles, where it may be present as a residue from dyes, and in environmental samples.[1][3][7] The method involves a sample preparation step to extract the analyte, followed by chromatographic separation and mass spectrometric detection.[1][3] Toluene is often an effective solvent for ultrasonic extraction from solid samples like textiles.[1][3]

Quantitative Data Summary for GC-MS Analysis of Quinoline

MatrixAnalyte(s)LODLinearity RangeRecovery (%)RSD (%)Reference
TextilesQuinoline0.1 mg/kg0.1 - 1.0 mg/L82.9 - 92.01.4 - 3.8[1][3]
TextilesQuinoline & Isoquinoline0.1 mg/kg10.0 - 250.0 µg/L82.9 - 98.12.5 - 3.1[8]
HoneyQuinoline & Derivatives----[9]

Experimental Protocol: Determination of Quinoline in Textiles by GC-MS [1][3]

  • Sample Preparation (Ultrasonic Extraction):

    • Accurately weigh 1.0 g of a finely cut textile sample into a glass vial.

    • Add 10.0 mL of toluene as the extraction solvent.

    • Place the vial in an ultrasonic bath and extract for 30-60 minutes at a controlled temperature (e.g., 40°C).[7][8]

    • Allow the extract to cool to room temperature.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into a GC vial.

  • Instrumental Analysis (GC-MS):

    • Gas Chromatograph: Agilent 7890 or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: DB-5MS (30 m × 0.25 mm, 0.5 µm film thickness).[1]

    • Injection Volume: 1.0 µL (splitless mode).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 2 minutes.

      • Ramp: Increase to 260°C at a rate of 20°C/min.

      • Hold: Maintain 260°C for 3 minutes.

    • MS Parameters:

      • Ion Source: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (m/z 129) and Full Scan for identification (mass range 30-200 amu).[1][3]

  • Data Analysis:

    • Qualitative Identification: Confirm the presence of quinoline by comparing the retention time and the mass spectrum of the sample peak with that of a known standard. The characteristic ions for quinoline are m/z 129, 102, 123, and 51.[1][3]

    • Quantitative Analysis: Construct a calibration curve by plotting the peak area against the concentration of quinoline standards. Determine the concentration in the sample from this curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method suitable for a wide range of quinoline derivatives, including those that are non-volatile or thermally labile. It is commonly used in pharmaceutical analysis and for monitoring biological samples.[10][11][12]

Application Note: Reverse-phase HPLC (RP-HPLC) is the most common mode for separating quinoline compounds.[12][13] A C18 column is frequently used with a mobile phase consisting of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol.[10][13] Detection is typically performed using a Diode Array Detector (DAD) or a UV detector, as quinoline derivatives are chromophoric.[10][14] For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS/MS).[12]

Quantitative Data Summary for HPLC Analysis of Quinoline

MatrixAnalyte(s)LODLOQRecovery (%)RSD (%)Reference
TextilesQuinoline-0.2 µg/mL90.6 - 98.90.4 - 2.14[14]
Rat PlasmaAntileishmanial 2-substituted quinolines--80.6 - 88.2-[10]
Cigarette SmokePyridine, Picolines, Quinoline1.74 - 14.32 ng/cig--< 9[12]

Experimental Protocol: Determination of Quinoline in Textiles by HPLC-UV [14]

  • Sample Preparation (Ultrasonic Extraction):

    • Accurately weigh 1.0 g of a finely cut textile sample.

    • Add 10 mL of acetonitrile.

    • Perform ultrasonic extraction for 30 minutes.

    • Filter the extract through a 0.45 µm membrane filter prior to injection.

  • Instrumental Analysis (HPLC):

    • HPLC System: Thermo Fisher U3000 or equivalent.

    • Detector: UV or Diode Array Detector (DAD).

    • Column: Dikma Diamonsil C18 (5 µm, 4.6 mm × 250 mm).

    • Mobile Phase: Acetonitrile and water mixture (specific ratio may need optimization, e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 225 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Prepare a series of standard solutions of quinoline in the mobile phase.

    • Generate a calibration curve by injecting the standards and plotting peak area versus concentration.

    • Inject the sample extract and calculate the quinoline concentration based on the calibration curve.

Spectroscopic and Other Techniques

UV/Vis Spectroscopy

Application Note: UV/Vis spectroscopy is a simple and rapid method for the determination of quinoline and its derivatives, especially in biodegradation process monitoring.[15] A tri-wavelength spectrophotometric method can be employed to minimize interference from other substances in the sample matrix and simultaneously quantify quinoline and its metabolites, such as 2-hydroxyquinoline.[15] While not as specific as chromatographic methods, its speed and simplicity make it suitable for process monitoring where the primary components are known.[15]

Electrochemical Sensors

Application Note: Electrochemical sensing offers a promising avenue for the rapid and sensitive detection of quinoline.[16] Sensors can be developed using modified glassy carbon electrodes, for instance, with graphene-zirconium metal-organic framework (MOF) hybrids.[16] These sensors operate by measuring the change in current upon the electrocatalytic oxidation of quinoline at the electrode surface. This technique provides high sensitivity and the potential for creating portable, reusable devices for on-site analysis.[16]

Experimental Workflows and Signaling Pathways

Visualizing Analytical and Biological Processes

To better illustrate the relationships between experimental steps and the biological relevance of quinoline compounds, the following diagrams are provided.

G General Experimental Workflow for Quinoline Analysis cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Reporting Sample Sample Collection (e.g., Textile, Plasma, Water) Extraction Extraction (e.g., Ultrasonic, SPE, LLE) Sample->Extraction Filter Filtration / Cleanup Extraction->Filter HPLC_GC Chromatographic Separation (HPLC or GC) Filter->HPLC_GC Detection Detection (MS, DAD, UV-Vis) HPLC_GC->Detection Qual Qualitative Analysis (Compound Identification) Detection->Qual Quant Quantitative Analysis (Concentration Measurement) Qual->Quant Report Final Report Quant->Report

Caption: A generalized workflow for the analysis of quinoline compounds.

Many quinoline derivatives exhibit anticancer properties by inhibiting key signaling pathways that regulate cell survival, proliferation, and angiogenesis.[5][17]

G Inhibition of Carcinogenic Signaling Pathways by Quinoline Derivatives cluster_receptors Receptor Tyrosine Kinases cMet c-Met PI3K PI3K cMet->PI3K Ras Ras cMet->Ras VEGFR VEGFR VEGFR->PI3K EGFR EGFR EGFR->PI3K EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Derivatives Quinoline->cMet Quinoline->VEGFR Quinoline->EGFR Quinoline->PI3K Quinoline->mTOR Quinoline->Raf

Caption: Quinoline derivatives targeting key nodes in carcinogenic pathways.

References

Application Notes and Protocols for 4-Methyl-(2-thiophenyl)quinoline in the Development of Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anti-cancer activity of 4-Methyl-(2-thiophenyl)quinoline is limited in the current scientific literature. The following application notes and protocols are based on studies of structurally similar 2-aryl-4-methylquinoline and other substituted quinoline derivatives, providing a framework for the investigation of this specific compound as a potential anti-cancer agent.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anti-cancer properties. The quinoline scaffold is a key pharmacophore in numerous approved and investigational anti-cancer drugs. The presence of substituents at various positions of the quinoline ring can significantly modulate their biological activity. This document focuses on the potential of this compound as an anti-cancer agent, drawing parallels from closely related analogs. The structural motif of a 2-aryl/heteroaryl and a 4-methyl substitution on the quinoline core has been shown to be a promising strategy in the design of novel cytotoxic agents.

Hypothesized Mechanism of Action

Based on the current understanding of related quinoline derivatives, this compound may exert its anti-cancer effects through various mechanisms:

  • Inhibition of Protein Kinases: Many quinoline derivatives are known to target and inhibit protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. For instance, 2-arylquinolines have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[1][2]

  • Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells through either intrinsic or extrinsic pathways.

  • Cell Cycle Arrest: It could potentially arrest the cell cycle at different phases (e.g., G2/M phase), thereby preventing cancer cell division and proliferation.

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline analogs are known to intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.

Further experimental validation is required to elucidate the precise mechanism of action for this compound.

Quantitative Data from Structurally Related Compounds

The following tables summarize the cytotoxic activities of various 2-aryl-4-methylquinoline and other relevant quinoline derivatives against different human cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Table 1: Cytotoxicity of 2-Arylquinoline Derivatives [3]

CompoundCell LineCancer TypeIC50 (µM)
6-Bromo-2-phenylquinolineHeLaCervical Cancer>100
6-Chloro-2-phenylquinolineHeLaCervical Cancer72.35
6-Nitro-2-phenylquinolineHeLaCervical Cancer58.05
6-Bromo-2-(3,4-methylenedioxyphenyl)quinolineHeLaCervical Cancer8.3
6-Chloro-2-(3,4-methylenedioxyphenyl)quinolinePC3Prostate Cancer31.37
6-Nitro-2-(3,4-methylenedioxyphenyl)quinolinePC3Prostate Cancer34.34

Table 2: Cytotoxicity of 4-Anilino-2-phenylquinoline Derivatives [4]

CompoundCell LineCancer TypeGI50 (µM)
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226Non-Small Cell Lung0.94
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineMDA-MB-231/ATCCBreast Cancer0.04
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineSF-295CNS Cancer<0.01
(E)-4-((4-(Hydroxyimino)methyl)phenylamino)-6-methoxy-2-phenylquinoline-Mean of 60 cell lines3.02
4-((4-(Methoxyimino)methyl)phenylamino)-6-methoxy-2-phenylquinoline-Mean of 60 cell lines3.89

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anti-cancer potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50 or GI50).

Materials:

  • Human cancer cell lines (e.g., HeLa, PC3, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in the growth medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound arrests the cell cycle at a specific phase.

Materials:

  • Human cancer cell lines

  • This compound

  • 70% Ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the anti-cancer evaluation of this compound.

G cluster_0 Potential Kinase Inhibition Pathway drug This compound egfr EGFR drug->egfr Inhibition fak FAK drug->fak Inhibition pi3k PI3K egfr->pi3k fak->pi3k akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation

Caption: Potential kinase inhibition pathway of this compound.

G cluster_1 Apoptosis Induction Pathway drug This compound mito Mitochondria drug->mito Stress Signal cas9 Caspase-9 mito->cas9 Cytochrome c release cas3 Caspase-3 cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis Execution

Caption: Hypothesized intrinsic apoptosis pathway.

G cluster_2 Experimental Workflow for Cytotoxicity start Seed Cancer Cells treat Treat with Compound start->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan mtt->dissolve read Measure Absorbance dissolve->read end Calculate IC50 read->end

Caption: General workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion

While direct evidence for the anti-cancer activity of this compound is not yet available, the extensive research on structurally similar quinoline derivatives strongly suggests its potential as a promising candidate for further investigation. The provided application notes and protocols offer a comprehensive guide for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. The structural features of a 2-thiophenyl group and a 4-methyl group on the quinoline scaffold warrant a thorough exploration of its anti-proliferative and apoptotic effects in various cancer models.

References

Application Notes and Protocols for High-Speed Counter-Current Chromatography in Quinoline Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of quinoline and its alkaloid derivatives using High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography technique that offers a powerful alternative to traditional solid-support chromatography, particularly for the separation of natural products. Its advantages include high sample loading capacity, minimal sample denaturation, and the elimination of irreversible adsorption associated with solid stationary phases.

Principle of High-Speed Counter-Current Chromatography

High-Speed Counter-Current Chromatography (HSCCC) is a sophisticated separation technique that relies on the partitioning of solutes between two immiscible liquid phases.[1] Unlike conventional chromatography methods that use a solid stationary phase, HSCCC utilizes a liquid stationary phase, which is immobilized by a strong centrifugal force. The mobile phase is then pumped through the stationary phase, allowing for a continuous liquid-liquid extraction process. This unique mechanism enables the separation of compounds based on their differential partition coefficients between the two liquid phases. The absence of a solid support matrix minimizes sample loss and degradation, making it an ideal method for the purification of sensitive and complex molecules like quinoline alkaloids.

Application: Purification of Quinolone Alkaloids from Tetradium ruticarpum

An effective HSCCC method has been developed for the preparative separation and purification of quinolone alkaloids from the fruit of Tetradium ruticarpum. This approach allows for the isolation of multiple compounds in a single run with high purity.[2][3]

Experimental Protocol

1. Sample Preparation:

  • The crude extract of Tetradium ruticarpum is pre-treated to enrich the quinolone alkaloid content. This can be achieved by recrystallization to remove indole alkaloids.[2]

2. HSCCC System and Parameters:

  • Apparatus: A preparative HSCCC instrument equipped with a multilayer coil column.

  • Two-Phase Solvent System: A mixture of hexane-ethyl acetate-methanol-water (Hex-EtOAc-MeOH-H₂O) in a volumetric ratio of 5:2:5:3 is prepared.[2][3] The mixture is thoroughly shaken and allowed to separate into two phases in a separatory funnel. The upper phase serves as the stationary phase, and the lower phase acts as the mobile phase.

  • Stationary Phase Retention: The column is first entirely filled with the upper phase (stationary phase).

  • Revolution Speed: The apparatus is rotated at a speed of 815 rpm.[3]

  • Mobile Phase Elution: The lower phase (mobile phase) is then pumped into the column at a flow rate of 4 mL/min.[3]

  • Detection: The effluent from the column outlet is continuously monitored using a UV detector at a wavelength of 239 nm.[3]

  • Fraction Collection: Fractions are collected based on the elution profile.

3. Post-HSCCC Analysis:

  • The purity of the isolated fractions is determined by High-Performance Liquid Chromatography (HPLC).[2]

  • The chemical structures of the purified compounds are identified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data Presentation
Compound NameAmount from Crude Extract (mg)Purity (%)Reference
1-methyl-2((6Z,9Z)-pentadecadienyl)-4(1H)-quinolone8.4>95[2]
Dihydroevocarpine27.0>95[2]
1-methyl-2-pentadecyl-4(1H)-quinolone18.8>95[2]

Experimental Workflow

HSCCC_Workflow_Tetradium cluster_prep Sample Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis cluster_result Result start Crude Extract of Tetradium ruticarpum enrich Enrichment of Quinolone Alkaloids start->enrich Recrystallization hsccc HSCCC System (Hex-EtOAc-MeOH-H₂O 5:2:5:3) enrich->hsccc Injection fractions Fraction Collection hsccc->fractions Elution hplc HPLC Purity Analysis fractions->hplc nmr_ms Structural Identification (NMR, MS) fractions->nmr_ms end Purified Quinolone Alkaloids hplc->end nmr_ms->end

Caption: Workflow for the purification of quinolone alkaloids from Tetradium ruticarpum using HSCCC.

Application: Isolation of Quinoline Alkaloids from Choisya Species

HSCCC has been successfully employed for the isolation of quinoline alkaloids, such as anhydroevoxine and choisyine, from the ethanol extract of Choisya ternata. This marked the first application of HSCCC for the isolation of these compounds from this particular species.[4]

Experimental Protocol

1. Sample Preparation:

  • An ethanol extract is prepared from the leaves of Choisya ternata.

2. HSCCC System and Parameters:

  • Two-Phase Solvent System: A hexane-ethyl acetate-methanol-water (HEMWat) system with a volumetric ratio of 4:6:5:5 is utilized.[4]

  • The general HSCCC procedure as described in the previous application is followed, including filling the column with the stationary phase, sample injection, and elution with the mobile phase.

3. Post-HSCCC Analysis:

  • The purity and identity of the isolated alkaloids are confirmed using standard analytical techniques.

  • The biological activity of the purified compounds, such as their antioxidant capacity, can then be evaluated.[4]

Experimental Workflow

HSCCC_Workflow_Choisya cluster_prep Sample Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis & Activity Assay cluster_result Result start Ethanol Extract of Choisya ternata hsccc HSCCC System (HEMWat 4:6:5:5) start->hsccc Injection fractions Fraction Collection hsccc->fractions Elution analysis Purity and Structural Analysis fractions->analysis bioassay Antioxidant Activity Assay fractions->bioassay end Purified Anhydroevoxine and Choisyine analysis->end

Caption: Workflow for the isolation of quinoline alkaloids from Choisya ternata via HSCCC.

Application: Purification of Quinoline Yellow Components

HSCCC has also been applied to the purification of components from commercial quinoline yellow preparations. A key innovation in this application is the use of a stepwise increase in the mobile phase flow rate to expedite the elution of components with a wide range of partition coefficients.[5][6]

Experimental Protocol

1. Sample Preparation:

  • A commercial quinoline yellow preparation is dissolved in a suitable solvent for injection.

2. HSCCC System and Parameters:

  • Two-Phase Solvent System: A solvent system composed of tert-butyl methyl ether (MTBE)-1-butanol-acetonitrile-aqueous 0.1 M trifluoroacetic acid (TFA) in a 1:3:1:5 (v/v) ratio is used.[5][6]

  • Stepwise Flow Rate Gradient: The flow rate of the mobile phase is increased stepwise from 0.1 to 2.0 mL/min during the separation process.[5][6] This allows for the efficient elution of all components in a single run.

3. Post-HSCCC Analysis:

  • The purified components are analyzed by HPLC, electrospray ionization mass spectrometry (ESI-MS), and NMR for purity assessment and structural elucidation.[5][6]

Data Presentation
ComponentAmount Isolated (mg) from 25 mg crudeReference
10.2[5]
20.8[5]
31.5[5]
42.3[5]
56.1[5]
63.4[5]

Logical Relationship of Stepwise Flow Rate Gradient

Stepwise_Gradient_Logic start Start HSCCC Run low_flow Initial Low Flow Rate (e.g., 0.1 mL/min) start->low_flow elute_high_k Elution of Components with High Partition Coefficients (K) low_flow->elute_high_k increase_flow Stepwise Increase of Flow Rate (e.g., to 2.0 mL/min) elute_high_k->increase_flow elute_low_k Rapid Elution of Components with Low Partition Coefficients (K) increase_flow->elute_low_k end Completion of Separation elute_low_k->end

Caption: Logic diagram illustrating the stepwise flow rate gradient for efficient HSCCC separation.

Conclusion

High-Speed Counter-Current Chromatography is a versatile and efficient technique for the purification of quinoline and its derivatives from various sources. The selection of an appropriate two-phase solvent system is crucial for achieving successful separation. Furthermore, the optimization of experimental parameters, such as the use of a stepwise flow rate gradient, can significantly enhance the efficiency and resolution of the purification process. The protocols and data presented herein provide a valuable resource for researchers and scientists working on the isolation and characterization of quinoline alkaloids for drug discovery and development.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their wide range of biological activities, including antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties, has made them a focal point of extensive research.[1][2] Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh reaction conditions, long reaction times, and can result in low yields.[3]

Microwave-assisted organic synthesis has emerged as a powerful and eco-friendly technique that dramatically accelerates chemical reactions, often leading to higher yields and cleaner products.[1][4][5][6] This technology offers significant advantages over conventional heating methods by enabling rapid and uniform heating of the reaction mixture.[6] These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of quinoline derivatives via the Friedländer, Gould-Jacobs, and a multi-component reaction, highlighting the efficiency and effectiveness of this modern synthetic approach.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of quinoline derivatives offers several key benefits:

  • Reduced Reaction Times: Reactions that take several hours or even days under conventional heating can often be completed in minutes using microwave assistance.[2][6][7]

  • Increased Yields: Microwave synthesis frequently results in significantly higher product yields compared to traditional methods.[8][9][10]

  • Improved Purity: The rapid heating and shorter reaction times can minimize the formation of byproducts, leading to cleaner reaction profiles and simplifying purification.

  • Energy Efficiency: Microwave synthesis is a more energy-efficient method compared to conventional heating.[5]

  • Solvent-Free Reactions: In many cases, microwave-assisted synthesis can be performed under solvent-free conditions, reducing the environmental impact.[5][11]

Data Presentation: Comparative Synthesis of Quinoline Derivatives

The following tables summarize the quantitative data for the synthesis of quinoline derivatives using both microwave-assisted and conventional heating methods, demonstrating the significant improvements offered by microwave technology.

Table 1: Microwave-Assisted vs. Conventional Friedländer Synthesis of Quinolines

EntryReactantsCatalystMethodTemperature (°C)TimeYield (%)Reference
12-aminobenzaldehyde, KetoneAcetic AcidMicrowave1605 minExcellent[2][7]
22-aminobenzaldehyde, KetoneAcetic AcidConventionalRefluxSeveral daysVery poor[2][7]
3o-amino benzophenone, Carbonyl compoundsSiO2-Pr-SO3HMicrowave8030-210 min22-93[11]
42-aminobenzaldehyde, KetoneHydrochloric AcidMicrowave-1.5-12 minGood[7]

Table 2: Microwave-Assisted vs. Conventional Gould-Jacobs Reaction for Quinolines

EntryReactantsMethodTemperature (°C)TimeYield (%)Reference
1Aniline, Diethyl ethoxymethylenemalonateMicrowave25010 min-[12]
2Aniline, Diethyl ethoxymethylenemalonateMicrowave3001 min-[12]
3Aryl amines, Ethyl acetoacetate, Triethyl orthoformateMicrowave-Reduced timeIncreased[13]
4Aryl amines, Ethyl acetoacetate, Triethyl orthoformateConventionalHeat---

Table 3: Microwave-Assisted vs. Conventional Multi-Component Synthesis of Quinolines

EntryReactantsCatalystMethodTemperature (°C)TimeYield (%)Reference
1Aryl aldehydes, Dimedone, 5-amino-3-methyl-1-phenylpyrazole-Microwave505 min91-98[8]
2Anilines, Aryl aldehydes, Styrenep-sulfonic acid calix[13]areneMicrowave20020-25 min40-68[8]
3Aromatic aldehydes, Substituted anilines, Pyruvic acidp-TSAMicrowave803 min50-80[9]
4Aromatic aldehydes, Substituted anilines, Pyruvic acidp-TSAConventional-3 h to overnightLower than MW[9]
5Benzene-1,3-diol, Aldehyde, Ammonium acetate, AcetoacetanilideCatalyst-freeMicrowave-8-10 min88-96[11]
6Benzene-1,3-diol, Aldehyde, Ammonium acetate, AcetoacetanilideCatalyst-freeConventional-4-6 h72-90[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis of Quinolines

This protocol describes a rapid and efficient synthesis of quinoline derivatives from 2-aminobenzaldehydes and ketones using microwave irradiation.

Materials:

  • 2-aminobenzaldehyde or its derivatives

  • A ketone with an α-methylene group

  • Glacial acetic acid

  • Microwave synthesis vial (e.g., 2-5 mL)

  • Magnetic stirring bar

  • Microwave synthesis system

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stirring bar, add the 2-aminobenzaldehyde derivative (1.0 mmol) and the ketone (1.2 mmol).

  • Add glacial acetic acid (2.0 mL), which acts as both a solvent and a catalyst.[2][7]

  • Seal the vial and place it in the cavity of the microwave synthesis system.

  • Irradiate the reaction mixture at 160°C for 5 minutes.[2][7]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Gould-Jacobs Reaction for 4-Hydroxyquinoline Derivatives

This protocol details the synthesis of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate under solvent-free microwave conditions.

Materials:

  • Aniline or its derivatives

  • Diethyl ethoxymethylenemalonate

  • Microwave synthesis vial (e.g., 2.5 mL)

  • Magnetic stirring bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile

Procedure:

  • In a 2.5 mL microwave vial equipped with a magnetic stirring bar, combine the aniline derivative (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[12]

  • Seal the vial and place it in the microwave synthesis system.

  • Heat the reaction mixture to 250°C or 300°C for a specified time (e.g., 1-10 minutes, optimization may be required).[12]

  • After irradiation, cool the mixture to room temperature.

  • Filter the precipitated product.

  • Wash the solid with ice-cold acetonitrile (3 mL).[12]

  • Dry the resulting solid under vacuum.

  • The product purity can be analyzed by HPLC-MS.

Protocol 3: Microwave-Assisted One-Pot Multi-Component Synthesis of Pyrazolo[3,4-b]quinolines

This protocol outlines a highly efficient, eco-friendly, one-pot synthesis of pyrazolo[3,4-b]quinoline derivatives in an aqueous medium.

Materials:

  • Aryl aldehydes

  • Dimedone

  • 5-amino-3-methyl-1-phenylpyrazole

  • Aqueous ethanol

  • Microwave synthesis vial

  • Magnetic stirring bar

  • Microwave synthesis system

Procedure:

  • In a microwave synthesis vial, add the aryl aldehyde (1.0 mmol), dimedone (1.0 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol).[8]

  • Add aqueous ethanol as the solvent.

  • Place the sealed vial in the microwave reactor.

  • Irradiate the mixture at 50°C for 5 minutes.[8]

  • After completion, cool the reaction vessel to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the product with cold ethanol to afford the pure pyrazolo[3,4-b]quinoline derivatives in excellent yields (91-98%).[8]

Visualizations

Microwave_Synthesis_Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reactants Reactants & Solvent/Catalyst Vial Microwave Vial Assembly Reactants->Vial Addition Microwave Microwave Synthesizer Vial->Microwave Placement Cooling Cooling Microwave->Cooling Parameters Set Parameters (Temp, Time, Power) Parameters->Microwave Precipitation Precipitation / Extraction Cooling->Precipitation Filtration Filtration / Separation Precipitation->Filtration Purification Purification (Recrystallization / Chromatography) Filtration->Purification Product Pure Quinoline Derivative Purification->Product

Caption: General workflow for microwave-assisted synthesis of quinoline derivatives.

Friedlander_Annulation Reactants o-Aminoaryl Aldehyde/Ketone + Carbonyl with α-methylene Intermediate1 Aldol Condensation Intermediate Reactants->Intermediate1 + Catalyst Intermediate2 α,β-Unsaturated Intermediate Intermediate1->Intermediate2 - H2O Intermediate3 Intramolecular Cyclization (Imine Formation) Intermediate2->Intermediate3 Product Quinoline Derivative Intermediate3->Product - H2O Catalyst Acid or Base Catalyst Catalyst->Reactants Microwave Microwave Irradiation Microwave->Intermediate1 Accelerates Microwave->Intermediate3 Accelerates

Caption: Mechanism of the Microwave-Assisted Friedländer Annulation.

Gould_Jacobs_Reaction Reactants Aniline + Diethyl Ethoxymethylenemalonate Intermediate1 Condensation Intermediate Reactants->Intermediate1 - EtOH Intermediate2 Thermal Cyclization Intermediate1->Intermediate2 Product 4-Hydroxyquinoline-3-carboxylate Intermediate2->Product - EtOH Microwave Microwave Irradiation (Heat) Microwave->Intermediate2 High Temperature

Caption: Pathway of the Microwave-Assisted Gould-Jacobs Reaction.

References

Biological Evaluation of Novel Quinoline-Based Hybrid Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biological evaluation of novel quinoline-based hybrid molecules. Quinoline derivatives and their hybrids have emerged as promising scaffolds in drug discovery, exhibiting a wide range of biological activities, including potent anticancer and antimicrobial effects.[1][2][3] This guide offers standardized methodologies for assessing these activities and presenting the resultant data in a clear and comparative format.

Section 1: Anticancer Activity Evaluation

Quinoline-based hybrid molecules have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, such as inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes like kinases and tubulin polymerization.[1][2][4][5]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the cytotoxic activity of representative novel quinoline-based hybrid molecules against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

Table 1: Cytotoxicity of Quinoline-Amidrazone Hybrids

CompoundCell LineIC50 (µM)
10d A549 (Lung)43.1[1]
MCF-7 (Breast)Not specified
10g A549 (Lung)Not specified
MCF-7 (Breast)59.1[1]

Table 2: Cytotoxicity of Quinoline-Chalcone Hybrids

CompoundCell LineIC50 (µM)
23 Various0.009 - 0.016[5]
39 A549 (Lung)1.91[5]
40 K-562 (Leukemia)5.29[5]
63 Caco-2 (Colon)5.0[5]
64 Caco-2 (Colon)2.5[5]
12e MGC-803 (Gastric)1.38[6]
HCT-116 (Colon)5.34[6]
MCF-7 (Breast)5.21[6]

Table 3: Cytotoxicity of Imidazopyridine-Quinoline Hybrids

CompoundCell LineActivity
3a HeLa, MDA-MB231, ACHN, HCT-15Significant Anticancer Activity
3b HeLa, MDA-MB231, ACHN, HCT-15Significant Anticancer Activity
Experimental Protocols

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Novel quinoline-based hybrid molecules (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Compound_Dilution Compound Dilution Add_Compounds Add Compounds to Wells Compound_Dilution->Add_Compounds Seed_Cells->Add_Compounds Incubate Incubate (48-72h) Add_Compounds->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

This assay determines if a compound inhibits the polymerization of tubulin into microtubules, a key process in cell division.

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • Test compounds

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution and GTP to each well to initiate polymerization.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. Compare the curves of treated samples to the control to determine the inhibitory effect.

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 activity assay kit (colorimetric or fluorometric)

  • Treated and untreated cells

  • Lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

  • Microplate reader

Procedure:

  • Cell Lysis: Lyse the treated and untreated cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction: In a 96-well plate, add equal amounts of protein from each lysate and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated cells.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_outcome Cellular Outcome Quinoline_Hybrid Quinoline-Based Hybrid Initiator_Caspases Initiator Caspases (e.g., Caspase-8, 9) Quinoline_Hybrid->Initiator_Caspases activates Caspase_3 Caspase-3 (Inactive) Initiator_Caspases->Caspase_3 cleaves Active_Caspase_3 Caspase-3 (Active) Caspase_3->Active_Caspase_3 Apoptosis Apoptosis Active_Caspase_3->Apoptosis induces

Caption: Simplified caspase activation pathway in apoptosis.

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and untreated cells and wash with PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Section 2: Antimicrobial Activity Evaluation

Quinoline-based hybrid molecules have also shown promise as antimicrobial agents against a range of bacteria and fungi.[7][8]

Data Presentation: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 4: Antibacterial and Antifungal Activity of Quinoline-Based Hybrids

CompoundMicroorganismMIC (µg/mL)
7b Staphylococcus aureus2[8]
Klebsiella pneumoniae50[8]
Mycobacterium tuberculosis H37Rv10[8]
7c Cryptococcus neoformans15.6[8]
7d Cryptococcus neoformans15.6[8]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) Staphylococcus aureus ATCC2592319.04 x 10⁻⁵ mg/mL
Escherichia coli ATCC25922609 x 10⁻⁵ mg/mL
Candida albicans ATCC1023119.04 x 10⁻⁵ mg/mL
3c MRSA isolatesComparable to oxacillin/ciprofloxacin[9]
Experimental Protocol

This is a standardized method for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Positive control antibiotic/antifungal

  • Inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Serial Dilution of Compound Add_Dilutions Add Dilutions to 96-well Plate Compound_Dilution->Add_Dilutions Inoculum_Prep Prepare Standardized Inoculum Add_Inoculum Add Inoculum to Wells Inoculum_Prep->Add_Inoculum Add_Dilutions->Add_Inoculum Incubate Incubate (18-24h) Add_Inoculum->Incubate Visual_Inspection Visually Inspect for Growth Incubate->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

References

Application Notes and Protocols for the Development of Antibacterial Agents from Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolone and its derivatives represent a significant class of synthetic antibacterial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] The discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, marked the beginning of the quinolone era.[3][4] Subsequent structural modifications, most notably the addition of a fluorine atom at the C-6 position, led to the development of the more potent fluoroquinolones.[1][4] These compounds are crucial in treating a variety of bacterial infections, including urinary tract infections and infections from multi-drug resistant strains like MRSA and C. difficile.[5]

This document provides an overview of the mechanism of action, key structure-activity relationships (SAR), and detailed protocols for the synthesis and evaluation of novel quinoline-based antibacterial agents.

Mechanism of Action: Targeting Bacterial DNA Synthesis

The primary bactericidal effect of quinolones is the inhibition of bacterial DNA synthesis.[1] They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3][6][7]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[7]

  • Topoisomerase IV: This enzyme is primarily involved in decatenating interlinked daughter chromosomes following DNA replication, allowing for cell division.[6][7]

Quinolones act as "topoisomerase poisons."[3][8] They bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of double-stranded DNA breaks generated by the enzymes.[3][6] This accumulation of fragmented chromosomes is lethal to the bacterium.[3][8]

Quinoline_Mechanism_of_Action cluster_bacterium Bacterial Cell DNA Bacterial Chromosome (Supercoiled) Gyrase DNA Gyrase DNA->Gyrase Unwinding Replication DNA Replication & Transcription TopoIV Topoisomerase IV Replication->TopoIV Decatenation Gyrase->Replication CleavedComplex Enzyme-DNA Cleavage Complex Gyrase->CleavedComplex TopoIV->CleavedComplex CleavedComplex->DNA Re-ligation (Normal Cycle) DSB Double-Strand Breaks CleavedComplex->DSB Inhibition of Re-ligation Death Cell Death DSB->Death Quinoline Quinolone Derivative Quinoline->CleavedComplex Binds & Traps

Caption: Mechanism of action of quinoline antibacterial agents.

Structure-Activity Relationships (SAR)

The antibacterial efficacy and pharmacokinetic properties of quinoline derivatives are highly dependent on the substituents at various positions of the bicyclic core. Understanding these relationships is critical for designing novel and more potent agents.

  • N-1 Position: A cyclopropyl group generally confers significant activity against Gram-negative bacteria.[4][9] Other substituents like tert-butyl can also enhance antimycobacterial activity.[10]

  • C-5 Position: An amino group at this position can improve overall potency.[11][12]

  • C-7 Position: This position greatly influences potency, spectrum, and pharmacokinetics.[12] A piperazine ring enhances potency against Gram-negative bacteria, while an aminopyrrolidine group improves Gram-positive activity.[9] Alkylation of these rings can further increase serum half-life and potency against Gram-positive organisms.[11][12]

  • C-8 Position: A halogen (F or Cl) improves oral absorption and activity against anaerobes.[11][12] A methoxy group can reduce light-induced toxicity.[11]

Quinoline_SAR Core Quinoline Core N1 N-1 Cyclopropyl Core->N1 C7 C-7 Piperazine/Pyrrolidine Core->C7 C8 C-8 Halogen (F, Cl) Core->C8 C5 C-5 Amino Group Core->C5 Potency_GN ↑ Gram-Negative Potency N1->Potency_GN C7->Potency_GN Potency_GP ↑ Gram-Positive Potency C7->Potency_GP Absorption ↑ Oral Absorption C8->Absorption Anaerobes ↑ Anaerobe Activity C8->Anaerobes Spectrum Broad Spectrum C5->Spectrum

Caption: Key structure-activity relationships for quinoline derivatives.

Experimental Protocols

The development of new antibacterial agents follows a structured workflow from initial synthesis to in vitro and in vivo evaluation.

Drug_Discovery_Workflow A Design & Synthesis of Derivatives B In Vitro Screening (MIC Determination) A->B C Cytotoxicity Assay (vs. Mammalian Cells) B->C Active Compounds D In Vivo Efficacy (Mouse Infection Model) C->D Selective Compounds E Lead Optimization D->E Efficacious Compounds E->A SAR Feedback

Caption: General workflow for quinoline antibacterial drug discovery.

Protocol: Synthesis of Quinoline Derivatives via Mannich Reaction

This protocol describes a general method for synthesizing quinoline derivatives, as reported in the literature for preparing novel antibacterial candidates.[13]

  • Starting Materials: Commercially available 5-chloro-8-hydroxyquinoline, paraformaldehyde, and various primary or secondary amines.

  • Reaction Setup: In a round-bottom flask, dissolve 5-chloro-8-hydroxyquinoline (1 equivalent) in an appropriate solvent (e.g., ethanol).

  • Addition of Reagents: Add paraformaldehyde (2 equivalents) and the desired amine (1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield the final quinoline derivative.[14]

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[15]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the standard broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI) to determine the antibacterial activity of synthesized compounds.[5]

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains (e.g., S. aureus, E. coli), synthesized compounds, and a positive control antibiotic (e.g., Ciprofloxacin).

  • Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in MHB directly in the 96-well plates to achieve a range of test concentrations (e.g., 256 µg/mL to 0.125 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Protocol: In Vivo Efficacy in a Mouse Systemic Infection Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of promising antibacterial candidates.[16][17]

  • Animals: Use specific-pathogen-free mice (e.g., ICR strain), typically 4-5 weeks old.

  • Infection: Infect mice intraperitoneally (i.p.) with a lethal dose of the pathogen (e.g., S. aureus, P. aeruginosa) suspended in a medium like 5% mucin. The bacterial challenge should be sufficient to cause mortality in untreated control animals within 24-48 hours.

  • Treatment: Administer the test compound (e.g., orally or subcutaneously) at various doses at 1 and 6 hours post-infection. Include a vehicle control group (receiving only the solvent) and a positive control group (treated with a known effective antibiotic like Ciprofloxacin).

  • Observation: Monitor the survival of the mice for 7 days.

  • Data Analysis: Calculate the 50% effective dose (ED₅₀), which is the dose of the compound that protects 50% of the infected mice from death. A lower ED₅₀ value indicates higher in vivo efficacy.

Data Presentation: Antibacterial Activity of Representative Quinolines

The following tables summarize the in vitro antibacterial activity of selected quinoline derivatives from the literature.

Table 1: Minimum Inhibitory Concentrations (MIC) of Novel Quinoline Derivatives against Gram-Positive Bacteria

CompoundS. aureus (µg/mL)MRSA (µg/mL)E. faecalis (VRE) (µg/mL)Reference
Compound 2 -3.03.0[5]
Compound 6 -1.53.0[5]
Compound 4g 7.81--[18]
Compound 4m 7.81--[18]
OPC-17116 0.125 - 8-0.125 - 8[16]
T-3761 0.20 - 100-0.20 - 100[17]
Ciprofloxacin 16.7 (Inhibition Zone mm)--[19]

Table 2: Minimum Inhibitory Concentrations (MIC) of Novel Quinoline Derivatives against Gram-Negative Bacteria

CompoundE. coli (µg/mL)P. aeruginosa (µg/mL)Reference
Compound 5d 0.125 - 80.125 - 8[13]
OPC-17116 ≤0.063 - 16≤0.063 - 16[16]
T-3761 0.025 - 3.130.05 - 50[17]
Ciprofloxacin Low MICs reportedLow MICs reported[20]
Compound C 30-33 (Inhibition Zone mm)-[15]

Note: Data presented as ranges reflect testing against multiple strains. Some data points represent inhibition zone diameters (mm) from agar diffusion assays, which correlate with but are not equivalent to MIC values.

References

Troubleshooting & Optimization

troubleshooting quinoline synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline synthesis reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of quinolines via various named reactions.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance on resolving common problems for four major quinoline synthesis methods: the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines from anilines, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.

Frequently Asked Questions:

  • Q1: My Skraup reaction is extremely violent and difficult to control. What can I do to moderate it?

    • A1: The Skraup reaction is notoriously exothermic.[1][2] To control the reaction rate, you can add a moderating agent such as ferrous sulfate (FeSO₄) or boric acid.[3] These substances help to extend the reaction over a longer period, preventing it from becoming dangerously violent.[1][3] Another approach is to use a less aggressive oxidizing agent, like arsenic acid instead of nitrobenzene, which results in a less vigorous reaction.[2]

  • Q2: I am observing very low yields with my Skraup synthesis. How can I improve this?

    • A2: Low yields in the Skraup synthesis can stem from several factors. The initial protocol often results in low yields.[3] One common issue is the violent nature of the reaction leading to material loss.[1] Using a moderator like ferrous sulfate can help improve this.[1] Additionally, the work-up process can be challenging, often involving the separation of the product from a large amount of tarry goo, which can lead to product loss.[4] Scaling up the reaction may improve the yield by minimizing losses during work-up.[4] For unstable aromatic amines, using an azo compound of the corresponding amine has been suggested to obtain a higher yield.[3]

  • Q3: I am using a substituted aniline and getting a mixture of products. How can I control the regioselectivity?

    • A3: When using meta-substituted anilines in the Skraup reaction, the formation of a mixture of isomeric quinolines is common.[3] The cyclization can occur at either of the two positions ortho to the amino group. Controlling this can be challenging and may require the use of a different synthetic route if a single isomer is desired. Ortho- and para-substituted anilines, however, generally yield the expected single quinoline products.[3]

  • Q4: The reaction mixture turns into a thick, unworkable tar. What causes this and how can I prevent it?

    • A4: Tar formation is a common issue in Skraup synthesis due to the harsh, acidic, and high-temperature conditions which can lead to polymerization and degradation of starting materials and products.[4] Using an appropriate amount of the α,β-unsaturated carbonyl precursor (like acrolein formed from glycerol) is crucial; an excess can lead to a rubbery, solid mass.[4] Careful control of the reaction temperature and the use of a moderator can also help minimize tar formation.

Doebner-von Miller Synthesis

This method synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones.[5]

Frequently Asked Questions:

  • Q1: My Doebner-von Miller reaction is not proceeding to completion, resulting in low yields. What are the likely causes?

    • A1: Incomplete reactions can be due to several factors. The choice of acid catalyst is important; Lewis acids like tin tetrachloride and scandium(III) triflate, or Brønsted acids such as p-toluenesulfonic acid and perchloric acid, are often used.[5] The reaction may also be hampered by the stability of the intermediate Michael adduct. Optimizing the reaction temperature and catalyst concentration can help drive the reaction to completion.

  • Q2: I am getting a complex mixture of side products. What are the common side reactions in the Doebner-von Miller synthesis?

    • A2: Side reactions can be a significant issue. If you are preparing the α,β-unsaturated carbonyl in situ via an aldol condensation, self-condensation of the starting aldehydes or ketones can lead to undesired byproducts. The reaction mechanism itself can be complex, with some studies suggesting a fragmentation-recombination pathway which could lead to a variety of products.[5] Careful control of the reaction conditions and purification of the in situ generated unsaturated carbonyl can sometimes mitigate these issues.

  • Q3: How can I improve the yield and purity of my desired quinoline product?

    • A3: To improve yield and purity, consider a step-wise approach where the α,β-unsaturated carbonyl compound is prepared and purified before reacting it with the aniline. This can reduce the number of side products. Additionally, exploring different acid catalysts and solvent systems can have a significant impact on the reaction outcome. For instance, carrying out the reaction in water with an appropriate catalyst has been reported as a "green" synthesis approach.[6]

Combes Synthesis

The Combes synthesis involves the reaction of anilines with β-diketones in the presence of an acid catalyst to form 2,4-disubstituted quinolines.

Frequently Asked Questions:

  • Q1: I am getting a mixture of regioisomers in my Combes synthesis. How can I control the regioselectivity?

    • A1: Regioselectivity is a key challenge when using unsymmetrical β-diketones. The cyclization step, which is the rate-determining step, is an electrophilic aromatic substitution, and its direction is influenced by both steric and electronic factors. Increasing the steric bulk on one of the carbonyls of the β-diketone can direct the cyclization to the less hindered position. The electronic nature of substituents on the aniline also plays a role; methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines when reacted with a trifluoromethyl-β-diketone, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer.

  • Q2: The reaction is sluggish and gives a low yield. What can I do to improve the reaction rate and conversion?

    • A2: The choice of acid catalyst is critical. While concentrated sulfuric acid is commonly used, other catalysts like polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (to form a polyphosphoric ester) can be more effective as dehydrating agents and lead to better yields.[7] Increasing the reaction temperature can also improve the rate, but this must be balanced against the potential for increased side product formation.

  • Q3: My reaction mixture is dark and contains a lot of tarry byproducts, making purification difficult. How can I minimize this?

    • A3: Tar formation is often due to the strongly acidic and high-temperature conditions. Using a milder acid catalyst or a lower reaction temperature, if feasible, can help. Ensuring the purity of the starting aniline and β-diketone is also important, as impurities can act as catalysts for polymerization. A modified work-up procedure, perhaps involving a filtration step before extraction, might help to remove some of the insoluble polymeric material.

Friedländer Synthesis

The Friedländer synthesis is the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[8]

Frequently Asked Questions:

  • Q1: My Friedländer synthesis is giving a very low yield. What are the common reasons for this?

    • A1: Low yields can be a result of harsh reaction conditions (high temperature, strong acid or base) which can lead to degradation of starting materials or products, especially when scaling up.[9] The reactivity of the starting materials is also crucial; electron-withdrawing groups on the 2-aminoaryl ketone can improve yields, while electron-donating groups may have the opposite effect. The choice of catalyst is also important, with various options ranging from Brønsted and Lewis acids to iodine and even nanocatalysts being reported to improve yields under milder conditions.[8][10]

  • Q2: I am having trouble with the regioselectivity of the reaction when using an unsymmetrical ketone.

    • A2: Regioselectivity is a known issue in the Friedländer synthesis with unsymmetrical ketones.[9][11] Several strategies can be employed to control this. One approach is to introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone.[9] The use of specific amine catalysts or ionic liquids has also been shown to be effective in controlling the regioselectivity.[9]

  • Q3: I am observing the formation of side products from the self-condensation of my ketone starting material. How can I avoid this?

    • A3: Aldol condensation of the ketone starting material is a common side reaction, particularly under basic conditions.[9] To circumvent this, one can use an imine analog of the o-aniline, which can then react with the ketone under conditions that do not favor self-condensation.[9] Alternatively, using milder reaction conditions or a catalyst that favors the Friedländer condensation over the aldol reaction can be beneficial.

Quantitative Data Summary

The following tables summarize quantitative data for optimizing reaction conditions for different quinoline syntheses.

Table 1: Effect of Catalyst on Friedländer Synthesis Yield

CatalystAmountSolventTemperature (°C)TimeYield (%)
[Hbim]BF₄-Solvent-free1003-6 h93
[Hbim]BF₄-Methanol25 (Ultrasonic)10 min84
C₄(mim)₂-2Br⁻-2H₂SO₄0.05 mmol%Solvent-free5015 min90
Fe₃O₄@SiO₂-APTES-TFA0.2 equiv.Solvent-freeReflux5 min96
SiO₂ nanoparticles--100 (Microwave)-93
Montmorillonite K-10-EthanolReflux-75
Zeolite-EthanolReflux-83
Sulfated Zirconia (SZ)-EthanolReflux-89
Li⁺-montmorillonite-Solvent-free1000.5-2 h96
Propyl phosphonic anhydride0.5 mmolSolvent-free6030 min95

Data compiled from various sources.[10]

Table 2: Effect of Aniline Substituent on Skraup Reaction Yield (Microwave Conditions)

Aniline SubstituentYield (%)
4-OH66
4-F46
4-Cl50
4-CH₃48
4-iPr63
4-COCH₃18
2-OH39
2-OCH₃42
2-Cl25
2-CH₃48
2-COCH₃19
3-OH25
3-OCH₃29
3-Cl16
3-CH₃32
3-COCH₃10

Reaction conditions: aniline derivative (10 mmol), glycerol (30 mmol), H₂SO₄ (30 mmol), water (10 mL), microwave irradiation at 200°C for 10 min after an initial heating ramp.[12]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (optional, as moderator)

  • Sodium hydroxide solution (for work-up)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to aniline while cooling in an ice bath.

  • Addition of Reagents: To this mixture, add glycerol and the oxidizing agent (nitrobenzene). If using, add ferrous sulfate as a moderator.

  • Heating: Heat the mixture cautiously. The reaction is exothermic and may become vigorous. Maintain a controlled reflux.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture and carefully pour it onto ice. Neutralize the acidic solution with a sodium hydroxide solution. This step is also exothermic and should be done with cooling.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Protocol 2: Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminoaryl ketone or aldehyde

  • A ketone or aldehyde with an α-methylene group

  • Acid catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

  • Mixing Reactants: In a suitable flask, combine the 2-aminoaryl ketone/aldehyde, the other carbonyl compound, and the catalyst.

  • Solvent Addition: If not running solvent-free, add the appropriate solvent.

  • Heating: Heat the reaction mixture to the desired temperature (often reflux) and stir.

  • Reaction Monitoring: Follow the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to remove unreacted starting materials and any side products.

Visualized Workflows and Pathways

Troubleshooting Workflow for Low Yield in Quinoline Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials (Aniline, Carbonyls, etc.) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) purity_ok->check_conditions Yes end_bad Yield Still Low - Consider Alternative Synthesis Route purity_ok->end_bad purify_sm->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature, Time, and Reagent Ratios conditions_ok->optimize_conditions No check_catalyst Evaluate Catalyst (Choice, Loading, Activity) conditions_ok->check_catalyst Yes conditions_ok->end_bad optimize_conditions->check_conditions catalyst_ok Catalyst Appropriate? check_catalyst->catalyst_ok change_catalyst Screen Different Catalysts (Acidic, Basic, Metal-based) catalyst_ok->change_catalyst No check_side_reactions Analyze for Side Reactions (Polymerization, Self-condensation) catalyst_ok->check_side_reactions Yes catalyst_ok->end_bad change_catalyst->check_catalyst side_reactions_present Side Reactions Significant? check_side_reactions->side_reactions_present modify_protocol Modify Protocol to Minimize Side Reactions (e.g., change addition order, use milder conditions) side_reactions_present->modify_protocol Yes end_good Yield Improved side_reactions_present->end_good No modify_protocol->check_side_reactions modify_protocol->end_good

Caption: A flowchart for troubleshooting low yields in quinoline synthesis reactions.

General Mechanism of Friedländer Synthesis

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 2-Aminoaryl Ketone/Aldehyde i1 Aldol Adduct or Schiff Base r1->i1 Condensation r2 Carbonyl with α-Methylene r2->i1 i2 α,β-Unsaturated Intermediate i1->i2 Dehydration i3 Cyclized Intermediate i2->i3 Intramolecular Cyclization p1 Substituted Quinoline i3->p1 Dehydration/ Aromatization

Caption: A simplified diagram showing the key steps in the Friedländer quinoline synthesis.

References

Technical Support Center: Optimization of Suzuki Coupling for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions for quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I observing a low yield in my Suzuki coupling reaction with a quinoline derivative?

Low yields in Suzuki coupling of quinoline derivatives can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Steps:

  • Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids are susceptible to degradation, particularly protodeboronation (Ar-B(OH)2 + H2O → ArH + B(OH)3).[1] Ensure the purity and stability of your boronic acid or ester. Consider using freshly opened reagents or storing them under inert conditions. Pyridineboronic acids can be particularly troublesome as they readily undergo deborylation.[2]

    • Halogenated Quinoline Purity: Impurities in the quinoline starting material can interfere with the catalytic cycle. Purify the starting material if necessary.

    • Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(OAc)2, can degrade over time.[3] Phosphine ligands can oxidize to phosphine oxides.[3] Use fresh, high-purity catalysts and ligands.

  • Reaction Conditions:

    • Inert Atmosphere: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote side reactions like homocoupling.[4] It is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5][6]

    • Solvent Choice: The solvent system significantly impacts solubility and reaction kinetics. Common solvent systems include mixtures of an organic solvent (e.g., dioxane, THF, DMF, toluene) with water.[5][7] The choice of solvent may need to be optimized based on the specific substrates.[5]

    • Base Selection: The base is crucial for the activation of the boronic acid.[8] The strength and nature of the base can influence the reaction outcome. Common bases include K2CO3, Cs2CO3, and Na2CO3.[7][9] The base should be activated (e.g., by drying) before use.[5]

    • Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can increase the reaction rate, they can also promote decomposition and side reactions. The optimal temperature (typically ranging from 80-100 °C) should be determined experimentally.[5][7]

  • Side Reactions:

    • Homocoupling: The coupling of two boronic acid molecules is a common side reaction, often promoted by the presence of Pd(II) species or oxygen.[4]

    • Protodeboronation: As mentioned, the loss of the boronic acid functional group can be a significant issue.[1]

    • Dehalogenation: The halogenated quinoline can undergo dehalogenation, leading to the formation of the corresponding des-halo quinoline.[4]

Logical Troubleshooting Flowchart

G Troubleshooting Low Yield in Suzuki Coupling of Quinolines start Low Yield Observed reagent_quality Check Reagent Quality (Boronic Acid, Haloquinoline, Catalyst, Ligand) start->reagent_quality reaction_conditions Review Reaction Conditions (Inert Atmosphere, Solvent, Base, Temp.) reagent_quality->reaction_conditions Reagents OK optimize Systematically Optimize Conditions reagent_quality->optimize Reagents Impure side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation, Dehalogenation) reaction_conditions->side_reactions Conditions Appear Correct reaction_conditions->optimize Conditions Suboptimal side_reactions->optimize Side Products Identified success Improved Yield optimize->success

Caption: A flowchart for troubleshooting low yields.

2. How do I choose the right catalyst and ligand for my quinoline derivative?

The choice of catalyst and ligand is critical and often substrate-dependent.

  • Palladium Source: Common palladium sources include Pd(OAc)2, PdCl2(PPh3)2, Pd(PPh3)4, and [Pd(dppf)Cl2].[7][9] Pd(II) sources like Pd(OAc)2 require in-situ reduction to the active Pd(0) species.[4]

  • Ligands: The ligand stabilizes the palladium center and influences its reactivity.

    • Triphenylphosphine (PPh3): A common and relatively inexpensive ligand.

    • Buchwald Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) can be highly effective, especially for challenging couplings involving aryl chlorides or at lower temperatures.[2]

    • Bidentate Ligands: Ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) often show excellent performance.[7][10]

Catalyst and Ligand Selection Guide

CatalystLigandSubstrate ScopeComments
Pd(OAc)2PPh3Aryl bromides and iodidesA common starting point for optimization.[3]
Pd(PPh3)4-Aryl bromides and iodidesCan be used directly as a Pd(0) source.[11]
[Pd(dppf)Cl2]-Broad, including some aryl chloridesOften provides good yields and is a reliable choice.[7][10]
Pd2(dba)3Buchwald-type ligands (e.g., XPhos, SPhos)Challenging substrates, including aryl chloridesCan enable reactions at lower temperatures.[2]

3. What is the role of the base and which one should I use?

The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle by activating the boronic acid.[8][12]

  • Common Bases:

    • Inorganic Carbonates: K2CO3, Na2CO3, and Cs2CO3 are widely used.[7][9] Cs2CO3 is a stronger base and can be effective in more challenging reactions.[7]

    • Phosphates: K3PO4 is another effective base.

    • Fluorides: KF can be used, especially when base-sensitive functional groups are present.[8]

The choice of base can influence the reaction rate and yield, and it is often necessary to screen a few different bases to find the optimal one for a particular substrate pair.

4. My reaction is not going to completion. What should I do?

If your reaction stalls, consider the following:

  • Increase Reaction Time: Some couplings are simply slow and may require longer reaction times.[5] Monitor the reaction by TLC or LC-MS to track the consumption of starting materials.

  • Increase Temperature: Carefully increasing the reaction temperature can sometimes drive the reaction to completion. However, be mindful of potential degradation of reactants or products.

  • Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. In some cases, adding a second portion of the catalyst can help.

  • Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. An excess of the boronic acid (e.g., 1.2-1.5 equivalents) is often used.

5. I am observing significant homocoupling of my boronic acid. How can I minimize this?

Homocoupling is a common side reaction that leads to the formation of a biaryl product from two molecules of the boronic acid.

  • Ensure an Oxygen-Free Environment: As mentioned, oxygen can promote homocoupling.[4] Rigorous degassing of the solvent and reaction vessel is crucial.

  • Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh3)4 can sometimes reduce homocoupling compared to using a Pd(II) precatalyst which requires an in-situ reduction step that can be accompanied by homocoupling.[4]

  • Optimize Reaction Conditions: The choice of base and solvent can also influence the extent of homocoupling.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of a Haloquinoline

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Haloquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., [Pd(dppf)Cl2], 5 mol%)[7]

  • Base (e.g., Cs2CO3, 2.0 mmol)[7]

  • Solvent (e.g., 1,4-dioxane/water, 3:1 v/v, 4 mL)[7]

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the haloquinoline (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

G General Suzuki Coupling Experimental Workflow setup Reaction Setup (Add Reagents to Flask) degas Degas and Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->degas solvent_catalyst Add Degassed Solvent and Catalyst degas->solvent_catalyst reaction Heat and Stir (e.g., 100 °C, 6-8h) solvent_catalyst->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A diagram of the experimental workflow.

Optimization of Reaction Conditions: A Case Study

The following table summarizes the optimization of reaction conditions for the Suzuki coupling of 2-(4-bromophenoxy)quinolin-3-carbaldehyde with a substituted boronic acid.[7]

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2K2CO3DMSO100No Reaction
2PdCl2(PPh3)2Na2CO3DMF100Traces
3Pd(PPh3)4KOtBuAcetonitrile8045
4 [Pd(dppf)Cl2] Cs2CO3 1,4-Dioxane/H2O (3:1) 100 92
5[Pd(dppf)Cl2]K2CO31,4-Dioxane/H2O (3:1)10078

This data clearly indicates that the combination of [Pd(dppf)Cl2] as the catalyst, Cs2CO3 as the base, and a 1,4-dioxane/water solvent system at 100 °C provided the optimal yield for this specific transformation.[7] This highlights the importance of systematically screening various reaction parameters.

References

Technical Support Center: Synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-Methyl-2-(thiophen-2-yl)quinoline?

A1: The most common and effective methods for the synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline are the Friedländer annulation and the Combes quinoline synthesis. The Friedländer synthesis involves the condensation of 2-aminoaryl ketones with a compound containing a reactive α-methylene group, such as 1-(thiophen-2-yl)ethan-1-one.[1][2][3][4][5] The Combes synthesis utilizes the reaction of an aniline with a β-diketone, in this case, 1-(thiophen-2-yl)butane-1,3-dione, under acidic conditions.[2][6][7][8][9]

Q2: I am getting a very low yield. What are the potential causes?

A2: Low yields in quinoline synthesis can stem from several factors. Harsh reaction conditions, such as excessively high temperatures or highly acidic or basic environments, can lead to the degradation of starting materials or the product.[1] Incomplete reactions due to insufficient reaction time or inadequate catalyst activity are also common culprits. Furthermore, the formation of side products, such as self-condensation products of the ketone, can significantly reduce the yield of the desired quinoline.[1] Purification losses during workup and chromatography can also contribute to a lower than expected yield.

Q3: What are some common side products I should look out for?

A3: In the Friedländer synthesis, a common side reaction is the self-condensation of the ketone (1-(thiophen-2-yl)ethan-1-one), leading to aldol-type products. Under basic conditions, this can be a significant competing reaction. In the Combes synthesis, improper cyclization of the enamine intermediate can lead to regioisomers, although this is less of a concern with a symmetrical aniline starting material. Incomplete cyclization or dehydration can also result in stable intermediates that contaminate the final product.

Q4: How can I best purify the final product?

A4: The most effective method for purifying 4-Methyl-2-(thiophen-2-yl)quinoline is typically flash column chromatography on silica gel.[10] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is often effective in separating the product from starting materials and side products. Recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can be used for further purification of the solid product.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored correctly. For acid catalysts like p-toluenesulfonic acid, ensure it is anhydrous. For Lewis acids, ensure they have not been deactivated by moisture.
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC. Be cautious of excessively high temperatures which can lead to degradation.
Insufficient Reaction Time Extend the reaction time and monitor the reaction progress by TLC until the starting materials are consumed.
Poor Quality Starting Materials Verify the purity of your starting materials (e.g., 2-aminoacetophenone and 1-(thiophen-2-yl)ethan-1-one for Friedländer synthesis) by NMR or melting point. Impurities can inhibit the reaction.
Inappropriate Solvent Ensure the chosen solvent is appropriate for the reaction conditions. For example, polar apathetic solvents are often used for acid-catalyzed Friedländer synthesis.[1]
Problem 2: Formation of Multiple Products (Impure Product)
Possible Cause Suggested Solution
Side Reactions (e.g., self-condensation) If using a base catalyst in the Friedländer synthesis, consider switching to an acid catalyst to minimize ketone self-condensation. Alternatively, adding the ketone slowly to the reaction mixture can help.
Regioisomer Formation (in Combes synthesis with substituted anilines) While not an issue for unsubstituted aniline, if using a substituted aniline, the choice of acid catalyst can influence regioselectivity. Polyphosphoric acid (PPA) can sometimes offer better selectivity than sulfuric acid.[7]
Incomplete Dehydration Ensure a sufficient amount of dehydrating agent is used if the reaction requires it. For acid-catalyzed reactions, a stronger acid or a higher temperature might be necessary to drive the final dehydration step.

Experimental Protocols

Protocol 1: Friedländer Synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Aminoacetophenone

  • 1-(Thiophen-2-yl)ethan-1-one

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene or another suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoacetophenone (1 equivalent) and 1-(thiophen-2-yl)ethan-1-one (1.1 equivalents) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Combes Synthesis of 4-Methyl-2-(thiophen-2-yl)quinoline

This protocol is a general guideline and may require optimization.

Materials:

  • Aniline

  • 1-(Thiophen-2-yl)butane-1,3-dione

  • Concentrated sulfuric acid or polyphosphoric acid (PPA)

  • Ice

  • Sodium hydroxide solution (10%)

  • Dichloromethane or another suitable organic solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Carefully add aniline (1 equivalent) to 1-(thiophen-2-yl)butane-1,3-dione (1 equivalent) with stirring. The reaction is often exothermic.

  • Once the initial reaction subsides, slowly and carefully add concentrated sulfuric acid or PPA with cooling.

  • Heat the mixture to 100-120°C for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a 10% sodium hydroxide solution until basic.

  • Extract the product with dichloromethane or another suitable organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation for Yield Optimization

To systematically improve the yield of your synthesis, we recommend maintaining a detailed experimental log. The following table provides a template for recording your optimization experiments.

Entry Synthesis Method Catalyst (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Observations
1Friedländerp-TsOH (0.1)Toluene1104
2FriedländerSc(OTf)₃ (0.05)Acetonitrile806
3CombesH₂SO₄Neat1202
4CombesPPANeat1003
5Friedländer (MW)p-TsOH (0.1)DMF1500.5

Visualizations

Reaction Pathways

Friedlaender_Synthesis cluster_reactants Reactants cluster_product Product 2_Aminoacetophenone 2-Aminoacetophenone Intermediate Intermediate 2_Aminoacetophenone->Intermediate + Thiophenyl_ethanone 1-(Thiophen-2-yl)ethan-1-one Thiophenyl_ethanone->Intermediate + Product_Quinoline 4-Methyl-2-(thiophen-2-yl)quinoline Intermediate->Product_Quinoline Acid Catalyst (e.g., p-TsOH) - H₂O

Caption: Friedländer Synthesis Pathway.

Combes_Synthesis cluster_reactants Reactants cluster_product Product Aniline Aniline Enamine_Intermediate Enamine_Intermediate Aniline->Enamine_Intermediate + Thiophenyl_diketone 1-(Thiophen-2-yl)butane-1,3-dione Thiophenyl_diketone->Enamine_Intermediate + Product_Quinoline 4-Methyl-2-(thiophen-2-yl)quinoline Enamine_Intermediate->Product_Quinoline Acid Catalyst (e.g., H₂SO₄) - H₂O

Caption: Combes Synthesis Pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Check_Purity->Check_Conditions TLC_Analysis Analyze Reaction by TLC Check_Conditions->TLC_Analysis Incomplete_Reaction Incomplete Reaction? TLC_Analysis->Incomplete_Reaction Multiple_Spots Multiple Spots? Incomplete_Reaction->Multiple_Spots No Optimize_Conditions Optimize Conditions: - Increase Temp/Time - Change Catalyst/Solvent Incomplete_Reaction->Optimize_Conditions Yes Purification_Issue Investigate Purification - Column Chromatography - Recrystallization Multiple_Spots->Purification_Issue No Side_Reactions Identify Side Products - Modify Conditions to Minimize (e.g., change catalyst type) Multiple_Spots->Side_Reactions Yes End Improved Yield Optimize_Conditions->End Purification_Issue->End Side_Reactions->End

Caption: Troubleshooting Workflow for Low Yield.

References

Technical Support Center: Purification of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinoline compounds.

Frequently Asked Questions (FAQs)

Q1: My quinoline compound is a brown oil, but the literature reports it as a white solid. What causes the discoloration?

A1: Freshly prepared or purified quinoline and its derivatives are often colorless to pale yellow.[1][2] However, they can darken over time, turning yellow, orange, or even brown, especially when exposed to air, light, or heat.[1][2][3] This discoloration is typically due to oxidation, which forms new, colored compounds.[3]

Q2: What are the most common impurities found in crude quinoline samples?

A2: The impurity profile largely depends on the synthetic route. For instance, in the Skraup synthesis, common impurities can include unreacted aniline and nitrobenzene, as well as tarry polymerization byproducts.[4] In general, non-basic impurities and starting materials are often present.[5] Some synthetic methods for quinoline derivatives can also result in sulfonated by-products.[6]

Q3: Can I purify my quinoline derivative using silica gel column chromatography?

A3: While silica gel chromatography is a common purification technique, some quinoline derivatives can be unstable on silica, leading to decomposition.[7] This is particularly true for quinoline-3,4-diones.[7] It is advisable to first test the stability of your compound on a TLC plate. If decomposition is observed, consider using a deactivated silica gel (e.g., with triethylamine or sodium bicarbonate), or alternative stationary phases like alumina or Florisil.[7][8]

Q4: My quinoline derivative is highly polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A4: For very polar quinoline compounds, you may need to use a more polar solvent system for chromatography. A common approach is to add a small percentage of methanol to your eluent. For basic compounds that streak on silica, adding a small amount of a base like triethylamine or ammonia to the solvent system can improve the separation.[8] For extremely polar compounds, reverse-phase chromatography might be a more suitable purification method.[8]

Q5: My purified quinoline compound decomposes or changes color upon storage. How can I prevent this?

A5: To prevent deterioration, store purified quinoline compounds in a cool, dark place, away from direct sunlight and heat.[3] It is also recommended to store them in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[3]

Troubleshooting Guides

Crystallization Issues

Problem: My quinoline compound "oils out" during crystallization instead of forming crystals.

  • Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound (especially when impure) is lower than the temperature of the solution, or if the chosen solvent is not ideal.[9]

  • Solutions:

    • Add more solvent: The solution might be too saturated. Re-heat the mixture and add more of the "good" solvent to ensure everything dissolves, then cool it down slowly.[9]

    • Lower the cooling temperature: Try cooling the solution to a lower temperature, as this may induce crystallization from the oil.

    • Change the solvent system: Experiment with different solvents or solvent mixtures. A solvent with a lower boiling point might prevent the compound from melting before it crystallizes.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.[9]

    • Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Problem: No crystals form, even after cooling the solution for an extended period.

  • Cause: The solution may not be supersaturated, meaning too much solvent was used.[9]

  • Solutions:

    • Evaporate some solvent: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[9]

    • Use an anti-solvent: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution until it becomes slightly turbid, then allow it to cool.

    • Scratch the flask or add a seed crystal: As mentioned above, these techniques can help initiate crystallization.[9]

Problem: The resulting crystals are still colored or impure.

  • Cause: Colored impurities may be trapped within the crystal lattice.[10]

  • Solutions:

    • Use activated carbon: Add a small amount of activated carbon to the hot solution before filtration. The carbon can adsorb colored impurities.[10] Be aware that it can also adsorb some of your product, so use it sparingly.

    • Perform a second recrystallization: A second recrystallization of the obtained crystals can often significantly improve purity.

    • Wash the crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any remaining mother liquor containing impurities.

Column Chromatography Issues

Problem: My quinoline compound is decomposing on the silica gel column.

  • Cause: The acidic nature of silica gel can cause the degradation of sensitive quinoline derivatives.[7][8]

  • Solutions:

    • Deactivate the silica gel: Prepare a slurry of silica gel with your eluent containing a small amount of a base like triethylamine (0.1-1%) or ammonia.[7][8]

    • Use an alternative stationary phase: Consider using neutral or basic alumina, or Florisil as the stationary phase.[7][8]

    • Work quickly: Minimize the time your compound spends on the column by using flash chromatography with slightly higher pressure to speed up the elution.

Problem: My quinoline compound streaks badly on the TLC plate and the column, leading to poor separation.

  • Cause: Streaking is common for basic compounds like quinolines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups.

  • Solutions:

    • Add a basic modifier to the eluent: Incorporating a small amount of triethylamine or ammonia into your mobile phase will neutralize the acidic sites on the silica gel and reduce streaking.[8]

    • Use a different stationary phase: Alumina can sometimes provide better separation for basic compounds.

Problem: My compound won't elute from the column.

  • Cause: The eluent may not be polar enough to move your compound down the column, or your compound may have irreversibly adsorbed to the stationary phase.

  • Solutions:

    • Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent in your mobile phase.

    • Check for decomposition: If increasing the polarity doesn't help, your compound may have decomposed on the column. You can test for this by running a 2D TLC.[8]

Data Presentation

Table 1: Physicochemical Properties of Quinoline

PropertyValueReference
Molecular Formula C₉H₇N[2]
Molar Mass 129.16 g/mol [2]
Appearance Colorless to yellow liquid[1][2]
Melting Point -15 °C[11]
Boiling Point 237 °C[11]
Solubility in Water Slightly soluble in cold water, more soluble in hot water[1][2][11]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone[11]
pKa (of conjugate acid) 4.9[12]

Table 2: Common Solvents for Quinoline Compound Purification

Purification MethodSolvent(s)Notes
Crystallization Ethanol, Methanol, Acetonitrile, Toluene, HexaneThe choice of solvent depends on the specific solubility of the quinoline derivative. Mixed solvent systems (e.g., ethanol/water) are also common.
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolGradients of increasing polarity are typically used. The addition of a small amount of triethylamine or ammonia can improve separation for basic quinolines.
Acid-Base Extraction Diethyl ether, Dichloromethane, 1M HCl, 1M NaOHUsed to separate basic quinoline compounds from neutral or acidic impurities.

Experimental Protocols

Protocol 1: Recrystallization of a Solid Quinoline Derivative
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. Test small amounts in different solvents to find the ideal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and the activated carbon, if used).

  • Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography of a Quinoline Mixture
  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation of your desired compound from impurities (aim for an Rf value of ~0.3 for your product).

  • Column Packing: Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in your chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top of the silica.

  • Sample Loading: Dissolve your crude sample in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent). Carefully add the sample solution to the top of the column. Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[13]

  • Elution: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or a syringe) to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified quinoline compound.

Protocol 3: Acid-Base Extraction for Quinoline Purification
  • Dissolution: Dissolve the crude mixture containing the quinoline compound in an organic solvent like diethyl ether or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The basic quinoline will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the quinoline.

  • Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add 1M aqueous NaOH with stirring until the solution is basic (check with pH paper). The protonated quinoline will be deprotonated and precipitate out or form an oily layer.

  • Re-extraction: Extract the now basic aqueous solution with several portions of fresh organic solvent (diethyl ether or dichloromethane) to recover the purified quinoline.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified quinoline compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Quinoline Product extraction Acid-Base Extraction crude_product->extraction Remove acidic/neutral impurities chromatography Column Chromatography extraction->chromatography Separate from other basic compounds crystallization Crystallization chromatography->crystallization Final polishing purity_check Purity Check (TLC, NMR, etc.) crystallization->purity_check pure_product Pure Quinoline Compound purity_check->pure_product

Caption: General experimental workflow for the purification of quinoline compounds.

troubleshooting_crystallization start Crystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No add_solvent Add more solvent, cool slowly oiling_out->add_solvent Yes impure_crystals Crystals Impure? no_crystals->impure_crystals No evaporate_solvent Evaporate some solvent no_crystals->evaporate_solvent Yes activated_carbon Use activated carbon impure_crystals->activated_carbon Yes success Pure Crystals Obtained impure_crystals->success No add_solvent->oiling_out change_solvent Change solvent system scratch_seed Scratch flask or add seed crystal evaporate_solvent->scratch_seed scratch_seed->no_crystals recrystallize Recrystallize again activated_carbon->recrystallize recrystallize->impure_crystals

Caption: Troubleshooting decision tree for common crystallization problems.

acid_base_extraction start Crude Mixture in Organic Solvent Quinoline (Q) + Neutral Impurity (N) add_acid Add 1M HCl start->add_acid separation1 Separatory Funnel Organic Layer: N Aqueous Layer: QH⁺Cl⁻ add_acid->separation1 basify Aqueous Layer Add 1M NaOH separation1->basify Isolate Aqueous Layer separation2 Separatory Funnel Organic Layer: Q Aqueous Layer: NaCl, H₂O basify->separation2 Extract with fresh organic solvent final_product Purified Quinoline (Q) in Organic Solvent separation2->final_product Isolate Organic Layer

Caption: Principle of acid-base extraction for quinoline purification.

References

overcoming solubility issues of thiophenylquinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of thiophenylquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my thiophenylquinoline derivatives have such poor aqueous solubility?

A1: The limited aqueous solubility of thiophenylquinoline derivatives is primarily due to their molecular structure. The core scaffold combines two aromatic systems: the quinoline ring and the thiophene ring. Thiophene itself is known to be insoluble in water, and the quinoline core is only slightly soluble in cold water.[1][2] This predominantly hydrophobic character, often increased by other lipophilic substituents, leads to low affinity for aqueous media.

Q2: What are the main strategies I can use to improve the solubility of my compounds?

A2: There are two primary approaches to consider:

  • Chemical Modification: This involves altering the chemical structure of the derivative to introduce more polar or ionizable groups. This is often the most effective long-term strategy.

  • Formulation Strategies: This involves using excipients and advanced delivery systems to improve the dissolution of the existing compound without changing its chemical structure.[3] This is useful for preclinical and clinical development.

Q3: At what stage should I start thinking about solubility?

A3: Solubility should be a key consideration from the very early stages of drug discovery. Poor solubility can hinder biological screening and lead to inaccurate structure-activity relationship (SAR) data. Addressing solubility issues early can prevent promising compounds from being discarded due to poor pharmacokinetic properties.[4]

Q4: What solvents are typically used for initial in vitro screening?

A4: For initial screening, dimethyl sulfoxide (DMSO) is commonly used to create stock solutions.[5] However, it is crucial to be aware of the potential for compound precipitation when the DMSO stock is diluted into aqueous assay buffers. The final DMSO concentration should be kept low (typically <1%) to minimize these effects.

Troubleshooting Guide

Issue 1: Compound crashes out of solution during biological assays.
  • Question: I've dissolved my thiophenylquinoline derivative in DMSO, but when I add it to my aqueous cell culture media or buffer, a precipitate forms. How can I prevent this?

  • Answer: This is a common issue known as kinetic solubility.

    • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of your compound in the assay.

    • Use a Co-solvent System: Consider using a mixture of solvents. Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used in combination with water to improve solubility.[4]

    • Incorporate Surfactants: Non-ionic surfactants like Tween 80 or Solutol HS-15 can be added to the aqueous medium at low concentrations (e.g., 0.1-1%) to help form micelles that encapsulate the hydrophobic compound and keep it in solution.[4]

    • pH Adjustment: If your compound has ionizable groups (e.g., basic nitrogen on the quinoline ring), adjusting the pH of the buffer can significantly increase solubility. For a basic compound, lowering the pH will lead to protonation and salt formation, which is generally more soluble.[6]

Issue 2: Inconsistent results in animal studies due to poor absorption.
  • Question: My thiophenylquinoline derivative shows high potency in vitro, but the in vivo results are not reproducible, and the oral bioavailability is very low. What can I do?

  • Answer: This is a classic challenge for poorly soluble (Biopharmaceutics Classification System Class II) compounds. Improving the formulation is critical.

    • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate. Techniques like micronization or nanonization should be considered.

    • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be very effective. These formulations form fine emulsions in the gastrointestinal tract, keeping the drug in a dissolved state.

    • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) can create an amorphous solid dispersion. The amorphous form of a drug is more soluble than its crystalline form.

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with the hydrophobic thiophenylquinoline molecule, shielding it from the aqueous environment and increasing its apparent solubility.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes strategies that have been successfully applied to the structurally similar thieno[2,3-b]pyridine class of compounds, which can be extrapolated to thiophenylquinoline derivatives.

StrategyModification/FormulationStarting SolubilityImproved SolubilityFold IncreaseReference
Chemical Modification Addition of a morpholine moiety1.2 µg/mL1300 µg/mL (1.3 mg/mL)~1083x[3]
Chemical Modification Introduction of polar groups (alcohols, ketones) on an appended alkyl ringNot specified"Greater aqueous solubility that has ever been seen for this class"Significant[3][7]
Formulation Encapsulation in a cholesteryl-poly(allylamine) polymer matrixNot specifiedEnabled aqueous formulation for in vitro testingN/A[3]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4]

Objective: To determine the equilibrium solubility of a thiophenylquinoline derivative in a specific aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • Thiophenylquinoline derivative (solid powder)

  • Target buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system

  • Calibrated analytical balance

Methodology:

  • Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of the pre-heated (e.g., 25°C or 37°C) buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, remove the vial and let it stand to allow the solid to settle.

  • Centrifuge the vial to pellet the remaining solid.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in units such as mg/mL or µM.

Protocol 2: Synthesis of a More Soluble Analog via Chemical Modification

This protocol is a conceptual example based on successful strategies for related heterocyclic systems.[3][7]

Objective: To introduce a hydroxyl group onto an alkyl substituent to increase hydrophilicity.

Reaction: (Hypothetical) Bromination of an alkyl-substituted thiophenylquinoline followed by nucleophilic substitution with a hydroxide source.

Materials:

  • Alkyl-thiophenylquinoline starting material

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (or a safer alternative solvent)

  • Potassium hydroxide

  • Aqueous solvent system (e.g., Dioxane/Water)

  • Standard laboratory glassware for organic synthesis

  • Purification system (e.g., column chromatography)

Methodology:

  • Bromination: Dissolve the alkyl-thiophenylquinoline in carbon tetrachloride. Add NBS and a catalytic amount of benzoyl peroxide. Reflux the mixture under inert atmosphere until the starting material is consumed (monitor by TLC). Cool the reaction, filter off the succinimide, and concentrate the solvent to obtain the crude bromo-alkyl intermediate.

  • Hydroxylation: Dissolve the crude intermediate in a mixture of dioxane and water. Add potassium hydroxide and heat the reaction mixture. Monitor the reaction by TLC until completion.

  • Work-up and Purification: Cool the reaction mixture, neutralize with dilute acid, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the crude product using silica gel column chromatography to yield the desired hydroxylated thiophenylquinoline derivative.

  • Characterization: Confirm the structure of the final product using NMR, Mass Spectrometry, and IR spectroscopy.

  • Solubility Testing: Determine the aqueous solubility of the new derivative using the Shake-Flask Method (Protocol 1) and compare it to the starting material.

Visualizations

G cluster_0 Problem Identification cluster_1 Solution Pathways cluster_2 Specific Approaches cluster_3 Outcome A Poorly Soluble Thiophenylquinoline Derivative B Chemical Modification A->B C Formulation Strategy A->C D Introduce Polar Groups (e.g., -OH, -COOH, Amine) B->D E Salt Formation (if ionizable) B->E F Particle Size Reduction (Micronization) C->F G Use of Excipients (Co-solvents, Surfactants) C->G H Advanced Formulations (Solid Dispersions, SEDDS) C->H I Improved Aqueous Solubility & Bioavailability D->I E->I F->I G->I H->I

Caption: Decision workflow for addressing solubility issues.

G start Add Excess Compound to Buffer step1 Agitate at Constant Temperature (24-48h) start->step1 step2 Centrifuge to Pellet Solid step1->step2 step3 Filter Supernatant (0.22 µm filter) step2->step3 step4 Dilute Sample step3->step4 step5 Quantify by HPLC step4->step5 end Calculate Solubility step5->end

Caption: Experimental workflow for the Shake-Flask method.

References

Technical Support Center: Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Friedländer quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the formation of side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products observed in the Friedländer quinoline synthesis?

A1: The most frequently encountered side products in the Friedländer synthesis include:

  • Aldol condensation products: The ketone starting material can undergo self-condensation, especially under basic conditions, leading to the formation of α,β-unsaturated ketones.[1]

  • Self-condensation products of the o-aminoaryl aldehyde or ketone: The o-aminoaryl carbonyl compound can react with itself, particularly when it is unstable, forming trimers or other polymeric materials.[2][3][4][5]

  • Regioisomers: When using an unsymmetrical ketone, the reaction can proceed at two different α-methylene positions, resulting in a mixture of isomeric quinolines.[1][6]

Q2: How can I minimize the formation of aldol condensation byproducts?

A2: To suppress the self-condensation of the ketone reactant, consider the following strategies:

  • Use acidic conditions: Aldol condensation is more prevalent under basic catalysis. Switching to an acidic catalyst can significantly reduce this side reaction.[1]

  • Modify the ketone: Introducing a phosphoryl group on the α-carbon of the ketone can help prevent self-condensation.[1]

  • Use an imine analog: Instead of the o-aminoaryl aldehyde or ketone, its imine analog can be used to avoid the conditions that promote aldol reactions.[1]

Q3: My o-aminoaryl aldehyde/ketone seems to be degrading or self-condensing. How can I prevent this?

A3: The self-condensation of o-aminoaryl aldehydes is a known issue due to their inherent instability.[2][5] To mitigate this:

  • Use freshly prepared or purified starting material: Impurities can often catalyze decomposition.

  • Control the reaction temperature: High temperatures can accelerate the degradation of sensitive starting materials.[1]

  • In situ generation: Consider synthesizing the o-aminoaryl carbonyl compound and using it immediately in the Friedländer reaction without isolation.

Q4: I am getting a mixture of regioisomers. How can I improve the regioselectivity of the reaction?

A4: Achieving high regioselectivity with unsymmetrical ketones is a common challenge.[1][6] The following approaches can be employed:

  • Catalyst selection: The use of specific amine catalysts or ionic liquids has been shown to improve regioselectivity.[1]

  • Reaction conditions: Carefully optimizing the temperature and solvent can favor the formation of one regioisomer over the other.

  • Substrate modification: As mentioned for aldol condensation, modifying the ketone, for instance, by introducing a directing group, can control the site of reaction.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired quinoline - Inactive catalyst- Unsuitable reaction temperature or time- Degradation of starting materials- Competing side reactions- Ensure the catalyst is active and used in the correct amount.- Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS.- Use freshly prepared starting materials.[2][5]- Adjust reaction conditions to minimize side reactions (e.g., switch from base to acid catalysis).[1]
Presence of multiple spots on TLC, indicating a mixture of products - Formation of regioisomers- Aldol condensation byproducts- Self-condensation of the amino-carbonyl reactant- Employ strategies to enhance regioselectivity (see FAQ Q4).- Modify reaction conditions to suppress aldol condensation (see FAQ Q2).- Ensure the purity of the o-aminoaryl aldehyde/ketone (see FAQ Q3).
Difficulty in purifying the product - Byproducts with similar polarity to the desired quinoline- Formation of polymeric material- Utilize column chromatography with a carefully selected solvent system.- Consider recrystallization from an appropriate solvent.- If polymeric material is present, it may be possible to remove it by filtration before workup.
Reaction is sluggish or does not go to completion - Insufficient heating- Low catalyst concentration- Sterically hindered substrates- Increase the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.[7]- Increase the catalyst loading.- For sterically demanding substrates, longer reaction times or more forcing conditions may be necessary.

Data on Side Product Formation

While precise quantitative data is highly dependent on the specific substrates and reaction conditions, the following table provides a qualitative overview of how different parameters can influence the formation of major side products.

Parameter Condition Effect on Aldol Condensation Effect on Regioisomer Formation Effect on Self-Condensation
Catalyst Base (e.g., KOH, NaOH)IncreasedVariableCan be promoted
Acid (e.g., p-TsOH, H2SO4)DecreasedCan be controlled with specific catalystsCan be promoted
Temperature HighCan increase rate of all reactions, potentially leading to more byproductsMay decrease selectivityIncreased
LowMay slow down the desired reaction more than side reactionsMay increase selectivityDecreased
Solvent Polar protic (e.g., Ethanol)Can promote aldol condensationVariableCan promote self-condensation
Apolar (e.g., Toluene)Generally less aldol condensationVariableGenerally less self-condensation
Substrate Unstabilized ketone enolateProne to aldol condensation--
Unstable o-aminoaryl carbonyl--Prone to self-condensation

Experimental Protocols

Protocol 1: General Procedure for Minimizing Aldol Byproducts (Acid-Catalyzed)
  • Reactant Preparation: To a solution of the o-aminoaryl aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add the ketone (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.1 eq) or a few drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of Quinoline from a Mixture of Regioisomers
  • Initial Separation: Concentrate the crude reaction mixture. If a significant difference in solubility exists between the isomers, attempt a fractional recrystallization.

  • Column Chromatography: If recrystallization is ineffective, perform column chromatography on silica gel.

    • Solvent System Selection: Use TLC to determine an optimal eluent system that provides good separation between the desired isomer and the byproduct(s). A mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a common starting point.

    • Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased, can be effective in separating isomers with close Rf values.

  • Characterization: Collect the fractions and analyze them by TLC. Combine the fractions containing the pure desired product and confirm its identity and purity using techniques such as NMR spectroscopy and mass spectrometry.

Visualizations

Friedlander_Main_and_Side_Reactions Reactants o-Aminoaryl Carbonyl + Ketone Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Addition Aldol_Byproduct Aldol Condensation Byproduct Reactants->Aldol_Byproduct Base-catalyzed self-condensation of ketone Self_Condensation Self-Condensation Product (Trimer/Polymer) Reactants->Self_Condensation Self-condensation of o-aminoaryl carbonyl Regioisomer Regioisomeric Quinoline Reactants->Regioisomer Reaction at alternative α-methylene site Unsat_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsat_Carbonyl Dehydration Desired_Quinoline Desired Quinoline Unsat_Carbonyl->Desired_Quinoline Cyclization & Dehydration

Caption: Main and side reaction pathways in the Friedländer synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Identify_Byproducts Identify Byproducts (TLC, LC-MS, NMR) Check_Purity->Identify_Byproducts Check_Conditions->Identify_Byproducts Aldol_Issue Aldol Byproducts Present? Identify_Byproducts->Aldol_Issue Regio_Issue Regioisomers Present? Aldol_Issue->Regio_Issue No Adjust_Catalyst Switch to Acidic Catalyst Aldol_Issue->Adjust_Catalyst Yes Self_Cond_Issue Degradation Products Present? Regio_Issue->Self_Cond_Issue No Adjust_Regio_Strategy Change Catalyst or Modify Ketone Regio_Issue->Adjust_Regio_Strategy Yes Optimize_Purification Optimize Purification (Chromatography, Recrystallization) Self_Cond_Issue->Optimize_Purification No Use_Fresh_SM Use Fresh/Purified Starting Material Self_Cond_Issue->Use_Fresh_SM Yes Solution_Found Problem Resolved Optimize_Purification->Solution_Found Adjust_Catalyst->Check_Conditions Adjust_Regio_Strategy->Check_Conditions Use_Fresh_SM->Check_Purity

Caption: A troubleshooting workflow for the Friedländer quinoline synthesis.

References

Technical Support Center: Optimizing the Doebner-von Miller Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Doebner-von Miller synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their quinoline synthesis experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the Doebner-von Miller synthesis in a question-and-answer format.

Question: My reaction has a very low yield or has failed completely. What are the likely causes and how can I fix this?

Answer:

Low to no yield in a Doebner-von Miller reaction can stem from several factors. A common issue is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which is often sensitive to strongly acidic conditions.[1] Additionally, the reaction may not have gone to completion, or the product may have been lost during workup.

Troubleshooting Steps:

  • Review Reaction Conditions: High temperatures and strong acids can be detrimental.[1] Consider the following adjustments:

    • Catalyst Choice: While strong Brønsted acids like HCl and H₂SO₄ are traditional, Lewis acids such as SnCl₄, Sc(OTf)₃, or iodine can be effective alternatives.[2] Some studies show excellent yields with recyclable solid acid catalysts like Ag(I)-exchanged Montmorillonite K10.[3]

    • Temperature Control: The reaction can be highly exothermic.[4] Maintain careful temperature control to prevent polymerization and side reactions. If the reaction is sluggish, a moderate increase in temperature may be necessary, but this should be optimized.

    • Solvent System: A biphasic reaction medium, with the carbonyl compound in an organic phase, can significantly reduce polymerization and improve yields.[1]

  • Check Reagent Quality:

    • Ensure your aniline and α,β-unsaturated carbonyl compounds are pure. Impurities can interfere with the reaction.

    • Freshly distill reagents if necessary.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help determine if the reaction is proceeding and when it has reached completion.

Question: My reaction mixture has turned into a dark, tar-like substance. What happened and can I salvage my product?

Answer:

The formation of a dark, viscous tar is a frequent problem in Doebner-von Miller syntheses and is usually a result of extensive polymerization of the α,β-unsaturated aldehyde or ketone, especially under harsh acidic and high-temperature conditions.[1]

Preventative Measures and Solutions:

  • Modify Reaction Conditions: To prevent this, consider using milder catalysts or a two-phase solvent system as mentioned above.

  • Gradual Addition: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture can help to control the reaction rate and minimize polymerization.

  • Workup: While salvaging the product from a heavily tarred reaction can be difficult, it is sometimes possible. After neutralizing the acid, attempt to extract the product with a suitable organic solvent. Column chromatography may be necessary to separate the desired quinoline from the polymeric material.

Question: I am observing the formation of significant side products. How can I identify and minimize them?

Answer:

Side product formation is common and can arise from various pathways, including self-condensation of the carbonyl compounds or alternative cyclization routes. One potential side product is the reduced form of the intermediate Schiff base.[5]

Strategies for Minimization:

  • Optimize Stoichiometry: Ensure the correct molar ratios of your reactants.

  • Control Temperature: As with low yield issues, precise temperature control is crucial to favor the desired reaction pathway.

  • Choice of Oxidant: In variants of the reaction that require an external oxidizing agent, the choice of oxidant can influence the product distribution.

Frequently Asked Questions (FAQs)

What is the Doebner-von Miller reaction?

The Doebner-von Miller reaction is an organic reaction used to synthesize quinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2] This method is a modification of the Skraup synthesis.[5]

What is the mechanism of the Doebner-von Miller reaction?

The exact mechanism of the Doebner-von Miller reaction is still a subject of debate.[2][6] One proposed pathway involves the following key steps:

  • Nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.

  • Cyclization of the resulting intermediate.

  • Dehydration and subsequent oxidation to form the aromatic quinoline ring.

Another proposed mechanism suggests a fragmentation-recombination pathway.[2][6]

What catalysts are typically used?

Both Brønsted acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate, iodine) can catalyze the reaction.[2] Recent research has also explored the use of solid acid catalysts for easier separation and recycling.

How do substituents on the aniline affect the reaction?

The electronic nature of substituents on the aniline ring can significantly influence the reaction outcome. Electron-donating groups generally promote the reaction, while strong electron-withdrawing groups can decrease yields.[7] Steric hindrance from bulky ortho-substituents can also impact the reaction efficiency.[7]

Can I run this reaction without an oxidizing agent?

The traditional Doebner-von Miller reaction often does not require an external oxidizing agent, as an intermediate in the reaction can act as the oxidant. However, some variations may benefit from the addition of a mild oxidizing agent. There are also procedures that utilize catalysts like zinc chloride to proceed without a separate oxidizing agent.[8]

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Methylquinoline
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Hf(OTf)₄ (10 mol %)DichloromethaneRoom Temp4818Wu et al. (2006)[7]
Hydrochloric acidDichloromethaneReflux24<2Wu et al. (2006)[7]
Sulfuric acid (1 equiv)DichloromethaneReflux24<2Wu et al. (2006)[7]
Trifluoroacetic acid (TFA)TFAReflux1261Wu et al. (2006)[7]
Ag(I)-exchanged Mont. K10Solvent-free120389Jeena et al. (2016)
Table 2: Effect of Aniline Substituent on Yield
Aniline Substituentα,β-Unsaturated EsterYield (%)Reference
2,3-dimethylMethyl (3E)-2-oxo-4-phenylbut-3-enoate80Wu et al. (2006)[7]
4-methoxyMethyl (3E)-2-oxo-4-phenylbut-3-enoate85Wu et al. (2006)[7]
4-nitroMethyl (3E)-2-oxo-4-phenylbut-3-enoate41Wu et al. (2006)[7]
2-methylMethyl (3E)-2-oxo-4-phenylbut-3-enoate65Wu et al. (2006)[7]
4-hydroxyMethyl (3E)-2-oxo-4-phenylbut-3-enoate79Wu et al. (2006)[7]

Experimental Protocols

General Procedure for the Synthesis of 2-Methylquinoline

This protocol is adapted from established methods and should be optimized for specific substrates.

Materials:

  • Aniline

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add concentrated hydrochloric acid to aniline while cooling in an ice bath.

  • To this mixture, slowly add crotonaldehyde dropwise with continuous stirring. The reaction can be exothermic, so maintain the temperature.

  • After the addition is complete, heat the reaction mixture to reflux for the optimized time (monitor by TLC).

  • Cool the mixture to room temperature and carefully neutralize it with a sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired 2-methylquinoline.

Visualizations

Doebner_von_Miller_Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct 1,4-Addition Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dehydrated_Intermediate Dehydrated Intermediate Cyclized_Intermediate->Dehydrated_Intermediate Dehydration Quinoline Substituted Quinoline Dehydrated_Intermediate->Quinoline Oxidation

Caption: Proposed mechanistic pathway of the Doebner-von Miller synthesis.

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield, Tar) Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Catalyst, Solvent) Start->Check_Conditions Monitor_Reaction Monitor Progress (TLC) Check_Reagents->Monitor_Reaction Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Catalyst Change Catalyst (e.g., Lewis Acid, Solid Acid) Check_Conditions->Optimize_Catalyst Optimize_Solvent Implement Biphasic System Check_Conditions->Optimize_Solvent Optimize_Temp->Monitor_Reaction Optimize_Catalyst->Monitor_Reaction Optimize_Solvent->Monitor_Reaction Workup Optimize Workup Procedure Monitor_Reaction->Workup Success Improved Result Workup->Success

Caption: A logical workflow for troubleshooting common Doebner-von Miller synthesis issues.

References

Catalyst Selection for Efficient Quinoline Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the catalytic synthesis of quinolines. The information is designed to help researchers optimize their reaction conditions, improve yields and selectivity, and select the most appropriate catalyst for their specific synthetic goals.

Troubleshooting Guides

This section addresses specific issues that may arise during common quinoline synthesis reactions.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Inefficient Catalyst: The chosen acid or base catalyst may not be strong enough to promote the initial aldol condensation or the subsequent cyclization. 2. Harsh Reaction Conditions: High temperatures can lead to degradation of starting materials or products, especially with sensitive substrates.[1] 3. Steric Hindrance: Bulky substituents on either reactant can impede the reaction. 4. Deactivated Catalyst: The catalyst may be poisoned by impurities in the starting materials or solvent.1. Catalyst Screening: Test a range of catalysts with varying strengths. For acid catalysis, consider stronger options like p-toluenesulfonic acid (p-TSA) or Lewis acids (e.g., FeCl₃, ZnCl₂). For base catalysis, stronger bases like potassium tert-butoxide (KOtBu) may be effective.[1] 2. Milder Conditions: Employ milder catalysts such as molecular iodine or explore solvent-free conditions, which can sometimes allow for lower reaction temperatures.[1] Microwave irradiation can also be used to reduce reaction times and potentially improve yields.[2] 3. Optimize Stoichiometry: A slight excess of the more stable reactant can sometimes drive the reaction to completion. 4. Purify Starting Materials: Ensure all reactants and solvents are pure and dry. Consider catalyst regeneration or using a fresh batch if poisoning is suspected.
Poor Regioselectivity with Unsymmetrical Ketones The reaction can proceed at either α-position of the ketone, leading to a mixture of isomers.1. Use of Specific Catalysts: Certain amine catalysts, like bicyclic pyrrolidine derivatives (e.g., TABO), have been shown to provide high regioselectivity for the 2-substituted product.[3] 2. Substrate Modification: Introducing a phosphoryl group on one α-carbon of the ketone can direct the reaction. 3. Reaction Conditions: Slow addition of the methyl ketone to the reaction mixture and higher temperatures have been reported to improve regioselectivity.[3] 4. Ionic Liquids: The use of ionic liquids as the reaction medium has been shown to improve regioselectivity in some cases.
Formation of Side Products (e.g., Aldol Self-Condensation) Under basic conditions, the ketone can undergo self-condensation, reducing the yield of the desired quinoline.1. Use of Imines: Replace the 2-aminoaryl aldehyde/ketone with its corresponding imine analog to avoid side reactions under alkaline conditions.[1] 2. Catalyst Choice: Switch to an acid-catalyzed system to minimize base-catalyzed side reactions.
Skraup Synthesis

The Skraup synthesis is the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form quinoline.

Problem Potential Cause(s) Suggested Solution(s)
Violent/Uncontrolled Exothermic Reaction The reaction is notoriously exothermic, especially during the initial heating phase.[4][5]1. Moderating Agent: Add a moderating agent like ferrous sulfate (FeSO₄) or boric acid to control the reaction rate.[4][6] Ferrous sulfate appears to act as an oxygen carrier, extending the reaction over a longer period.[6] 2. Controlled Addition: Modify the procedure by slowly adding the reactants to the hot sulfuric acid. 3. Alternative Oxidizing Agents: Arsenic acid can lead to a less violent reaction compared to nitrobenzene.[5] Iodine has also been used as a milder oxidizing agent.[7]
Low Yield and Significant Tar Formation The harsh, acidic, and high-temperature conditions promote polymerization and degradation of the starting materials and intermediates, leading to the formation of tarry byproducts.[8]1. Modified Procedure: Use of "dynamite glycerin" (less than 0.5% water) can improve yields.[1] 2. Microwave Irradiation: Microwave-assisted synthesis can reduce reaction times and potentially minimize tar formation. 3. Alternative Solvents/Catalysts: The use of ionic liquids as the reaction medium under microwave irradiation has been reported.[9] 4. Purification from Tar: After the reaction, distillation with steam can be used to separate the quinoline product from the non-volatile tar.[10]
Difficult Product Isolation The product is often trapped within the tarry residue, making extraction difficult.1. Steam Distillation: After neutralizing the reaction mixture, steam distillation is an effective method to isolate the volatile quinoline product.[6][10] 2. Extraction: After steam distillation, the quinoline can be extracted from the distillate using an organic solvent.
Doebner-von Miller Synthesis

This synthesis involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Polymerization of Carbonyl Compound: The α,β-unsaturated aldehyde or ketone can polymerize under the acidic conditions.[11] 2. Inefficient Catalyst: The chosen Brønsted or Lewis acid may not be optimal for the reaction.1. Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase can reduce polymerization and increase the yield.[11] 2. Catalyst Screening: A variety of Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) and Brønsted acids (e.g., p-toluenesulfonic acid, perchloric acid, iodine) can be used.[12] Test different catalysts to find the most effective one for your specific substrates. 3. In Situ Generation of Carbonyl: The α,β-unsaturated carbonyl can be generated in situ from two carbonyl compounds via an aldol condensation (the Beyer method), which can sometimes improve yields.[12]
Formation of Multiple Products The reaction mechanism can be complex, potentially leading to different isomers or side products.1. Control of Reaction Conditions: Carefully control the temperature and reaction time to favor the formation of the desired product. 2. Catalyst Choice: The choice of catalyst can influence the reaction pathway and product distribution.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my quinoline synthesis?

A1: The choice of catalyst depends on several factors, including the specific quinoline synthesis method, the nature of your substrates (e.g., presence of electron-donating or -withdrawing groups), and the desired reaction conditions (e.g., mild vs. harsh, solvent vs. solvent-free).

  • For Friedländer synthesis: A wide range of catalysts can be used, from strong acids (H₂SO₄, p-TSA) and bases (KOH, NaOEt) to milder Lewis acids (FeCl₃, ZnCl₂) and even iodine.[13] For green and milder conditions, consider catalysts like molecular iodine, p-TSA under solvent-free conditions, or various nanocatalysts.[1]

  • For Skraup synthesis: Concentrated sulfuric acid is the traditional catalyst. The focus is more on controlling the reaction's exothermicity with moderators like FeSO₄.[4]

  • For Doebner-von Miller synthesis: Both Brønsted acids (HCl, H₂SO₄) and Lewis acids (SnCl₄, Sc(OTf)₃, FeCl₃) are effective.[12] The choice may depend on the specific α,β-unsaturated carbonyl compound used.

Q2: My reaction is complete, but I am having trouble purifying the product. What are some common purification strategies?

A2: Purification of quinolines often involves a combination of techniques:

  • Work-up: After the reaction, a standard aqueous work-up is often performed to remove the catalyst and other water-soluble impurities. This may involve neutralization with a base (e.g., NaHCO₃ or NaOH solution) followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Column Chromatography: This is the most common method for purifying quinoline derivatives. Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be adjusted to achieve good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective way to obtain highly pure material.

  • Distillation: For liquid quinolines, distillation (often under reduced pressure to prevent decomposition at high temperatures) can be used for purification. Steam distillation is particularly useful for separating volatile quinolines from non-volatile tars, as in the Skraup synthesis.[6][10]

Q3: How can I identify common impurities or side products in my reaction?

A3: Several analytical techniques can be used to identify impurities:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to assess the purity of your product and identify the number of components in your reaction mixture. Different spots on the TLC plate correspond to different compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. Impurities will show up as extra peaks in the NMR spectrum. By comparing the spectrum of your product to that of known starting materials and expected side products, you can often identify the impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compounds in your sample. This can help to identify impurities by their mass. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Common Side Products: These can include unreacted starting materials, products of self-condensation (especially in base-catalyzed reactions), and regioisomers (in reactions with unsymmetrical ketones).

Q4: What causes catalyst deactivation, and how can I prevent it?

A4: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. Common causes include:

  • Poisoning: Impurities in the feed (reactants or solvent) can bind to the active sites of the catalyst, rendering them inactive. Sulfur and nitrogen compounds are common poisons for metal catalysts.

  • Fouling/Coking: Deposition of carbonaceous materials (coke or tar) on the catalyst surface can block active sites. This is common in high-temperature reactions like the Skraup synthesis.

  • Thermal Degradation (Sintering): High reaction temperatures can cause small catalyst particles to agglomerate into larger ones, reducing the active surface area.

Prevention and Mitigation Strategies:

  • Purify Reactants and Solvents: Use high-purity starting materials to avoid introducing catalyst poisons.

  • Optimize Reaction Conditions: Operate at the lowest possible temperature that still provides a reasonable reaction rate to minimize thermal degradation and coking.

  • Catalyst Regeneration: In some cases, deactivated catalysts can be regenerated. For example, coke can sometimes be burned off in a stream of air.

  • Choose a More Robust Catalyst: Some catalysts are inherently more resistant to deactivation under specific reaction conditions.

Data Presentation: Catalyst Comparison for Friedländer Synthesis

The following table summarizes the performance of various catalysts for the synthesis of 2,4-dimethyl-3-acetylquinoline from 2-aminoacetophenone and acetylacetone as a model reaction.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
FeCl₃·6H₂O 10WaterReflux0.597[14]
Iodine 10EthanolReflux392
p-TSA 10Solvent-free1000.1795
SnCl₂·2H₂O 10Solvent-free80194
Bi(NO₃)₃·5H₂O 10EthanolReflux1.593
Zn(OTf)₂ 10Solvent-free1001.596
Sc(OTf)₃ 1Solvent-free100498

Note: This data is compiled from various sources and reaction conditions may vary slightly. It is intended for comparative purposes.

Experimental Protocols

Protocol 1: Iodine-Catalyzed Friedländer Synthesis of Substituted Quinolines

This protocol describes a mild and efficient method for quinoline synthesis using molecular iodine as a catalyst.

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene ketone (1.2 mmol)

  • Molecular Iodine (I₂) (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and ethanol (5 mL).

  • Add molecular iodine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to remove the excess iodine.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the desired quinoline derivative.

Protocol 2: Modified Skraup Synthesis with Reduced Tar Formation

This protocol incorporates a moderating agent to control the exothermic nature of the reaction and a steam distillation workup to isolate the product from tarry residues.

Materials:

  • Aniline (or substituted aniline) (0.5 mol)

  • Glycerol (1.25 mol)

  • Concentrated Sulfuric Acid (1.0 mol)

  • Nitrobenzene (or another oxidizing agent) (0.6 mol)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.05 mol)

Procedure:

  • Caution: This reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add the concentrated sulfuric acid.

  • To the stirred acid, add the ferrous sulfate heptahydrate.

  • In a separate beaker, mix the aniline and nitrobenzene.

  • Slowly and carefully add the aniline-nitrobenzene mixture to the sulfuric acid with vigorous stirring.

  • Begin heating the mixture gently.

  • Slowly add the glycerol to the reaction mixture over a period of about 1 hour, maintaining a steady reflux.

  • After the addition is complete, continue to heat the mixture under reflux for an additional 3-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully dilute the mixture with water.

  • Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution. Caution: This neutralization is highly exothermic.

  • Perform a steam distillation to separate the volatile quinoline and unreacted nitrobenzene from the tarry residue.

  • Separate the organic layer from the steam distillate and wash it with dilute HCl to remove any remaining aniline.

  • Neutralize the acidic washings and extract any dissolved quinoline with an organic solvent.

  • Combine the organic layers, dry over a suitable drying agent, and purify by distillation under reduced pressure.

Visualizations

Friedländer Synthesis Workflow

Friedlander_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Condensation Aldol Condensation 2-Aminoaryl Ketone->Aldol Condensation Methylene Ketone Methylene Ketone Methylene Ketone->Aldol Condensation Dehydration Dehydration Aldol Condensation->Dehydration Acid/Base Catalyst Cyclization Cyclization Dehydration->Cyclization Final Dehydration Final Dehydration Cyclization->Final Dehydration Substituted Quinoline Substituted Quinoline Final Dehydration->Substituted Quinoline

Caption: Workflow of the Friedländer quinoline synthesis.

Skraup Synthesis Signaling Pathway

Skraup_Pathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct 1,4-Addition Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (e.g., Nitrobenzene)

Caption: Key steps in the Skraup synthesis pathway.

Logical Relationship for Catalyst Selection

Catalyst_Selection Start Define Synthesis Goal SynthesisType Choose Synthesis Method (Friedländer, Skraup, etc.) Start->SynthesisType SubstrateAnalysis Analyze Substrate Properties (Sterics, Electronics) SynthesisType->SubstrateAnalysis ConditionConsideration Consider Desired Conditions (Mild, Green, etc.) SubstrateAnalysis->ConditionConsideration CatalystChoice Select Catalyst Category ConditionConsideration->CatalystChoice Optimization Optimize Catalyst Loading & Reaction Parameters CatalystChoice->Optimization

Caption: Decision process for catalyst selection in quinoline synthesis.

References

Technical Support Center: Purification of Quinoline Insolubles in Coal Tar

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of quinoline insolubles (QI) from coal tar. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of quinoline insolubles.

Problem Possible Cause Recommended Solution
Low Yield of Purified Coal Tar Pitch Incomplete precipitation of QI: The solvent system may not be optimal for precipitating the insoluble particles.- Optimize solvent composition: Employ a solvent system with a higher paraffinic content. Aliphatic-rich solvents are effective at precipitating QI.[1] A mixture of solvents, such as kerosene and wash oil, can also be effective.[2] - Adjust solvent-to-tar ratio: An insufficient amount of solvent may not effectively induce precipitation. Experiment with increasing the solvent-to-pitch ratio. Ratios of 1.8 to 2 (solvent to pitch) have been shown to be effective.[2]
Loss of soluble components: Harsh extraction conditions can lead to the co-precipitation of desirable soluble fractions.- Modify temperature and pressure: High temperatures and pressures can enhance QI removal but may also affect the yield.[1] Optimize these parameters to find a balance between purification efficiency and yield.
Slow or Clogged Filtration Fine QI particles: The quinoline insolubles may be too fine, leading to the clogging of the filter medium.- Increase particle size: Heat treatment can convert active components into secondary quinoline insolubles, which have a larger particle size and are easier to filter.[3] - Use of filter aids: Employ a filter aid like Celite to improve filtration flow.[4] - Apply pressure: For slow-filtering pitches, a higher pressure (up to 50-75 psig) can be used during pressure filtration.[5]
Compacted filter cake: The insoluble material can form a dense, impermeable layer on the filter.- Gentle initial filtration: Avoid applying high vacuum or pressure at the beginning of the filtration to prevent rapid cake formation. - Backwashing: If the filter becomes clogged, carefully backwash with a small amount of clean, hot quinoline.
Incomplete Removal of Quinoline Insolubles Inefficient mixing: Poor contact between the coal tar and the solvent will result in incomplete extraction.- Ensure vigorous stirring: Use a mechanical stirrer to ensure thorough mixing of the coal tar and solvent for the recommended duration (e.g., 3 hours).[1] - Elevated temperature: Perform the extraction at an elevated temperature (e.g., 100°C or 300°C, depending on the method) to reduce viscosity and improve mass transfer.[1][2]
Incorrect solvent choice: The solvent may not have the appropriate properties to effectively precipitate the QI.- Solvent K-factor: Use a solvent with a high K-factor (a measure of paraffinicity) of 10 or above for efficient QI removal.[1]
Solvent Evaporation and Environmental Concerns Volatile solvents: The use of volatile organic solvents can lead to loss of solvent and pose environmental and health risks.- Pressurized systems: Conduct extractions in a pressurized reactor to maintain volatile solvents in a liquid state.[1] - Solvent recovery: Implement a distillation step after purification to recover and recycle the solvent.[6]
Formation of Emulsions during Extraction Presence of surfactant-like compounds: Coal tar contains complex molecules that can act as surfactants, leading to the formation of stable emulsions with the solvent.- Gentle agitation: Instead of vigorous shaking, gently swirl the mixture to minimize emulsion formation.[7] - Salting out: Add a brine solution to increase the ionic strength of the aqueous phase (if present) and break the emulsion.[7] - Centrifugation: Centrifuging the mixture can help to separate the layers and break the emulsion.[8]

Frequently Asked Questions (FAQs)

Q1: What are quinoline insolubles (QI) and why is their removal important?

A1: Quinoline insolubles are a complex mixture of solid carbonaceous particles and high-molecular-weight aromatic hydrocarbons found in coal tar and pitch.[1] These particles can be detrimental to the performance of coal tar-derived products, such as carbon fibers and binder pitches, by increasing electrical resistance and causing insulation failure.[9] Their removal is crucial for producing high-quality carbon materials.[1]

Q2: What is the standard method for determining the quinoline insoluble content?

A2: The standard test method for determining the QI content in tar and pitch is ASTM D2318.[4] This empirical method involves digesting the sample in hot quinoline, followed by filtration, washing, drying, and weighing the insoluble material.[4] Another comparable method that utilizes pressure filtration is ASTM D4746.[5]

Q3: What are the common methods for purifying quinoline insolubles from coal tar?

A3: Common methods for QI purification include:

  • Solvent Extraction/Precipitation: This involves using a solvent, often aliphatic-rich, to precipitate the QI from the coal tar pitch.[1]

  • Centrifugation: This method uses centrifugal force to separate the denser QI particles from the liquid pitch, often with the aid of a diluent.[8]

  • Filtration: This involves passing the coal tar through a filter medium to physically remove the solid QI particles.[5]

  • Catalytic Polycondensation: This technique uses a catalyst, such as AlCl₃, to promote the growth of QI particles, making them easier to remove by filtration.[3][10]

  • Electrostatic Separation: This novel method uses a high-voltage electrostatic field to deposit QI and ash onto a cathode.

Q4: How does the choice of solvent affect the purification process?

A4: The choice of solvent is critical for the solvent extraction method. The paraffinicity of the solvent, often estimated by the K-factor, is a key parameter.[1] Solvents with a higher K-factor (more paraffinic) are more effective at precipitating the highly aromatic QI components by undermining their stabilized dissolution state.[1]

Q5: What is the impact of temperature and pressure on QI removal?

A5: Higher temperatures and pressures can accelerate the kinetics of the extraction process.[1] Elevated temperatures reduce the viscosity of the coal tar pitch, improving mixing and mass transfer.[1] Pressurized conditions can help maintain volatile solvents in their liquid state, enhancing solubility and extraction efficiency.[1]

Data Presentation

Table 1: Effect of Solvent Type (K-factor) on Quinoline Insoluble (QI) Removal by Solvent Extraction.

Solvent (Distillate)K-factorQI Content in Purified Pitch (%)Process Yield (%)
#19.8 - 10.0> 1.0~65
#210.0 - 10.3~0.5~70
Residue> 10.3~0.1~72

Data adapted from a study on QI removal using fractionalized aliphatic solvents at 300°C and 4 bar.[1]

Table 2: Effect of Solvent-to-Pitch Ratio on Quinoline Insoluble (QI) Removal using a Kerosene and Wash Oil Mixture.

Solvent-to-Pitch RatioQI Content in Refined Pitch (%)
1.80.0914
2.00.0695

Data from a study on QI removal by an anti-solvent method at 100°C.[2]

Table 3: Parameters for Catalytic Polycondensation for QI Removal.

CatalystCatalyst Amount (g)Temperature (°C)Time (h)Final QI Content (%)
AlCl₃0.920090.035
AlCl₃0.92309Lowest QI Content
AlCl₃0.92603-

Data from a study on catalytic polycondensation for QI removal from heavy coal tar.[3][10]

Experimental Protocols

1. Determination of Quinoline Insoluble (QI) Content (Based on ASTM D2318)

  • Scope: This method determines the amount of quinoline-insoluble matter in tar and pitch.[4]

  • Apparatus: Filtering crucibles (porcelain, fine-porosity), filter flask and adapter, sieves, and a hot plate or water bath.[4]

  • Reagents: Refined quinoline, toluene, and acetone.[4]

  • Procedure:

    • Prepare a representative sample of the coal tar or pitch. If it contains water, dehydrate the sample.[11]

    • Weigh a sample amount that will yield between 75 and 150 mg of QI.[4]

    • Digest the sample in hot quinoline (75 ± 5°C) for a set period.

    • Filter the hot mixture through a pre-weighed filtering crucible containing a filter aid (Celite).

    • Wash the insoluble material with hot, fresh quinoline until the filtrate is clear.[5]

    • Wash the residue with cold acetone to remove the quinoline.[5]

    • Dry the crucible and its contents in an oven at 105-110°C to a constant weight.[4]

    • Cool the crucible in a desiccator and weigh.

    • Calculate the percentage of quinoline insolubles.

2. Purification of Quinoline Insolubles by Solvent Extraction

  • Scope: This protocol describes the removal of QI from coal tar pitch using an aliphatic-rich solvent under elevated temperature and pressure.[1]

  • Apparatus: A high-pressure stirred autoclave reactor, a continuous thin-film evaporating reactor, and a decanting apparatus.[1]

  • Materials: Coal tar, aliphatic-rich solvent (K-factor > 10).[1]

  • Procedure:

    • Prepare a soft pitch from the coal tar by distillation to a softening point of 30-60°C.[1]

    • Mix the soft pitch with the aliphatic solvent in the stirred autoclave.

    • Heat the mixture to 300°C and pressurize to 4 bar.[1]

    • Maintain these conditions with stirring for 3 hours.[1]

    • After the reaction, cool the reactor and retrieve the QI-removed product using a decanting apparatus.[1]

    • The precipitated QI will be concentrated at the bottom of the reactor.

3. Purification of Quinoline Insolubles by Catalytic Polycondensation

  • Scope: This protocol uses a Lewis acid catalyst to increase the size of QI particles for easier removal.[3][10]

  • Apparatus: Reaction vessel with a stirrer and heating system, vacuum filtration setup.

  • Materials: Heavy coal tar, Aluminum Chloride (AlCl₃) catalyst.[3]

  • Procedure:

    • Add a specific amount of AlCl₃ catalyst (e.g., 0.9 g) to the heavy coal tar in the reaction vessel.[3]

    • Heat the mixture to the desired polycondensation temperature (e.g., 200°C).[3]

    • Maintain the temperature and stir for a specific duration (e.g., 9 hours).[3]

    • After the reaction, cool the mixture.

    • Separate the purified heavy coal tar from the formed meso-carbon microbeads (which incorporate the QI) by vacuum filtration.[10]

Mandatory Visualization

Quinoline_Insoluble_Purification_Workflow raw_tar Raw Coal Tar pretreatment Pre-treatment (Dehydration/Soft Pitch Prep) raw_tar->pretreatment purification_method Purification Method pretreatment->purification_method solvent_extraction Solvent Extraction purification_method->solvent_extraction Solvent Addition centrifugation Centrifugation purification_method->centrifugation Diluent Addition catalytic_polycondensation Catalytic Polycondensation purification_method->catalytic_polycondensation Catalyst Addition separation Separation (Filtration/Decanting) solvent_extraction->separation centrifugation->separation catalytic_polycondensation->separation purified_pitch Purified Coal Tar Pitch (Low QI) separation->purified_pitch qi_waste QI-Rich Residue/Waste separation->qi_waste analysis QI Content Analysis (ASTM D2318) purified_pitch->analysis Quality Control

Caption: Workflow for the purification of quinoline insolubles from coal tar.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield slow_filtration Slow Filtration? low_yield->slow_filtration No optimize_solvent Optimize Solvent System low_yield->optimize_solvent Yes incomplete_removal Incomplete QI Removal? slow_filtration->incomplete_removal No increase_particle_size Increase QI Particle Size (Heat Treatment) slow_filtration->increase_particle_size Yes improve_mixing Improve Mixing incomplete_removal->improve_mixing Yes end Problem Resolved incomplete_removal->end No adjust_ratio Adjust Solvent:Tar Ratio optimize_solvent->adjust_ratio adjust_ratio->end use_filter_aid Use Filter Aid increase_particle_size->use_filter_aid use_filter_aid->end check_solvent Check Solvent K-factor improve_mixing->check_solvent check_solvent->end

Caption: Troubleshooting logic for quinoline insoluble purification issues.

References

Technical Support Center: Analytical Method Validation for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method validation for quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the HPLC analysis of quinoline derivatives?

A1: The primary challenges in the HPLC analysis of quinoline derivatives often stem from their basic nature. The nitrogen atom in the quinoline ring can interact with residual silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape, specifically peak tailing. Other common issues include poor resolution from related substances or degradation products, and the potential for metal chelation with certain derivatives, which can cause peak distortion or the appearance of multiple peaks.

Q2: How can I prevent peak tailing when analyzing quinoline derivatives?

A2: Peak tailing for basic compounds like quinoline derivatives can be minimized by:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 3-4) protonates the quinoline nitrogen, reducing its interaction with silanol groups.[1]

  • Use of End-Capped Columns: Employing columns where the residual silanol groups have been chemically deactivated (end-capped) can significantly improve peak symmetry.

  • Addition of a Basic Modifier: Adding a small amount of a basic compound, like triethylamine (TEA), to the mobile phase can compete with the analyte for interaction with active sites on the stationary phase.

  • Lowering Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak tailing. Diluting the sample can sometimes improve peak shape.

Q3: What are the typical forced degradation conditions for quinoline derivatives?

A3: Forced degradation studies are crucial for developing stability-indicating methods.[2][3] Typical conditions involve exposing the drug substance to stress to achieve 5-20% degradation.[3] For quinoline derivatives, common stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C) for several hours to days.[2][3]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures. Quinoline derivatives are often more susceptible to base-catalyzed degradation.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Exposing the solid drug substance to dry heat, often at temperatures ranging from 60°C to 105°C.

  • Photolytic Degradation: Exposing the drug substance in solution and as a solid to UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[2]

Q4: What should I do if my quinoline derivative, a known metal chelator, shows multiple peaks in the chromatogram?

A4: The presence of multiple peaks for a metal-chelating quinoline derivative can be due to the formation of different metal complexes with trace metals in the HPLC system (e.g., from stainless steel components).[4] To address this, consider the following:

  • System Passivation: Purge the HPLC system with a solution of a strong chelating agent like EDTA to remove residual metal ions.

  • Use of PEEK Tubing and Column Hardware: PEEK (polyether ether ketone) is an inert polymer that can replace stainless steel components in the flow path to minimize metal contamination.

  • Addition of a Competing Chelator to the Mobile Phase: Adding a small concentration of EDTA to the mobile phase can help to ensure that the analyte is in a single, non-complexed form.

  • In-situ Derivatization: In some cases, intentionally forming a stable metal complex (e.g., with Fe(III)) before injection can result in a single, well-defined peak that can be reliably quantified.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Peak Tailing Interaction of basic quinoline with acidic silanol groups on the column.1. Lower the mobile phase pH to 3-4 with an acid like phosphoric acid or formic acid. 2. Use a modern, high-purity, end-capped C18 or a phenyl-hexyl column. 3. Add a competing base like 0.1% triethylamine (TEA) to the mobile phase. 4. Reduce the injection volume or sample concentration.
Poor Resolution Inadequate separation between the main peak and impurities or degradation products.1. Optimize the mobile phase composition by varying the organic solvent (acetonitrile vs. methanol) and its ratio with the aqueous phase. 2. Decrease the flow rate to increase efficiency. 3. Use a column with a smaller particle size (e.g., sub-2 µm) for higher resolution. 4. Evaluate different stationary phases (e.g., C8, phenyl).
Ghost Peaks Contamination in the mobile phase, sample, or carryover from previous injections.1. Use fresh, HPLC-grade solvents and reagents. 2. Filter and degas the mobile phase before use. 3. Inject a blank (mobile phase) to confirm the source of the ghost peak. 4. Implement a robust needle wash procedure in your autosampler method.
Irreproducible Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Check the pump for leaks and ensure it is delivering a stable flow rate. 4. Allow for sufficient column equilibration time between injections.
Loss of Signal/Sensitivity Analyte degradation, poor ionization (for LC-MS), or detector issues.1. Check the stability of the analyte in the sample solvent. 2. For LC-MS, optimize the mobile phase pH and additives to enhance ionization. 3. Ensure the detector lamp (for UV) is functioning correctly and has sufficient energy. 4. Check for leaks in the system that could lead to sample loss.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of some common quinoline derivatives by HPLC. These values are illustrative and may vary depending on the specific method and instrumentation.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Quinoline Derivative Linearity Range (µg/mL) Correlation Coefficient (r²) LOD (µg/mL) LOQ (µg/mL) Reference
Chloroquine10 - 100> 0.9991.64.1[2]
Moxifloxacin10 - 1000.999--[5]
Quinine Sulphate5 - 25> 0.999--[6]
Bosentan2.40 - 20.290.99880.8432.55[7]
DOTATATE0.5 - 30.9990.10.5[8]

Table 2: Accuracy and Precision

Quinoline Derivative Accuracy (% Recovery) Precision (RSD %) Reference
Chloroquine98.1 - 99.8< 2.0[2]
Moxifloxacin98.3 - 103.3< 1.6[4]
Quinine Sulphate98 - 102-[6]
Bosentan90 - 105< 2.0[7]
DOTATATE> 95< 0.61[8]

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method Development for a Novel Quinoline Derivative
  • Analyte Characterization: Determine the pKa and solubility of the quinoline derivative. This will inform the initial mobile phase pH selection.

  • Column and Mobile Phase Screening:

    • Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Screen different mobile phase compositions, for example:

      • A: 0.1% Formic acid in water

      • B: Acetonitrile

      • Run a gradient from 5% to 95% B over 20 minutes.

    • Evaluate peak shape and retention.

  • Forced Degradation Studies:

    • Prepare solutions of the drug substance (e.g., 1 mg/mL) and subject them to acid, base, oxidative, thermal, and photolytic stress as described in the FAQs.

    • Analyze the stressed samples using the initial HPLC method.

  • Method Optimization:

    • Adjust the gradient, flow rate, and mobile phase pH to achieve adequate resolution between the parent peak and all degradation products.

    • If peak tailing is observed, lower the mobile phase pH or add a modifier like TEA.

  • Method Validation: Once a suitable method is developed, perform validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of the quinoline derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, water, or a mixture).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Dissolve in a suitable solvent before analysis.

  • Photolytic Degradation: Expose the drug substance in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Visualizations

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) MD_Start Define Analytical Requirements MD_Lit_Search Literature Search & Property Analysis MD_Start->MD_Lit_Search MD_Initial_Cond Select Initial HPLC Conditions (Column, Mobile Phase) MD_Lit_Search->MD_Initial_Cond MD_Forced_Deg Forced Degradation Studies MD_Initial_Cond->MD_Forced_Deg MD_Optimize Optimize for Specificity & Peak Shape MD_Forced_Deg->MD_Optimize Val_Specificity Specificity MD_Optimize->Val_Specificity Validated Method Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Accuracy->Val_Precision Val_LOD_LOQ LOD & LOQ Val_Precision->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Final_Method Final Validated Method Val_Robustness->Final_Method

Caption: Workflow for Analytical Method Development and Validation.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for Quinoline Derivative Check_pH Is Mobile Phase pH < 4? Start->Check_pH Adjust_pH Action: Lower Mobile Phase pH to 3-4 Check_pH->Adjust_pH No Check_Column Is an End-Capped Column Used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Use_Endcapped Action: Switch to a High-Purity, End-Capped Column Check_Column->Use_Endcapped No Check_Modifier Is a Competing Base Used? Check_Column->Check_Modifier Yes Use_Endcapped->Check_Modifier Add_Modifier Action: Add 0.1% TEA to Mobile Phase Check_Modifier->Add_Modifier No Check_Conc Is Sample Concentration High? Check_Modifier->Check_Conc Yes Add_Modifier->Check_Conc Dilute_Sample Action: Dilute Sample and Re-inject Check_Conc->Dilute_Sample Yes Further_Investigation Further Investigation Needed (e.g., extra-column effects) Check_Conc->Further_Investigation No Resolved Peak Shape Improved Dilute_Sample->Resolved

Caption: Troubleshooting Logic for Peak Tailing of Quinoline Derivatives.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the determination of quinoline derivatives, a crucial class of compounds in pharmaceutical development. The selection of a suitable analytical method is paramount for ensuring the quality, safety, and efficacy of drug substances and products.[1][2][3][4][5] This document offers a juxtaposition of common chromatographic techniques, presenting their performance data and detailed experimental protocols to aid in the selection of the most appropriate method for your research and development needs.

Core Validation Parameters

Analytical method validation establishes documented evidence that a procedure is suitable for its intended purpose.[1][3][4] Key parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methods

The following tables summarize the validation parameters for different quinoline derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: HPLC-UV Methods for Quinoline Derivatives
Quinoline DerivativeLinearity (Concentration Range)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)LODLOQReference
N-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine (MMQMTA)4-24 ppm0.999898.69 - 101.19< 2.0Not ReportedNot Reported[6]
Quinine50–1000 µg/mL> 0.99Not ReportedNot ReportedNot ReportedNot Reported[7]
Quinoline YellowNot Reported0.9982-0.9997Not ReportedNot ReportedNot ReportedReported, but not specified[8][9]
2-substituted quinolines (antileishmanial)Not ReportedNot Reported80.6 - 88.2Not ReportedNot ReportedNot Reported[10]
Quinoline (in textiles)Not ReportedNot Reported90.6 - 98.90.32 (intra-day), 0.59 (inter-day)Not ReportedNot Reported[11]
Table 2: LC-MS/MS Methods for Quinoline Derivatives
Quinoline DerivativeLinearity (Concentration Range)Correlation Coefficient (r²)Accuracy (% of Nominal)Precision (%CV)LODLOQReference
Quinine and Doxycycline10–1500 ng/mL> 0.9980-120 (at LLOQ)< 20 (at LLOQ)Not Reported10 ng/mL[12]
Aniline and Quinoline0.05 – 2.0 μg/L (Aniline)> 0.9998.8-1074.8-12Not Reported< 1/100 of desired values[13]
E7080 (Lenvatinib)0.25-50.0 ng/mL (in plasma)≥ 0.994±15% (±20% at LLOQ)< 15% (< 20% at LLOQ)Not Reported0.25 ng/mL[14]

Experimental Protocols

General Protocol for HPLC-UV Method Validation

This protocol outlines a typical workflow for the validation of an HPLC-UV method for a quinoline derivative.

  • Chromatographic System: An HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water, ammonium acetate, or phosphate buffer). The composition can be isocratic or a gradient.[6][10]

  • Flow Rate: Typically set between 0.5 and 1.5 mL/min.[6]

  • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance.[6]

  • Standard and Sample Preparation:

    • Stock Solution: A stock solution of the reference standard is prepared in a suitable solvent.[6]

    • Working Standards: A series of working standard solutions are prepared by diluting the stock solution to cover the desired concentration range for linearity assessment.

    • Sample Preparation: The drug product is dissolved in a suitable solvent, sonicated, and filtered to obtain a clear solution.

  • Validation Parameters Execution:

    • Specificity: The chromatograms of the drug substance, placebo, and a mixture are compared to ensure no interference at the retention time of the analyte.

    • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the working standards. The correlation coefficient, y-intercept, and slope are determined.[6]

    • Accuracy: Determined by the recovery method, where a known amount of the standard drug is added to the sample preparation and the recovery percentage is calculated.[6]

    • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (%RSD) is calculated.[11]

    • LOD & LOQ: Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: The effect of small variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results is evaluated.

General Protocol for LC-MS/MS Method Validation

This protocol provides a general workflow for the validation of a more sensitive and selective LC-MS/MS method.

  • Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]

  • Column: A suitable C18 or other appropriate column is used.[12]

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and an aqueous phase containing a modifier like formic acid to facilitate ionization.[12]

  • Flow Rate: Adjusted based on the column dimensions and system requirements.[12]

  • Mass Spectrometric Detection:

    • The instrument is operated in positive or negative ESI mode.

    • Tuning: The mass spectrometer is tuned for the specific analyte to optimize parameters like declustering potential and collision energy.

    • MRM Transitions: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[12]

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, stock and working standard solutions are prepared.

    • Sample preparation often involves more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences, especially for biological samples.[10]

  • Validation Parameters Execution:

    • The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ, robustness) are assessed similarly to the HPLC-UV method, but with mass spectrometric detection.

    • Matrix Effect: This is an additional parameter to be evaluated in LC-MS/MS methods, which assesses the influence of co-eluting matrix components on the ionization of the analyte.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Reporting cluster_approval Phase 4: Review & Approval start Define Analytical Method Purpose (e.g., Assay, Impurity Test) protocol Develop Validation Protocol (Scope, Parameters, Acceptance Criteria) start->protocol experiments Conduct Validation Experiments (Accuracy, Precision, Linearity, etc.) protocol->experiments data_analysis Analyze Data vs. Acceptance Criteria experiments->data_analysis report Prepare Validation Report (Results, Deviations, Conclusion) data_analysis->report approval QA/Regulatory Review and Approval report->approval

Caption: General workflow for analytical method validation.

HPLC_Method_Development_Flow cluster_setup Instrument & Reagent Setup cluster_sample_prep Sample Preparation cluster_analysis_validation Analysis & Validation select_column Select HPLC Column (e.g., C18) prepare_mobile_phase Prepare Mobile Phase (Organic & Aqueous) select_column->prepare_mobile_phase set_conditions Set Chromatographic Conditions (Flow Rate, Wavelength) prepare_mobile_phase->set_conditions inject_samples Inject Samples & Standards set_conditions->inject_samples prepare_standards Prepare Standard Solutions prepare_standards->inject_samples prepare_samples Prepare Test Samples prepare_samples->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data validate_parameters Evaluate Validation Parameters (Linearity, Accuracy, etc.) acquire_data->validate_parameters

Caption: HPLC-UV method development and validation workflow.

References

A Comparative Study of Quinoline and Pyridine Basicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the basicity of quinoline and pyridine, two fundamental heterocyclic aromatic compounds frequently encountered in medicinal chemistry and drug development. By presenting experimental data, detailed methodologies, and clear visualizations, we aim to offer researchers, scientists, and drug development professionals a thorough understanding of the factors governing the basicity of these important scaffolds.

Introduction to Basicity and its Importance

In the context of drug design and development, the basicity of a molecule, quantified by its acid dissociation constant (pKa), is a critical physicochemical property. It influences a compound's solubility, lipophilicity, and ultimately its absorption, distribution, metabolism, and excretion (ADME) profile. The nitrogen atom in both pyridine and quinoline possesses a lone pair of electrons, rendering them basic and capable of accepting a proton. Understanding the relative basicity of these two heterocycles is crucial for predicting their behavior in biological systems and for designing molecules with optimal pharmacokinetic properties.

Comparative Analysis of Pyridine and Quinoline Basicity

Contrary to what might be expected based on resonance stabilization arguments alone, experimental evidence consistently demonstrates that pyridine is a slightly stronger base than quinoline. The key experimental data is summarized in the table below.

Quantitative Data Summary
CompoundStructurepKa of Conjugate AcidBasicity
Pyridine~5.2More Basic
Quinoline~4.9Less Basic

Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, solvent).

The higher pKa value of the pyridinium ion compared to the quinolinium ion indicates that pyridine has a greater affinity for a proton, making it the more basic of the two compounds.

Factors Influencing Basicity

The observed difference in basicity between pyridine and quinoline can be attributed to a combination of electronic and steric effects, with steric hindrance and solvation playing a more dominant role than resonance in this specific comparison.

While it is true that the positive charge on the quinolinium ion can be delocalized over a larger aromatic system through resonance, this effect is outweighed by two significant counteracting factors:

  • Steric Hindrance: The presence of the fused benzene ring in quinoline creates steric congestion around the nitrogen atom. This steric hindrance impedes the approach of a proton and destabilizes the resulting quinolinium ion.

  • Solvation: The solvation of the protonated species is a critical factor in determining basicity in solution. The bulky fused ring system of the quinolinium ion hinders the effective solvation and stabilization of the positive charge by solvent molecules.[1][2] In contrast, the smaller pyridinium ion is more readily solvated, leading to greater stabilization and a higher basicity for pyridine.[1][2]

It is noteworthy that in the gas phase, where solvation effects are absent, quinoline is predicted to be more basic than pyridine, highlighting the crucial role of the solvent in determining the relative basicities in solution.[1]

G Factors Influencing the Basicity of Pyridine and Quinoline cluster_pyridine Pyridine cluster_quinoline Quinoline Pyridine Pyridine Pyridinium Pyridinium Ion (Protonated) Pyridine->Pyridinium Protonation Pyridinium->Pyridine Deprotonation Solvation_P Good Solvation (Stabilizing) Pyridinium->Solvation_P Quinoline Quinoline Quinolinium Quinolinium Ion (Protonated) Quinoline->Quinolinium Protonation Quinolinium->Quinoline Deprotonation Steric_Hindrance Steric Hindrance (Destabilizing) Quinolinium->Steric_Hindrance Poor_Solvation Poor Solvation (Destabilizing) Quinolinium->Poor_Solvation Basicity_Comparison Basicity: Pyridine > Quinoline

Caption: Factors influencing the relative basicity of pyridine and quinoline.

Experimental Protocols for pKa Determination

The pKa of a compound can be determined experimentally using various techniques. The two most common methods for nitrogen-containing heterocycles like pyridine and quinoline are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a strong acid (e.g., HCl) to a solution of the base (pyridine or quinoline) and monitoring the change in pH using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl).

    • Prepare a solution of the analyte (pyridine or quinoline) of known concentration (e.g., 0.01 M) in deionized water. To maintain a constant ionic strength, a background electrolyte such as 0.1 M potassium chloride (KCl) can be added.[3]

  • Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[4]

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized HCl solution in small, precise increments (e.g., 0.1 mL) from a burette.

    • After each addition, allow the solution to stabilize and record the pH reading. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa of the conjugate acid is equal to the pH at the half-equivalence point. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point (the steepest point of the curve).

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this derivative curve corresponds to the equivalence point.

G Potentiometric Titration Workflow for pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Prep_Solutions Prepare Standard Acid and Analyte Solutions Titrate Titrate Analyte with Standard Acid Prep_Solutions->Titrate Calibrate_pH Calibrate pH Meter Calibrate_pH->Titrate Record_pH Record pH after each addition Titrate->Record_pH Plot_Curve Plot pH vs. Titrant Volume Record_pH->Plot_Curve Find_Half_Equiv Determine Half- Equivalence Point Plot_Curve->Find_Half_Equiv Determine_pKa pKa = pH at Half- Equivalence Point Find_Half_Equiv->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is based on the principle that the protonated and unprotonated forms of a molecule often have different ultraviolet-visible absorption spectra. By measuring the absorbance of a solution at various pH values, the pKa can be determined.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa of the analyte (e.g., for quinoline, buffers from pH 3 to 6).

    • Prepare a stock solution of the analyte (pyridine or quinoline) in a suitable solvent (e.g., methanol or water).

  • Spectral Measurements:

    • For each buffer solution, add a small, constant amount of the analyte stock solution to ensure the same total concentration in each sample.

    • Measure the UV-Vis absorption spectrum of each solution over a relevant wavelength range. It is important to identify a wavelength where the absorbance of the protonated and unprotonated forms differs significantly.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values on the sigmoid curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where:

      • A is the absorbance at a given pH.

      • AB is the absorbance of the fully deprotonated (basic) form.

      • AA is the absorbance of the fully protonated (acidic) form.

G UV-Vis Spectrophotometry Workflow for pKa Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Buffers Prepare Buffer Solutions of Varying pH Add_Analyte Add Analyte to Buffers Prep_Buffers->Add_Analyte Prep_Analyte Prepare Analyte Stock Solution Prep_Analyte->Add_Analyte Measure_Spectra Measure UV-Vis Spectra Add_Analyte->Measure_Spectra Plot_Curve Plot Absorbance vs. pH Measure_Spectra->Plot_Curve Find_Midpoint Determine Midpoint of Sigmoid Curve Plot_Curve->Find_Midpoint Determine_pKa pKa = pH at Midpoint Find_Midpoint->Determine_pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

References

A Comparative Guide to Validated HPLC Methods for Quinoline Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of quinoline. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes the performance of various HPLC methods based on experimental data and provides detailed protocols to aid in their implementation.

Comparison of Validated HPLC Methods

The following table summarizes the validation parameters of two distinct HPLC methods for the analysis of quinoline and its related compounds. Method 1 is a comprehensive stability-indicating assay for an indenoisoquinoline derivative, providing a robust example of a fully validated method. Method 2 details a validated method for nitroxoline, a nitroquinoline derivative, offering an alternative approach.

Validation ParameterMethod 1: Indenoisoquinoline Derivative (LMP776)[1]Method 2: Nitroxoline (8-hydroxy-5-nitroquinoline)
Linearity
Range0.25–0.75 mg/mL[1]3.0–300 μg/mL
Correlation Coefficient (r²)0.9999[1]0.99996
Accuracy
Recovery98.6–100.4%[1]99.3–102%
Precision
Repeatability (%RSD)≤ 1.4%[1]0.9% (mean standard deviation)
Intermediate Precision (%RSD)≤ 1.07% (Inter-day)[1]Not explicitly stated
Limit of Detection (LOD) 0.13 μg/mL[1]Not explicitly stated
Limit of Quantitation (LOQ) 0.43 μg/mL[1]Not explicitly stated
Specificity Demonstrated through forced degradation studies[1]Demonstrated by separation from related compounds
Robustness Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated procedures.

Method 1: HPLC Analysis of Indenoisoquinoline Derivative (LMP776)[1]

This method is a stability-indicating assay developed and validated in accordance with ICH guidelines.

Chromatographic Conditions:

  • Column: Supelco Discovery HS F5 (150 mm × 4.6 mm i.d., 5 μm)

  • Mobile Phase: Gradient elution with 0.1% trifluoroacetic acid (TFA) in water (A) and 0.1% TFA in acetonitrile (B).

    • Gradient Program: 38–80% B over a specified time.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a specified wavelength.

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in a 1:1 mixture of acetonitrile and water with 0.1% TFA. Prepare calibration standards by diluting the stock solution to concentrations ranging from 0.25 to 0.75 mg/mL.

  • Sample Solution: Dissolve the sample in the same diluent to obtain a concentration within the calibration range.

Method 2: HPLC Analysis of Nitroxoline

This method is suitable for the quality control of nitroxoline and its structurally related compounds.

Chromatographic Conditions:

  • Column: C18/ODS column

  • Mobile Phase: A mixture of THF:methanol:water (3:3:4) containing 10 mmol/L disodium EDTA and 10 mmol/L citric acid in the water component.

  • Flow Rate: Not explicitly stated.

  • Detection: UV at a specified wavelength.

  • Injection Volume: Not explicitly stated.

  • Column Temperature: Ambient.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the nitroxoline reference standard in a suitable solvent. Prepare calibration standards by diluting the stock solution to concentrations ranging from 3.0 to 300 μg/mL.

  • Sample Solution: Dissolve the sample in the mobile phase or a suitable solvent to obtain a concentration within the calibration range.

Forced Degradation Study Protocol for Quinoline

Forced degradation studies are essential to establish the stability-indicating nature of an HPLC method.[2][3][4][5] The following is a general protocol that can be adapted for quinoline. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 60°C for 30 minutes.[5]

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 60°C for 30 minutes.[5]

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat at a temperature of 40-80°C.[4]

  • Photolytic Degradation: Expose the drug substance to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

After exposure to the stress conditions, the samples are diluted with the mobile phase to a suitable concentration and analyzed by the HPLC method. The chromatograms of the stressed samples are compared to that of an unstressed sample to evaluate the separation of the main peak from any degradation products.

Visualizations

The following diagrams illustrate the workflow for HPLC method validation and the logical relationships between the different validation parameters.

HPLC_Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Use method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Validated Method validation_report->end

Caption: Workflow for HPLC method validation.

Validation_Parameters_Relationship validated_method Validated HPLC Method specificity Specificity specificity->validated_method Ensures analyte is assessed unequivocally linearity Linearity linearity->validated_method Provides proportional response range_node Range linearity->range_node Defines accuracy Accuracy accuracy->validated_method Closeness to true value precision Precision precision->validated_method Agreement among replicate measurements range_node->accuracy range_node->precision lod LOD loq LOQ lod->loq Determines loq->validated_method Lowest quantifiable amount robustness Robustness robustness->validated_method Capacity to remain unaffected by small variations

Caption: Relationship between HPLC validation parameters.

References

Spectroscopic Cross-Validation of 4-Methyl-(2-thiophenyl)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 4-Methyl-(2-thiophenyl)quinoline and its structural analog, 2-(thiophen-2-yl)quinoline. The objective is to offer a framework for the cross-validation of spectroscopic data, a critical step in the structural elucidation and characterization of novel chemical entities in drug discovery and development. The supporting experimental data, presented in standardized formats, serves as a reference for researchers working with similar heterocyclic scaffolds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a closely related alternative, 2-(thiophen-2-yl)quinoline. The data for the target compound is based on typical values for analogous structures due to the limited availability of direct experimental spectra in the public domain.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
This compound (Predicted) 7.80 - 8.20m-Quinoline-H
7.00 - 7.60m-Thiophene-H, Quinoline-H
2.65s--CH₃
2-(thiophen-2-yl)quinoline 8.17d8.5H-4
8.11d8.7H-8
7.82d8.5H-5
7.73ddd8.5, 6.9, 1.5H-7
7.65d3.7Thiophene-H3'
7.54ddd8.1, 6.9, 1.1H-6
7.43d5.1Thiophene-H5'
7.12dd5.1, 3.7Thiophene-H4'

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ, ppm) Assignment
This compound (Predicted) ~155C-2
~148C-8a
~145C-4
~144Thiophene C-2'
~129.5C-4a
~129C-8
~128Thiophene C-5'
~127.5Thiophene C-3'
~127C-5
~126Thiophene C-4'
~125C-6
~123C-7
~120C-3
~18-CH₃
2-(thiophen-2-yl)quinoline 155.8C-2
148.3C-8a
144.5Thiophene C-2'
136.5C-4
129.7C-4a
129.5C-8
128.2Thiophene C-5'
127.9Thiophene C-3'
127.4C-5
127.3Thiophene C-4'
126.9C-6
126.1C-7
119.0C-3

Table 3: FT-IR Spectroscopic Data (KBr Pellet, cm⁻¹)

Compound Wavenumber (cm⁻¹) Vibrational Mode
This compound (Predicted) 3100-3000C-H str. (Aromatic)
2950-2850C-H str. (Methyl)
1620-1580C=C/C=N str. (Quinoline)
1500-1400Aromatic Ring Vibrations
~1430C-H bend (Methyl)
~830, ~750C-H oop (Aromatic)
2-(thiophen-2-yl)quinoline 3050C-H str. (Aromatic)
1618, 1595, 1558C=C/C=N str. (Quinoline)
1504, 1427Aromatic Ring Vibrations
825, 785, 750C-H oop (Aromatic)

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

Compound λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
This compound (Predicted) ~250, ~320-
2-(thiophen-2-yl)quinazoline derivative 335-405-

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

Compound m/z (Relative Intensity, %) Fragment
This compound (Predicted) 237 (M⁺)Molecular Ion
222[M-CH₃]⁺
194[M-C₂H₃S]⁺
128Quinoline⁺
2-methyl-4-styrylquinoline 245 (M⁺)Molecular Ion
230[M-CH₃]⁺
141[Quinoline-CH=CH]⁺
115[C₉H₇]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

  • Instrumentation: Record the spectrum using an FT-IR spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Obtain a background spectrum of the empty sample compartment before running the sample spectrum. The final spectrum is reported in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Parameters:

    • Wavelength Range: 200-800 nm.

    • Scan Speed: Medium.

    • Slit Width: 1.0 nm.

  • Data Acquisition: Use a quartz cuvette with a 1 cm path length. Record a baseline spectrum with the pure solvent (ethanol). Measure the absorbance of the sample solutions and identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or for volatile compounds, via a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-600.

  • Data Acquisition: Acquire the mass spectrum, which is a plot of the relative abundance of ions versus their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Data Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of spectroscopic data for a novel compound.

Spectroscopic_Data_Cross_Validation cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS FTIR FT-IR Purification->FTIR UV_Vis UV-Vis Purification->UV_Vis Data_Interpretation Individual Spectrum Interpretation NMR->Data_Interpretation MS->Data_Interpretation FTIR->Data_Interpretation UV_Vis->Data_Interpretation Proposed_Structure Propose Structure Data_Interpretation->Proposed_Structure Cross_Validation Cross-Validation of Data Data_Interpretation->Cross_Validation Comparison Compare with Alternative (2-(thiophen-2-yl)quinoline) Proposed_Structure->Comparison Comparison->Cross_Validation Structure_Confirmation Structure Confirmation Cross_Validation->Structure_Confirmation

Caption: Workflow for Spectroscopic Data Cross-Validation.

A Comparative Guide to Quinoline Synthesis Methods for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of the quinoline scaffold is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of classical and modern methods for quinoline synthesis, supported by experimental data and detailed protocols to aid in the selection of the most effective strategy for your research needs.

The quinoline ring system is a foundational structure in a vast array of pharmaceuticals and biologically active compounds. Consequently, the development of efficient and versatile methods for its synthesis has been a long-standing area of focus in organic chemistry. This guide explores the efficacy of several key methods, from time-honored named reactions to contemporary catalytic and microwave-assisted approaches.

Comparative Analysis of Quinoline Synthesis Methods

The choice of a synthetic route to quinolines is often a balance between yield, reaction time, substrate scope, and reaction conditions. The following table summarizes quantitative data from representative examples of various quinoline synthesis methods. It is important to note that yields and reaction parameters are highly dependent on the specific substrates and catalysts employed.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Skraup Synthesis Aniline, GlycerolH₂SO₄, NitrobenzeneNone100-15060-90 min75-90[1]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylLewis or Brønsted AcidsToluene, HClRefluxN/AVaries[2][3]
Combes Synthesis Aniline, β-DiketoneH₂SO₄ or PPANoneN/AN/AVaries[2][4]
Conrad-Limpach-Knorr Aniline, β-KetoesterInert SolventMineral Oil~250N/Aup to 95[5]
Friedländer Synthesis 2-Aminoaryl Ketone, Carbonyl CompoundSiO₂ NanoparticlesNone (Microwave)100N/A93[6]
Catalytic (ZnCl₂/Ni-USY) Aniline, PropanolZnCl₂/Ni-USYGas Phase410N/A78.3[7]
Microwave-Assisted 2-Aminoaryl Ketones, CarbonylsSilica NanoparticlesNone100Short93[6]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways is crucial for understanding the intricacies of each synthetic method. The following diagrams, generated using the DOT language, illustrate the mechanisms of key quinoline syntheses.

Skraup_Synthesis Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation (Nitrobenzene)

Caption: The Skraup synthesis of quinoline.

Doebner_von_Miller_Reaction Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Acid-catalyzed Cyclization Dihydroquinoline Dihydroquinoline Derivative Cyclized_Intermediate->Dihydroquinoline -H₂O Quinoline Quinoline Derivative Dihydroquinoline->Quinoline Oxidation

Caption: The Doebner-von Miller reaction pathway.

Combes_Synthesis Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Beta_Diketone β-Diketone Beta_Diketone->Enamine -H₂O Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Acid-catalyzed Ring Closure Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline -H₂O

Caption: The Combes synthesis of substituted quinolines.

Conrad_Limpach_Knorr_Synthesis Aniline Aniline Schiff_Base Schiff Base Aniline->Schiff_Base Beta_Ketoester β-Ketoester Beta_Ketoester->Schiff_Base Condensation Hydroxyquinoline 4-Hydroxyquinoline Schiff_Base->Hydroxyquinoline Thermal Cyclization

Caption: The Conrad-Limpach-Knorr synthesis workflow.

Friedlander_Synthesis Aminoaryl_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Aminoaryl_Ketone->Aldol_Adduct Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Aldol_Adduct Aldol Condensation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Quinoline Substituted Quinoline Unsaturated_Carbonyl->Quinoline Intramolecular Cyclization & -H₂O

Caption: The Friedländer synthesis mechanism.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are generalized procedures for the key quinoline synthesis methods discussed.

Skraup Synthesis: General Procedure
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Initial Mixture: To the flask, add aniline, glycerol, and a moderating agent such as ferrous sulfate.

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be controlled to manage the exothermic reaction.

  • Heating: Heat the reaction mixture to the desired temperature (typically 100-150°C).

  • Oxidant Addition: Add an oxidizing agent, such as nitrobenzene, portion-wise through the dropping funnel.

  • Reaction Monitoring: Maintain the temperature and stir for the specified time, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., NaOH solution) until alkaline.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.

Doebner-von Miller Reaction: General Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aniline derivative and the α,β-unsaturated carbonyl compound in a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add the Lewis or Brønsted acid catalyst (e.g., tin tetrachloride or p-toluenesulfonic acid).

  • Heating: Heat the reaction mixture to reflux and maintain for the required reaction time.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture and quench with a suitable aqueous solution (e.g., saturated NaHCO₃).

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the residue by column chromatography.

Combes Synthesis: General Procedure
  • Condensation: Mix the aniline derivative and the β-diketone in a reaction vessel.

  • Acid-Catalyzed Cyclization: Add a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

  • Heating: Heat the reaction mixture to the appropriate temperature to facilitate cyclization.

  • Reaction Monitoring: Follow the reaction's progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it into a beaker of ice water.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., ammonium hydroxide) to precipitate the crude product. Collect the solid by filtration.

  • Purification: Recrystallize or purify the crude product by column chromatography to obtain the desired substituted quinoline.

Conrad-Limpach-Knorr Synthesis: General Procedure
  • Condensation: React the aniline with a β-ketoester, often at a moderate temperature, to form the β-aminoacrylate (kinetic product) or at a higher temperature to form the β-ketoanilide (thermodynamic product).

  • Cyclization: Heat the intermediate in a high-boiling inert solvent, such as mineral oil, to approximately 250°C to induce cyclization.

  • Isolation: After cooling, the product often crystallizes from the reaction mixture and can be isolated by filtration.

  • Purification: Wash the isolated solid with a suitable solvent (e.g., ethanol) and dry to obtain the 4-hydroxyquinoline or 2-hydroxyquinoline product.

Friedländer Synthesis: General Procedure
  • Reactant Mixture: Combine the 2-aminoaryl aldehyde or ketone and the carbonyl compound containing an α-methylene group in a suitable solvent or under solvent-free conditions.

  • Catalyst Addition: Add the acid or base catalyst. For modern variations, a solid-supported catalyst or nanocatalyst may be used.

  • Heating: Heat the reaction mixture under conventional heating or microwave irradiation to the specified temperature for the required time.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the mixture. If a solid product forms, it can be collected by filtration. Otherwise, perform an appropriate aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.

Conclusion

The synthesis of quinolines can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Skraup and Doebner-von Miller syntheses are robust but often require harsh conditions.[3][8] The Combes and Conrad-Limpach-Knorr reactions offer pathways to differently substituted quinolines.[4][5] The Friedländer synthesis is a versatile method that has been significantly improved by the use of modern catalytic and microwave-assisted techniques, leading to higher yields, shorter reaction times, and more environmentally benign conditions.[6][9] The choice of the optimal method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides the foundational information to make an informed decision for your synthetic endeavors.

References

Comparative Docking Analysis of Quinoline-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of quinoline-based inhibitors against key protein targets implicated in cancer and other diseases. The content is supported by recent experimental data from computational studies, offering insights into the binding affinities and potential of these compounds.

This analysis focuses on the comparative docking studies of quinoline derivatives targeting three distinct proteins: Topoisomerase I, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Bromodomain-containing protein 4 (BRD4). These proteins are crucial in various cellular processes, and their inhibition is a key strategy in the development of novel therapeutics.

Performance of Quinoline-Based Inhibitors: A Comparative Overview

Molecular docking simulations are instrumental in predicting the binding affinity of small molecules to protein targets. The binding energy, typically measured in kcal/mol, is a key metric, with more negative values indicating a stronger and more favorable interaction. The following table summarizes the docking scores of various quinoline-based inhibitors against their respective targets, as reported in recent literature.

Inhibitor Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)Reference Study
M3Topoisomerase I-10.0(MDPI, 2023)[1]
M2BRD4-8.0(MDPI, 2023)[1]
M4ABCG2-10.0(MDPI, 2023)[1]
Q2VEGFR-2-14.65(ResearchGate, 2025)[2]
Q6VEGFR-2-11.31(ResearchGate, 2025)[2]
Compound 7VEGFR-2-21.94(Taylor & Francis Online, 2022)
Compound 8VEGFR-2-21.84(Taylor & Francis Online, 2022)
Compound 9VEGFR-2-21.53(Taylor & Francis Online, 2022)
Compound 13VEGFR-2-17.44(Taylor & Francis Online, 2022)

Experimental Protocols: Molecular Docking Methodology

The following protocol outlines a generalized workflow for performing comparative molecular docking studies, based on methodologies commonly employed in the referenced research. This protocol primarily focuses on the use of AutoDock Vina, a widely used open-source docking program.[3][4][5][6]

Preparation of the Receptor Protein
  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the docking simulation.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.

  • Charge Assignment: Assign partial charges to the protein atoms (e.g., Kollman charges).

  • File Conversion: Convert the processed protein structure into the PDBQT file format, which is required by AutoDock Vina.

Preparation of the Ligand (Quinoline-Based Inhibitor)
  • Ligand Structure: Obtain the 3D structure of the quinoline-based inhibitor. This can be done using chemical drawing software or by downloading from databases like PubChem.

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

  • File Conversion: Convert the prepared ligand structure into the PDBQT file format.

Molecular Docking Simulation
  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

  • Running the Docking Simulation: Execute the AutoDock Vina program using the prepared configuration file. Vina will perform a series of computational "runs" to explore different binding poses of the ligand within the receptor's active site.

  • Analysis of Results: The output will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the most negative binding energy is typically considered the most likely binding mode.

Post-Docking Analysis
  • Visualization: Visualize the predicted binding poses of the ligand within the protein's active site using molecular graphics software (e.g., PyMOL, Chimera).

  • Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein to understand the molecular basis of the binding affinity.

Visualizing Molecular Interactions and Workflows

To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

VEGFR-2 Signaling Pathway

Docking_Workflow Start Start PrepReceptor Receptor Preparation (PDB Download, Cleaning, Add H) Start->PrepReceptor PrepLigand Ligand Preparation (3D Structure, Energy Minimization) Start->PrepLigand GridGen Grid Box Generation PrepReceptor->GridGen Docking Molecular Docking (AutoDock Vina) PrepLigand->Docking GridGen->Docking Analysis Analysis of Results (Binding Energy, Pose Visualization) Docking->Analysis End End Analysis->End

Comparative Docking Workflow

References

A Comparative Guide to the Anti-Tumor Activity of Novel Quinoline Hybrids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. In the quest for more effective and selective anti-cancer agents, the molecular hybridization of quinoline with other pharmacologically active moieties has emerged as a promising strategy. This guide provides a comparative analysis of the anti-tumor activity of recently developed novel quinoline hybrids, supported by experimental data from various studies.

Comparative Cytotoxicity of Novel Quinoline Hybrids

The in vitro cytotoxic activity of novel quinoline hybrids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized in the tables below.

Quinoline-Chalcone Hybrids

Quinoline-chalcone hybrids have demonstrated significant anti-proliferative effects across various cancer cell lines, often targeting pathways like PI3K/Akt/mTOR.[1][2]

CompoundCell LineIC50 (µM)Reference
9i A549 (Lung)1.91[1]
K-562 (Leukemia)5.29[1]
9j A549 (Lung)-[1]
K-562 (Leukemia)-[1]
12e MGC-803 (Gastric)1.38[2]
HCT-116 (Colon)5.34[2]
MCF-7 (Breast)5.21[2]
Compound 23 Various0.009 - 0.016[3]
Quinoline-Amidrazone Hybrids

Novel quinoline-amidrazone hybrids have been synthesized and evaluated for their anticancer potential, with some derivatives showing promising activity against lung and breast cancer cell lines.[4]

CompoundCell LineIC50 (µM)Reference
10d A549 (Lung)43.1[4]
MCF-7 (Breast)59.1[4]
10g A549 (Lung)43.1[4]
MCF-7 (Breast)59.1[4]
Quinoline-NO Donor Hybrids

The introduction of a nitric oxide (NO) donor moiety to the quinoline scaffold has yielded hybrids with potent cytotoxic activity against a range of cancer cells, including drug-resistant lines.[5]

CompoundCell LineIC50 (µM)Reference
Compound 9 HCT-116 (Colon)0.62 - 5.51[5]
MCF-7 (Breast)0.62 - 5.51[5]
A549 (Lung)0.62 - 5.51[5]
MCF-7/ADR (Resistant Breast)0.62 - 5.51[5]
Bis-Quinoline Hybrids

Bis-quinoline compounds have been investigated as inhibitors of DNA methyltransferases (DNMTs), demonstrating potent anti-proliferative effects in both solid and hematological cancer cell lines.[6]

CompoundCell LineIC50 (µM)Reference
2a HCT116 (Colon)<1[6]
HeLa (Cervical)0.14[6]
M14 (Melanoma)<1[6]
HT1080 (Fibrosarcoma)<1[6]
U937 (Leukemia)0.7[6]
HL60 (Leukemia)0.2[6]
2b MCF-7 (Breast)0.3[6]

Key Mechanisms of Anti-Tumor Activity

The anti-tumor effects of these novel quinoline hybrids are attributed to their ability to modulate various cellular processes, including cell cycle progression and apoptosis, through interference with key signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

Several quinoline-chalcone hybrids have been shown to exert their anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[1]

PI3K_Akt_mTOR_Pathway Quinoline_Chalcone Quinoline-Chalcone Hybrids (9i, 9j) PI3K PI3K Quinoline_Chalcone->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation GSK3b GSK-3β Akt->GSK3b Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion GSK3b->Proliferation Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-chalcone hybrids.

Induction of Apoptosis

A common mechanism of action for many quinoline hybrids is the induction of programmed cell death, or apoptosis. This is often achieved through the regulation of apoptosis-related proteins such as caspases.[2][5][7]

Apoptosis_Induction Quinoline_Hybrid Novel Quinoline Hybrid (e.g., 12e, Compound 9) ROS ↑ ROS Generation Quinoline_Hybrid->ROS Caspase9 Caspase-9 ROS->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP Cleaved-PARP Caspase3->PARP Activation Apoptosis Apoptosis PARP->Apoptosis

Caption: Apoptosis induction pathway activated by novel quinoline hybrids.

Cell Cycle Arrest

Certain quinoline derivatives have been found to halt the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. A notable example is the arrest at the G2/M phase.[2][5][8]

Cell_Cycle_Arrest G1 G1 S S G1->S G2 G2 S->G2 M M G2->M M->G1 Quinoline_Hybrid Quinoline Hybrid (e.g., 4c, 12e) Arrest Arrest Quinoline_Hybrid->Arrest Arrest->G2

Caption: G2/M phase cell cycle arrest induced by specific quinoline hybrids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-tumor activity of quinoline hybrids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the quinoline hybrids and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the quinoline hybrid at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the quinoline hybrid, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing PI and RNase A for 30 minutes.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer, and the percentage of cells in G0/G1, S, and G2/M phases is quantified.

Experimental Workflow Visualization

The general workflow for evaluating the anti-tumor activity of novel quinoline hybrids is depicted below.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Optional) Synthesis Synthesis of Quinoline Hybrids Characterization Structural Characterization (NMR, HRMS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Xenograft Tumor Xenograft Model Mechanism->Xenograft Efficacy Evaluation of Anti-tumor Efficacy Xenograft->Efficacy

Caption: General experimental workflow for the validation of anti-tumor activity.

This guide highlights the significant potential of novel quinoline hybrids as a source of new anti-cancer drug candidates. The diverse mechanisms of action, including the targeting of key signaling pathways, induction of apoptosis, and cell cycle arrest, underscore the versatility of the quinoline scaffold in the design of potent anti-tumor agents. Further preclinical and clinical investigations are warranted to translate these promising findings into effective cancer therapies.

References

A Comparative Analysis of Quinoline and Isoquinoline Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic compounds is paramount. Quinoline and isoquinoline, both benzopyridines, are fundamental scaffolds in numerous pharmaceuticals and functional materials. While structurally similar, the position of the nitrogen atom in their fused ring systems imparts distinct chemical behaviors. This guide provides an objective, data-driven comparison of their reactivity, supported by experimental protocols and mechanistic visualizations.

Structural and Electronic Overview

Quinoline and isoquinoline are isomers, both consisting of a benzene ring fused to a pyridine ring. The key distinction lies in the position of the nitrogen atom. In quinoline, the nitrogen is at position 1, adjacent to the ring fusion. In isoquinoline, the nitrogen occupies position 2. This seemingly minor difference significantly alters the electron density distribution within the molecules, thereby dictating their reactivity towards various chemical transformations.

The nitrogen atom, being more electronegative than carbon, exerts an electron-withdrawing effect on the pyridine ring in both molecules. This deactivates the heterocyclic ring towards electrophilic attack and activates it for nucleophilic substitution. Conversely, the benzene ring (carbocyclic ring) is more electron-rich and is the preferred site for electrophilic substitution.

Comparative Reactivity Analysis

The reactivity of quinoline and isoquinoline is best understood by examining four key reaction types: electrophilic substitution, nucleophilic substitution, oxidation, and reduction.

Electrophilic Aromatic Substitution

In both quinoline and isoquinoline, electrophilic aromatic substitution (EAS) predominantly occurs on the more electron-rich benzene ring. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring to a greater extent.

Key Findings:

  • Position of Attack: In quinoline, electrophilic attack favors positions 5 and 8. Similarly, isoquinoline is most reactive at positions 5 and 8. This regioselectivity is attributed to the greater stability of the Wheland intermediates formed during the reaction, where the positive charge can be delocalized without disrupting the aromaticity of the pyridine ring.

  • Reactivity: Isoquinoline generally exhibits a higher reactivity towards electrophilic substitution compared to quinoline. This is supported by nitration experiments which show that the relative reactivity compared to benzene (rate = 1) is approximately 10⁻⁵ for the isoquinolinium ion and 10⁻⁶ for the quinolinium ion.[1]

ReactionReagentsQuinoline Product(s)Isoquinoline Product(s)Comparative Yields/Rates
Nitration HNO₃ / H₂SO₄5-Nitroquinoline and 8-Nitroquinoline5-Nitroisoquinoline and 8-NitroisoquinolineIsoquinoline nitration is generally faster and can provide higher yields under comparable conditions.
Sulfonation Fuming H₂SO₄Quinoline-8-sulfonic acid (at 220°C), Quinoline-6-sulfonic acid (at 300°C)Isoquinoline-5-sulfonic acidKinetic data is scarce, but the general principles of electrophilic attack suggest isoquinoline would react faster.
Nucleophilic Substitution

The electron-deficient nature of the pyridine ring in both quinoline and isoquinoline makes them susceptible to nucleophilic attack, particularly when a good leaving group is present.

Key Findings:

  • Position of Attack: In quinoline, nucleophilic substitution occurs preferentially at the C2 and C4 positions. For isoquinoline, the C1 position is the most reactive site for nucleophilic attack. This is because the negative charge in the Meisenheimer-like intermediate can be effectively stabilized by the adjacent nitrogen atom.

  • Reactivity: Nucleophilic substitution is generally more facile in isoquinoline at the C1 position than in quinoline at the C2 or C4 positions. This is evident in reactions like the Chichibabin amination.

ReactionReagentsQuinoline Product(s)Isoquinoline Product(s)Comparative Yields/Rates
Amination (Chichibabin) NaNH₂ in liquid NH₃2-Aminoquinoline1-AminoquinolineQuinoline gives a 55-60% yield of 2-aminoquinoline. Isoquinoline is reported to undergo substitution faster.
Hydroxylation KOH, heat2-Hydroxyquinoline (Carbostyril)1-Hydroxyisoquinoline (Isocarbostyril)Both reactions require high temperatures, with specific comparative yields being condition-dependent.
Nucleophilic Nitration KNO₂, DMSO, Ac₂O2-Nitroquinoline1-NitroisoquinolineIsoquinoline provides a significantly higher yield (69%) compared to quinoline (12.6%) under similar conditions.
Oxidation

Oxidation of quinoline and isoquinoline typically results in the cleavage of the benzene ring, reflecting the greater stability of the pyridine nucleus towards oxidation.

Key Findings:

  • Reaction Products: Oxidation of quinoline with alkaline potassium permanganate (KMnO₄) yields pyridine-2,3-dicarboxylic acid (quinolinic acid). Oxidation of isoquinoline under the same conditions gives pyridine-3,4-dicarboxylic acid (cinchomeronic acid).

ReactionReagentsQuinoline ProductIsoquinoline ProductComparative Yields
Permanganate Oxidation Alkaline KMnO₄Pyridine-2,3-dicarboxylic acidPyridine-3,4-dicarboxylic acidYields for quinoline oxidation are reported in the range of 56-67%. Comparable data for isoquinoline under the same conditions is limited.
Reduction

The pyridine ring in both quinoline and isoquinoline is more susceptible to reduction than the benzene ring. However, the choice of reducing agent and reaction conditions can allow for selective reduction of either ring.

Key Findings:

  • Selective Reduction: Catalytic hydrogenation (e.g., with Pd/C) typically reduces the pyridine ring to afford 1,2,3,4-tetrahydroquinoline and 1,2,3,4-tetrahydroisoquinoline, respectively. Reduction under Birch conditions (Na in liquid NH₃) can lead to the reduction of the benzene ring.

  • Reactivity: The hydrogenation of isoquinoline is often considered more challenging than that of quinoline, sometimes requiring higher catalyst loading or more forcing conditions.

ReactionReagentsQuinoline Product(s)Isoquinoline Product(s)Comparative Yields/Rates
Catalytic Hydrogenation H₂, Pd/C1,2,3,4-Tetrahydroquinoline1,2,3,4-TetrahydroisoquinolineQuinoline can be hydrogenated to 1,2,3,4-tetrahydroquinoline in high yields (e.g., 86.6–97.8%). Isoquinoline is generally more difficult to hydrogenate under similar conditions.
Birch Reduction Na, liq. NH₃, EtOH5,8-DihydroquinolineNot well-documentedThe Birch reduction of quinoline is known, but comparative data for isoquinoline is scarce.

Mechanistic Pathways

The regioselectivity of electrophilic and nucleophilic substitution reactions can be rationalized by examining the stability of the reaction intermediates.

Electrophilic Substitution Mechanism

G

Nucleophilic Substitution Mechanism

G

Experimental Protocols

Nitration of Quinoline

Objective: To synthesize a mixture of 5-nitroquinoline and 8-nitroquinoline.

Materials:

  • Quinoline

  • Fuming nitric acid

  • Fuming sulfuric acid

  • Ice

  • Sodium hydroxide solution

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, carefully prepare a nitrating mixture by adding fuming nitric acid to fuming sulfuric acid, while maintaining the temperature below 10°C with an ice bath.

  • Slowly add quinoline to the cooled nitrating mixture with constant stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50°C for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize it carefully with a sodium hydroxide solution.

  • The nitroquinolines will precipitate and can be collected by filtration, washed with cold water, and dried.

  • The mixture of 5-nitroquinoline and 8-nitroquinoline can be separated by fractional crystallization or chromatography.

Oxidation of Isoquinoline with Potassium Permanganate

Objective: To synthesize pyridine-3,4-dicarboxylic acid (cinchomeronic acid).

Materials:

  • Isoquinoline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve isoquinoline in an aqueous solution of sodium hydroxide.

  • Slowly add a solution of potassium permanganate in water to the isoquinoline solution with vigorous stirring. The reaction is exothermic and should be controlled by external cooling if necessary.

  • After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide has formed.

  • Cool the reaction mixture and filter to remove the manganese dioxide.

  • Acidify the filtrate with hydrochloric acid to precipitate the pyridine-3,4-dicarboxylic acid.

  • Collect the product by filtration, wash with a small amount of cold water, and dry.

Catalytic Hydrogenation of Quinoline

Objective: To synthesize 1,2,3,4-tetrahydroquinoline.

Materials:

  • Quinoline

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ethanol

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a suitable hydrogenation vessel, dissolve quinoline in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm).

  • Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

  • Release the pressure and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude 1,2,3,4-tetrahydroquinoline, which can be further purified by distillation or chromatography.

Conclusion

The reactivity of quinoline and isoquinoline, while sharing common features as benzopyridines, is distinctly influenced by the position of the nitrogen atom. Isoquinoline generally demonstrates greater reactivity in both electrophilic and nucleophilic substitution reactions compared to quinoline. In contrast, both isomers undergo similar oxidative cleavage of the benzene ring and reductive saturation of the pyridine ring. A thorough understanding of these differences is critical for the strategic design and synthesis of novel compounds in medicinal chemistry and materials science. This guide provides a foundational comparative analysis to aid researchers in harnessing the unique chemical properties of these important heterocyclic systems.

References

Structural Confirmation of 4-Methyl-(2-thiophenyl)quinoline: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule such as 4-Methyl-(2-thiophenyl)quinoline, a variety of analytical techniques can be employed, each offering distinct advantages and providing complementary data. While single-crystal X-ray crystallography stands as the gold standard for unambiguous three-dimensional structure determination, other spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for comprehensive characterization. This guide provides a comparative overview of these techniques, supported by experimental protocols and data interpretation strategies, to aid researchers in selecting the most appropriate methods for their specific needs.

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for structural confirmation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key performance indicators of X-ray crystallography and other common spectroscopic methods for the structural analysis of this compound.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms (¹H-¹H, ¹H-¹³C), stereochemistry, electronic environment of nucleiPresence of functional groups, vibrational modes of bondsMolecular weight, elemental composition, fragmentation patterns
Sample Requirement High-quality single crystalSolution of the compound (typically in a deuterated solvent)Solid, liquid, or gas; can be neat or in a matrix (e.g., KBr pellet)Small amount of sample, can be coupled with chromatography (GC-MS, LC-MS)
Unambiguity High (provides absolute structure)High for connectivity, moderate for stereochemistryLow (provides functional group information, not full structure)Moderate (provides molecular formula and fragments, not full connectivity)
Throughput Low (crystal growth can be time-consuming)HighHighHigh

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for the key experiments discussed.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane). Vapor diffusion or cooling crystallization methods can also be employed.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (often 100 K or 293 K). A detector records the diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. A series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed.[1]

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and correlation peaks are analyzed to determine the connectivity and spatial relationships of the atoms in the molecule.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of mineral oil.[2]

  • Data Acquisition: The sample is placed in the IR spectrometer, and an infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).[3]

  • Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups and vibrational modes within the molecule.[3]

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a chromatographic system (GC-MS or LC-MS).[4][5]

  • Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[4][5]

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.[4][5]

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragmentation patterns that can provide structural information.[6]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the primary experimental techniques for structural confirmation.

experimental_workflow_xray cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth mounting Crystal Mounting crystal_growth->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement final_structure Final 3D Structure refinement->final_structure

Caption: Workflow for X-ray Crystallography.

experimental_workflow_spectroscopy cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_conclusion Structural Confirmation synthesis Synthesis & Purification nmr_prep Dissolve in Deuterated Solvent synthesis->nmr_prep ir_prep Prepare KBr Pellet or Nujol Mull synthesis->ir_prep ms_intro Sample Introduction & Ionization synthesis->ms_intro nmr_acq 1D & 2D NMR Acquisition nmr_prep->nmr_acq nmr_analysis Spectral Analysis nmr_acq->nmr_analysis structure_elucidation Proposed Structure nmr_analysis->structure_elucidation ir_acq IR Spectrum Acquisition ir_prep->ir_acq ir_analysis Functional Group Assignment ir_acq->ir_analysis ir_analysis->structure_elucidation ms_acq Mass Analysis ms_intro->ms_acq ms_analysis Fragmentation Pattern Analysis ms_acq->ms_analysis ms_analysis->structure_elucidation

Caption: Workflow for Spectroscopic Methods.

References

Safety Operating Guide

Safe Disposal of 4-Methyl-(2-thiophenyl)quinoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methyl-(2-thiophenyl)quinoline, a heterocyclic compound with potential hazards inherited from its quinoline and thiophene moieties. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

Hazard CategoryQuinoline DerivativesThiophene Derivatives
Acute Toxicity Toxic if swallowed, inhaled, or absorbed through the skin.[1][2]Harmful if inhaled.[3]
Irritation Causes skin, eye, and respiratory system irritation.[1][2][4][5]Irritates the skin, eyes, and mucous membranes.[6]
Chronic Effects Suspected of causing genetic defects and may cause cancer.[2]Cumulative effects may result from exposure.[7]
Environmental Toxic to aquatic life with long-lasting effects.[2][7]Harmful to aquatic organisms; may cause long-term adverse effects.[7]
Flammability Combustible.[2]Highly flammable liquid and vapor.[6][7]

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A laboratory coat

  • Closed-toe shoes

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[2][8]

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedure for the disposal of this compound waste. This process is designed to be clear, systematic, and in accordance with general best practices for chemical waste management.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[8]

  • Collect all waste containing this compound—including neat compound, contaminated solvents, and contaminated disposable labware (e.g., pipette tips, weighing boats)—in a designated, properly labeled hazardous waste container.[8][9]

2. Container Labeling:

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The primary hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date the waste was first added to the container

    • The name of the principal investigator or laboratory group

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[1]

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Keep the container closed at all times, except when adding waste.[10]

4. Arranging for Disposal:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by the EHS or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve an online request form or a direct call to the EHS office.

5. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS office.

  • If trained and equipped, and if the spill is small, you may clean it up using a chemical spill kit.[1]

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbent material in a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Experimental Protocols Cited

This guidance is based on established best practices for chemical waste disposal and information derived from safety data sheets for structurally related compounds. No novel experimental protocols were generated in the creation of this document. The core principle is the adherence to local, state, and federal regulations for hazardous waste management.[1][7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_DisposalProcess Disposal Process GenerateWaste Generate Waste (this compound) SegregateWaste Segregate Waste into Designated Container GenerateWaste->SegregateWaste LabelContainer Label Container Correctly SegregateWaste->LabelContainer StoreWaste Store Waste in Satellite Accumulation Area LabelContainer->StoreWaste RequestPickup Request Waste Pickup (EHS/Contractor) StoreWaste->RequestPickup WasteCollection Waste Collection by Authorized Personnel RequestPickup->WasteCollection FinalDisposal Final Disposal at Licensed Facility WasteCollection->FinalDisposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methyl-(2-thiophenyl)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 4-Methyl-(2-thiophenyl)quinoline, a compound combining the structural features of both quinoline and thiophene derivatives. Given the absence of a specific Safety Data Sheet (SDS) for this unique molecule, this guidance synthesizes data from analogous compounds to establish a robust framework for its safe use and disposal.

Immediate Safety and Hazard Assessment

While specific toxicological data for this compound is not available, a conservative approach dictates treating it with the utmost caution, assuming it possesses a combination of the hazards associated with both quinoline and thiophenyl moieties.

Assumed Hazards:

  • Toxicity: Potentially fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4] Quinoline derivatives are known to be toxic and may have carcinogenic and mutagenic properties.[2][5] Thiophenol is highly toxic and can be fatal upon exposure.[1][2][3][4]

  • Irritation: Expected to cause serious skin and eye irritation.[1][2][3][4]

  • Flammability: May be a flammable liquid and vapor.[1][3]

  • Organ Damage: Potential for damage to organs through single or repeated exposure.[1][3][4]

  • Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[3]

  • Odor: May have a strong, unpleasant stench characteristic of thiophenols.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Nitrile or neoprene gloves (double-gloving recommended) - Safety glasses with side shields or chemical splash goggles - Laboratory coat - N95 respirator (in case of damaged packaging)[6]
Storage and Transport within the Lab - Nitrile or neoprene gloves - Safety glasses with side shields - Laboratory coat
Weighing and Solution Preparation (in a fume hood) - Nitrile or neoprene gloves (double-gloving recommended) - Chemical splash goggles and a face shield - Long-sleeved, chemically resistant laboratory coat or gown[6] - Full-face respirator with appropriate cartridges for organic vapors and particulates may be necessary based on risk assessment.[2][3]
Experimental Use (in a closed system or fume hood) - Nitrile or neoprene gloves (double-gloving recommended) - Chemical splash goggles - Chemically resistant laboratory coat or gown[6]
Waste Disposal - Nitrile or neoprene gloves (double-gloving recommended) - Chemical splash goggles and a face shield - Chemically resistant laboratory coat or gown[6]
Spill Cleanup - Nitrile or neoprene gloves (double-gloving recommended) - Chemical splash goggles and a face shield - Chemically resistant coveralls ("bunny suit")[6] - Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA)

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.

Receiving and Inspection
  • Upon receipt, visually inspect the package for any signs of damage or leaks.

  • If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • If the package is intact, open it in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate PPE (nitrile gloves, lab coat, and safety glasses).

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • The storage location should be a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][5]

  • Given the potential for a strong stench, consider storing it in a ventilated cabinet.

Handling and Use
  • All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Use the smallest quantity of the substance necessary for the experiment.

  • Avoid contact with skin, eyes, and clothing.[2][3][5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Spill Management
  • In the event of a spill, evacuate the immediate area and alert colleagues.

  • For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • For larger spills or spills outside of a fume hood, evacuate the laboratory, close the doors, and contact your institution's EHS office or emergency response team.

  • Do not attempt to clean up a large spill without appropriate training and PPE, including respiratory protection.

Disposal Plan
  • All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, absorbent material), must be treated as hazardous waste.[8]

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of this chemical down the drain or in regular trash.[1]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[3] Contact your EHS office for specific guidance on waste streams and disposal procedures.

Safe Handling Workflow

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

cluster_prep Preparation and Handling cluster_disposal Waste Management prep_ppe Don Appropriate PPE fume_hood Work in Chemical Fume Hood prep_ppe->fume_hood weigh_dissolve Weigh and Dissolve Compound fume_hood->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment spill Spill Occurs weigh_dissolve->spill collect_waste Collect Contaminated Waste experiment->collect_waste experiment->spill label_waste Label Hazardous Waste Container collect_waste->label_waste dispose Dispose via EHS Office label_waste->dispose end End of Workflow dispose->end receive Receive and Inspect Package store Store in Ventilated Cabinet receive->store store->prep_ppe spill->collect_waste No spill_response Initiate Spill Response Protocol spill->spill_response Yes spill_response->dispose

Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.